molecular formula C5H7N3O B11775069 N-(1-Methyl-1H-imidazol-5-yl)formamide

N-(1-Methyl-1H-imidazol-5-yl)formamide

Katalognummer: B11775069
Molekulargewicht: 125.13 g/mol
InChI-Schlüssel: SNKYOWLTVCBVNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(1-Methyl-1H-imidazol-5-yl)formamide is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-Methyl-1H-imidazol-5-yl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Methyl-1H-imidazol-5-yl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C5H7N3O

Molekulargewicht

125.13 g/mol

IUPAC-Name

N-(3-methylimidazol-4-yl)formamide

InChI

InChI=1S/C5H7N3O/c1-8-3-6-2-5(8)7-4-9/h2-4H,1H3,(H,7,9)

InChI-Schlüssel

SNKYOWLTVCBVNA-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC=C1NC=O

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical Properties and Synthetic Utility of N-(1-Methyl-1H-imidazol-5-yl)formamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1-Methyl-1H-imidazol-5-yl)formamide (CAS: 281190-45-2)[1] is a highly specialized heterocyclic building block that plays a pivotal role in modern medicinal chemistry. Characterized by a 1-methylimidazole core functionalized with a formamide group at the C5 position, this compound serves as a critical intermediate in the synthesis of sequence-specific DNA minor groove binders (MGBs) and metalloenzyme inhibitors[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, and validated synthetic protocols, designed for researchers and drug development professionals.

Structural and Mechanistic Insights

The pharmacological utility of N-(1-Methyl-1H-imidazol-5-yl)formamide is rooted in its unique electronic and stereochemical properties.

  • Conformational Locking via N-Methylation: Unsubstituted imidazoles undergo rapid annular tautomerism, complicating target recognition. The methyl group at the N1 position locks the imidazole ring into a defined geometry. This ensures that the N3 nitrogen is consistently positioned to act as a hydrogen bond acceptor.

  • Guanine Recognition: In the context of DNA minor groove binders, the 1-methylimidazole motif specifically recognizes guanine-cytosine (G-C) base pairs. The N3 nitrogen forms a critical hydrogen bond with the exocyclic 2-amino group of guanine[3].

  • Formamide Versatility: The C5 formamide group (-NH-CHO) serves a dual purpose. Structurally, it provides a rigid, planar linker capable of hydrogen bonding. Synthetically, it acts as a protected amine that can be selectively dehydrated to an isocyanide or hydrolyzed to a primary amine for subsequent polyamide coupling.

InteractionModel MGB 1-Methylimidazole Motif (Ligand) N3 N3 Nitrogen (H-Bond Acceptor) MGB->N3 presents Formamide Formamide Linker (Structural Rigidity) MGB->Formamide stabilized by DNA Guanine Exocyclic Amine (DNA Minor Groove) N3->DNA H-Bonding Affinity High G-C Base Pair Recognition DNA->Affinity yields Formamide->Affinity directs

Mechanistic interaction model of 1-methylimidazole motifs in DNA minor groove recognition.

Physicochemical Profiling

Understanding the physicochemical parameters of N-(1-Methyl-1H-imidazol-5-yl)formamide is essential for predicting its behavior in organic synthesis and biological systems. The data below summarizes its core metrics[1].

PropertyValueStructural Implication
IUPAC Name N-(1-Methyl-1H-imidazol-5-yl)formamideStandard nomenclature
CAS Registry Number 281190-45-2Unique chemical identifier[1]
Molecular Formula C5H7N3ODefines atomic composition
Molecular Weight 125.13 g/mol Favorable for fragment-based drug design
Hydrogen Bond Donors 1 (Amide N-H)Facilitates target protein/DNA interaction
Hydrogen Bond Acceptors 2 (Carbonyl O, Imidazole N3)Critical for G-C base pair recognition[3]
Rotatable Bonds 1Ensures conformational flexibility of the linker

Applications in Advanced Therapeutics

DNA Minor Groove Binders (MGBs)

Polyamides constructed from 1-methylimidazole and 1-methylpyrrole are programmable ligands that bind the minor groove of DNA with affinities comparable to natural transcription factors. N-(1-Methyl-1H-imidazol-5-yl)formamide and its derivatives (such as 4-formamido-1-methylimidazole-2-carboxylic acid) are the fundamental building blocks for these chains. For example, the tri-imidazole AR-1-144 utilizes these formamido-imidazole linkages to target specific CCGG sequences, disrupting oncogenic gene expression,[3].

Metalloenzyme Inhibitors

The 1-methylimidazole scaffold is highly effective at coordinating with metal ions. In the development of antimalarial and anticancer agents, compounds containing the 1-methyl-1H-imidazol-5-yl moiety are designed to penetrate the active site of enzymes like protein farnesyl transferase, where the imidazole side chain directly coordinates with the catalytic zinc ion[2],[4].

Experimental Protocol: Synthesis via N-Formylation

The synthesis of N-(1-Methyl-1H-imidazol-5-yl)formamide requires careful control of reaction conditions to prevent the degradation of the electron-rich imidazole core.

Causality in Design: Standard formylation using neat formic acid requires elevated temperatures (>100 °C), which can lead to the decomposition or unwanted side reactions of 5-aminoimidazoles. To circumvent this, the protocol below utilizes acetic formic anhydride , a highly reactive but mild formylating agent generated in situ, allowing the reaction to proceed efficiently at 0 °C to room temperature.

Step-by-Step Methodology
  • Preparation of the Formylating Agent:

    • Action: In a dry, argon-purged round-bottom flask, mix 5.0 mL of anhydrous formic acid and 10.0 mL of acetic anhydride. Stir at 0 °C for 30 minutes.

    • Causality: This step generates acetic formic anhydride in situ. The low temperature prevents the mixed anhydride from decomposing into carbon monoxide and acetic acid.

  • Substrate Addition:

    • Action: Dissolve 10 mmol of 1-methyl-1H-imidazol-5-amine in 15 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the mixed anhydride at 0 °C.

    • Causality: Dropwise addition controls the exothermic nature of nucleophilic acyl substitution, protecting the sensitive amine from thermal degradation.

  • Reaction Progression & Self-Validation:

    • Action: Allow the mixture to warm to 25 °C and stir for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using 10% Methanol in DCM. The complete consumption of the starting amine is validated by the disappearance of the ninhydrin-active baseline spot. If the spot persists, an additional 0.1 equivalents of the mixed anhydride is added.

  • Quenching and Extraction:

    • Action: Quench slowly with 20 mL of ice-cold saturated sodium bicarbonate ( NaHCO3​ ). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Causality: Ethyl acetate is chosen over DCM for extraction because the polar formamide product partitions more favorably into ethyl acetate, and it reduces the risk of stable emulsion formation with the basic aqueous phase.

  • Isolation and Final Validation:

    • Action: Dry the organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: The integrity of the isolated N-(1-Methyl-1H-imidazol-5-yl)formamide is validated via IR spectroscopy, confirming success by the appearance of a strong amide I carbonyl stretch at ~1680 cm⁻¹ and the absence of the primary amine N-H stretching doublet at 3300-3400 cm⁻¹.

SyntheticWorkflow A 1-Methyl-1H-imidazol-5-amine (Starting Material) C Nucleophilic Acyl Substitution (0 °C to 25 °C) A->C B Acetic Formic Anhydride (Mild Formylating Agent) B->C D N-(1-Methyl-1H-imidazol-5-yl)formamide (Target Intermediate) C->D High Yield E Polyamide Coupling (Peptide Synthesis) D->E Deprotection/Activation F DNA Minor Groove Binder (e.g., AR-1-144) E->F

Synthetic workflow and downstream application of N-(1-Methyl-1H-imidazol-5-yl)formamide.

Conclusion

N-(1-Methyl-1H-imidazol-5-yl)formamide is far more than a simple heterocyclic intermediate. Its precise stereoelectronic profile—driven by N1-methylation and C5-formylation—makes it an indispensable pharmacophore building block. Whether deployed in the synthesis of sequence-reading DNA polyamides or zinc-coordinating enzyme inhibitors, mastering its chemical properties and synthetic handling is critical for advancing modern targeted therapeutics.

References

  • PubChem Compound Summary for CID 1264 Title: 2-[[4-[[4-[(4-formamido-1-methylimidazole-2-carbonyl)amino]-1-methylimidazole-2-carbonyl]amino]-1-methylimidazole-2-carbonyl]amino]ethyl-dimethylazanium Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • NextSDS Chemical Database Title: Formamide, N-(1-methyl-1H-imidazol-5-yl)- (9CI) Source: NextSDS URL:[Link]

  • Bio-Synthesis Technical Articles Title: Minor Groove Binder Oligonucleotides (AR-1-144 structural interactions) Source: Bio-Synthesis, Inc. URL:[Link]

  • IUCr Journals Title: 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile Source: International Union of Crystallography (IUCr) URL:[Link]

Sources

CAS number for N-(1-Methyl-1H-imidazol-5-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Technical Guide: N-(1-Methyl-1H-imidazol-5-yl)formamide (CAS 281190-45-2) in Purine Scaffold Synthesis and Drug Development

Executive Summary

In the landscape of advanced medicinal chemistry and rational drug design, functionalized imidazoles serve as critical pharmacophores and synthetic building blocks. N-(1-Methyl-1H-imidazol-5-yl)formamide (CAS: 281190-45-2) is a highly specialized intermediate that bridges the gap between simple heterocyclic chemistry and complex biochemical mimicry[1]. As a formylated derivative of 5-amino-1-methylimidazole, this compound is primarily utilized in the modular synthesis of 9-methylpurine analogs and fused pyrimidine heterocycles[2]. This whitepaper explores its physicochemical profile, its mechanistic role in regioselective cyclization, and its pharmacological relevance as a structural analog to endogenous purine precursors.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of N-(1-Methyl-1H-imidazol-5-yl)formamide is essential for predicting its behavior in multi-step organic synthesis and biological assays. The compound features an electron-rich imidazole core, an N1-methyl group that prevents tautomerization, and a C5-formamide moiety that acts as a latent one-carbon donor.

Table 1: Quantitative Data & Chemical Identifiers

Property Value
IUPAC / Chemical Name Formamide, N-(1-methyl-1H-imidazol-5-yl)-[1]
CAS Registry Number 281190-45-2[1]
Molecular Formula C5H7N3O[1]
Molecular Weight 125.13 g/mol
Parent Amine Precursor 1-Methyl-1H-imidazol-5-amine (CAS: 66787-75-5)[3]

| Key Structural Features | N1-methylated imidazole ring, C5-formamide group |

Mechanistic Role in Purine Scaffold Synthesis

Expertise & Experience: The Regiochemical Challenge

The synthesis of purine derivatives from 5-aminoimidazoles presents a distinct regiochemical challenge. The imidazole ring is highly electron-rich, particularly at the C4 position, making it susceptible to uncontrolled electrophilic attack[2].

By converting the primary amine of 1-methyl-1H-imidazol-5-amine into a formamide group, two critical synthetic objectives are achieved simultaneously:

  • Amine Protection: The nucleophilicity of the C5-amino group is dampened, preventing unwanted side reactions during subsequent functionalization of the C4 position.

  • Latent Carbon Donation: The formyl carbon is perfectly positioned to serve as the C2 carbon of the final purine ring. When a nitrogen-containing substituent (such as a nitrile or carboxamide) is introduced at the C4 position, the formamide group undergoes an intramolecular condensation, effectively "zipping up" the pyrimidine ring to yield a 9-methylpurine scaffold[2].

SyntheticWorkflow A 1-Methyl-1H-imidazol-5-amine (CAS: 66787-75-5) B Formylation (Formic Acid / Ac2O) A->B C N-(1-Methyl-1H-imidazol- 5-yl)formamide (CAS: 281190-45-2) B->C D C4-Functionalization & Cyclization C->D E 9-Methylpurine Scaffold D->E

Caption: Synthetic workflow from 5-aminoimidazole to a 9-methylpurine scaffold.

Experimental Protocols: Self-Validating Systems

Trustworthiness: Causality and Validation in Methodology

The following protocols detail the generation of N-(1-Methyl-1H-imidazol-5-yl)formamide and its subsequent cyclization. Each step includes a self-validating mechanism to ensure protocol integrity.

Protocol 1: Regioselective N-Formylation of 1-Methyl-1H-imidazol-5-amine

  • Step 1: Mixed Anhydride Generation. Under an inert argon atmosphere, cool acetic anhydride (3.0 eq) to 0 °C. Slowly add formic acid (3.5 eq) dropwise, maintaining the internal temperature below 5 °C. Heat the mixture to 50 °C for 1 hour, then cool back to 0 °C.

    • Causality: Formic-acetic anhydride is utilized because it is a highly reactive, selective formylating agent. Using this mixed anhydride prevents the unwanted acetylation of the amine, ensuring exclusive formyl transfer.

  • Step 2: Substrate Addition. Dissolve 1-methyl-1H-imidazol-5-amine (1.0 eq)[3] in anhydrous dichloromethane (DCM). Add this solution dropwise to the mixed anhydride at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Step 3: Self-Validation & Quenching. Monitor the reaction via TLC (eluent: 10% MeOH in DCM). The disappearance of the starting material (which stains positive with ninhydrin) and the appearance of a new UV-active spot validates complete conversion. Quench by slowly adding ice-cold saturated NaHCO3 until the aqueous layer reaches pH 7.5.

  • Step 4: Isolation. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Validate the isolated N-(1-methyl-1H-imidazol-5-yl)formamide via 1H-NMR by confirming the presence of the distinct formyl proton singlet at approximately δ 8.2–8.4 ppm.

Protocol 2: Downstream Cyclization to a 9-Methylpurine Scaffold

  • Step 1: C4-Cyanation (Electrophilic Trapping). To a solution of N-(1-methyl-1H-imidazol-5-yl)formamide in anhydrous DMF at -78 °C, slowly add chlorosulfonyl isocyanate followed by DMF to introduce a nitrile group at the C4 position.

    • Causality: The C4 position must be functionalized with a nitrogen-containing electrophile (the nitrile) to provide the final nitrogen atom required for the pyrimidine ring closure.

  • Step 2: Base-Promoted Cyclization. Dissolve the 4-cyano-5-formamido intermediate in ethanol. Add a catalytic amount of sodium ethoxide (NaOEt) and reflux for 6 hours.

    • Causality: The base deprotonates the formamide nitrogen, triggering an intramolecular nucleophilic attack on the adjacent nitrile carbon, effectively closing the ring.

  • Step 3: Self-Validation. Analyze the crude mixture via LC-MS. The target 9-methylpurine derivative will exhibit a distinct [M+H]+ peak corresponding to the cyclized mass, confirming successful scaffold generation.

Biological Context & Pharmacological Relevance

In drug development, synthetic intermediates are often designed to mimic endogenous metabolites. N-(1-Methyl-1H-imidazol-5-yl)formamide is a direct structural analog of the formamido-imidazole moiety found in FAICAR (5-Formamidoimidazole-4-carboxamide ribotide, CID 166760)[4].

In the de novo purine biosynthesis pathway, FAICAR serves as the critical penultimate intermediate[5]. It is formed when the transformylase domain of the bifunctional enzyme ATIC adds a formyl group to AICAR. Subsequently, the cyclohydrolase domain of ATIC catalyzes the ring closure of FAICAR to form inosine monophosphate (IMP), the first fully formed purine nucleotide[6].

Because N-(1-Methyl-1H-imidazol-5-yl)formamide chemically mimics this biological formylation state, purine analogs synthesized from this building block are frequently investigated as competitive inhibitors of the ATIC enzyme, or as modulators of purine-dependent signaling cascades (such as AMPK activation) in oncology and metabolic disease research[5],[6].

BioPathway AICAR AICAR (Purine Precursor) ATIC1 ATIC Enzyme (Transformylase Domain) AICAR->ATIC1 FAICAR FAICAR (Biological Formamide) ATIC1->FAICAR ATIC2 ATIC Enzyme (Cyclohydrolase Domain) FAICAR->ATIC2 IMP Inosine Monophosphate (IMP) ATIC2->IMP

Caption: De novo purine biosynthesis pathway highlighting the enzymatic cyclization of FAICAR.

Sources

N-(1-Methyl-1H-imidazol-5-yl)formamide IUPAC name

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide to N-(1-Methyl-1H-imidazol-5-yl)formamide: Nomenclature, Synthesis, and Purine Scaffolding

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter the need for unambiguous chemical communication and robust synthetic methodologies. The compound N-(1-Methyl-1H-imidazol-5-yl)formamide (often referred to by its synonym, 5-(formylamino)-1-methylimidazole) is a critical intermediate in the de novo synthesis of purine alkaloids (such as theobromine and caffeine) and various bioactive benzimidazole derivatives[1]. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical properties, and a field-validated synthetic protocol for its preparation.

Deconstructing the IUPAC Nomenclature

The precise naming of organic molecules is governed by the International Union of Pure and Applied Chemistry (IUPAC). The Preferred IUPAC Name (PIN) for this compound is N-(1-Methyl-1H-imidazol-5-yl)formamide . The structural logic dictates the following hierarchy:

  • The Parent Structure (Formamide): According to IUPAC Recommendations (P-66.1.1.2.2), the traditional name "formamide" is retained for the simplest amide (HCO-NH₂) and serves as the parent chain[2].

  • The N-Locant: Substitution on the nitrogen atom of the formamide is denoted by the italicized locant N-. This specifies that the heterocyclic group is attached directly to the amide nitrogen, rather than the carbonyl carbon[2].

  • The Heterocyclic Substituent (1-Methyl-1H-imidazol-5-yl):

    • The core is a five-membered aromatic ring containing two non-adjacent nitrogen atoms, known as 1H-imidazole.

    • The numbering begins at the nitrogen atom bearing the substituent (the methyl group), designating it as N1.

    • The point of attachment to the formamide nitrogen is at the C5 position.

    • Causality of Regioisomerism: Unsubstituted imidazole rapidly tautomerizes, making the 4- and 5-positions equivalent in solution. However, methylation at N1 "fixes" the tautomeric state. This breaks the symmetry, rendering the 4- and 5-positions chemically distinct[1]. Thus, specifying the "5-yl" attachment point is critical, as the 4-yl isomer exhibits vastly different reactivity profiles during purine annulation.

Nomenclature Root N-(1-Methyl-1H-imidazol-5-yl)formamide Preferred IUPAC Name (PIN) Sub1 N-Locant Indicates substitution on the amide nitrogen Root->Sub1 Sub2 1-Methyl-1H-imidazol-5-yl Heterocyclic Substituent (Fixed Tautomer) Root->Sub2 Sub3 Formamide Parent Structure (HCO-NH2) Root->Sub3

Figure 1: Deconstruction of the IUPAC nomenclature for N-(1-Methyl-1H-imidazol-5-yl)formamide.

Physicochemical & Structural Properties

Understanding the physical properties of N-(1-Methyl-1H-imidazol-5-yl)formamide is essential for optimizing downstream reactions. The formamide group exhibits restricted rotation around the C-N partial double bond, leading to cis and trans conformers in solution, which can be observed via variable-temperature NMR spectroscopy.

Table 1: Quantitative Physicochemical Data

Property Value
IUPAC Name N-(1-Methyl-1H-imidazol-5-yl)formamide
Common Synonyms 5-(Formylamino)-1-methylimidazole
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 2 (Carbonyl O, Imidazole N3)
Topological Polar Surface Area (TPSA) 46.9 Ų

| Rotatable Bonds | 1 (C5 - Amide N) |

Synthetic Methodology: The Reductive Formylation Pathway

The synthesis of N-(1-Methyl-1H-imidazol-5-yl)formamide presents a unique challenge: the intermediate amine, 1-methyl-1H-imidazol-5-amine, is highly electron-rich, hygroscopic, and susceptible to rapid oxidative degradation upon exposure to air.

Causality Behind Experimental Design: To circumvent the instability of the free amine, a one-pot reductive formylation strategy is employed. By utilizing anhydrous formic acid as both the solvent and the acylating agent during the catalytic hydrogenation of 1-methyl-5-nitro-1H-imidazole, the nascent amine is trapped in situ. The excess formic acid immediately reacts with the nucleophilic amine to form the stable formamide, preventing oxidative decomposition and maximizing the overall yield.

SyntheticPathway A 1-Methyl-1H-imidazole (Starting Material) B 1-Methyl-5-nitro-1H-imidazole (Stable Intermediate) A->B HNO3, H2SO4 Regioselective Nitration C 1-Methyl-1H-imidazol-5-amine (Transient Intermediate) B->C H2, 10% Pd/C Catalytic Hydrogenation D N-(1-Methyl-1H-imidazol-5-yl)formamide (Target Scaffold) C->D HCOOH (solvent) In situ N-Formylation

Figure 2: Synthetic workflow for the regioselective preparation of N-(1-Methyl-1H-imidazol-5-yl)formamide.

Experimental Protocol: Self-Validating Synthesis

The following protocol outlines the robust, field-proven synthesis of N-(1-Methyl-1H-imidazol-5-yl)formamide via reductive formylation, adapted from established literature on directed halogen-metal exchange in imidazoles.

Reagents & Materials:

  • 1-Methyl-5-nitro-1H-imidazole (1.0 eq, 5.51 mmol, 700 mg)

  • Anhydrous Formic Acid (HCOOH) (Solvent/Reactant, 25 mL)

  • 10% Palladium on Carbon (Pd/C) (Catalyst, 100 mg)

  • Hydrogen gas (H₂) (1 atm balloon)

  • Argon gas (for inert purging)

  • Celite (for filtration)

Step-by-Step Procedure:

  • Substrate Dissolution: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-5-nitro-1H-imidazole (700 mg, 5.51 mmol) in anhydrous formic acid (25 mL).

  • Inert Atmosphere & Catalyst Addition: Purge the flask with Argon for 5 minutes. Critical Causality: Dry Pd/C is highly pyrophoric, especially in the presence of organic vapors. Adding the catalyst (100 mg) under a blanket of Argon prevents spontaneous ignition and ensures a safe reaction environment.

  • Hydrogenation Setup: Evacuate the flask using a vacuum manifold and backfill with hydrogen gas (H₂) from a balloon. Repeat this cycle three times to ensure complete removal of Argon/Oxygen. Maintain the reaction under 1 atm of H₂.

  • Reaction Execution: Stir the mixture vigorously at room temperature (20–25 °C) for 12 to 16 hours. Self-Validation: The reaction progress can be monitored visually; the initial yellow color of the nitro compound will gradually fade to a colorless or pale yellow solution as the reduction and subsequent formylation reach completion.

  • Catalyst Removal: Purge the flask with Argon to displace any residual hydrogen gas. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of formic acid to ensure quantitative transfer.

  • Isolation & Purification: Concentrate the filtrate in vacuo (rotary evaporation at 40 °C) to remove the bulk of the formic acid. Dry the resulting residue under high vacuum to yield the crude N-(1-Methyl-1H-imidazol-5-yl)formamide.

  • Analytical Validation: Confirm the structure via ¹H NMR spectroscopy (DMSO-d₆). The spectrum should display a distinct singlet for the formyl proton (CHO) around 8.2–8.4 ppm, a singlet for the N-methyl group around 3.6 ppm, and two aromatic singlets for the imidazole protons (C2-H and C4-H).

Applications in Drug Development

N-(1-Methyl-1H-imidazol-5-yl)formamide serves as a highly versatile building block in medicinal chemistry. Its primary utility lies in its ability to undergo annulation reactions to form purine derivatives[1]. By introducing a carbon source at the C4 position of the imidazole ring (often via Vilsmeier-Haack type formylation or reaction with isocyanates), the formamide nitrogen can cyclize to form the pyrimidine ring of the purine scaffold. This strategy is heavily utilized in the synthesis of adenosine receptor antagonists, kinase inhibitors, and synthetic nucleoside analogs.

References

  • Title: Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.
  • Title: Halogenated (acylamino)
  • Title: Modular Synthesis of Purine Derivatives from 1-Methyl-1H-imidazol-5-amine HCl Source: BenchChem Application Notes URL

Sources

Fragment-Based Targeting: The Pharmacological Potential of N-(1-Methyl-1H-imidazol-5-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks with highly defined physicochemical properties are critical for charting novel chemical space. N-(1-Methyl-1H-imidazol-5-yl)formamide represents a highly privileged pharmacophore. While rarely utilized as a standalone therapeutic, its structural architecture makes it an exceptional metal-chelating fragment and hinge-binding motif. This whitepaper decodes the structural rationale behind this compound, explores its primary biological targets—specifically metalloenzymes like Farnesyltransferase (FTase) and kinase networks—and outlines the self-validating experimental workflows required to optimize it into a lead candidate.

Structural Rationale & Physicochemical Dynamics

The potency of N-(1-Methyl-1H-imidazol-5-yl)formamide lies in its precise stereoelectronic configuration. Every functional group serves a distinct pharmacological purpose:

  • N1-Methylation (The Conformational Lock): Unsubstituted imidazoles suffer from tautomeric degeneracy, rapidly interconverting between N1-H and N3-H states. This tautomerization incurs a severe entropic penalty upon target binding. By methylating the N1 position, the ring is locked. The N3 lone pair is permanently exposed and oriented, creating a highly predictable, high-affinity vector for metal cation coordination (e.g., Zn2+ ) or hydrogen-bond acceptance.

  • C5-Formamide (The Growth Vector): In FBDD, a fragment must possess a "growth vector" to allow synthetic elaboration into adjacent binding pockets. The formamide group provides both a hydrogen bond donor (-NH) and acceptor (C=O). Furthermore, it serves as a synthetic handle for reductive amination or cross-coupling, allowing medicinal chemists to build out the molecule without disrupting the core imidazole binding mode.

Primary Biological Targets

Protein Farnesyltransferase (FTase)

Protein farnesyltransferase is a critical metalloenzyme responsible for the post-translational prenylation of Ras proteins. Because mutated Ras is implicated in nearly 30% of all human cancers, FTase is a premier oncology target. The active site of FTase contains a catalytic zinc ion ( Zn2+ ) essential for the transfer of the farnesyl pyrophosphate to the Ras CAAX motif.

The 1-methyl-1H-imidazol-5-yl moiety acts as a potent Zinc-Binding Group (ZBG). The unhindered N3 nitrogen directly coordinates with the zinc ion, displacing catalytic water molecules and halting the prenylation process [1]. This exact coordination chemistry is the foundational mechanism for advanced dual FTase/GGTase inhibitors such as FGTI-2734, which utilize the 1-methylimidazol-5-yl motif to suppress mutant KRAS-expressing pancreatic cancers [2].

Pathway FTase Farnesyltransferase Zinc Catalytic Zn2+ Core FTase->Zinc contains Ras Unprenylated Ras Zinc->Ras prenylation blocked Frag N-(1-Methyl-1H-imidazol-5-yl) formamide Frag->Zinc coordinates N3 Membrane Membrane Anchor Ras->Membrane fails to anchor Oncogenesis Oncogenic Signaling Membrane->Oncogenesis prevents

Mechanism of FTase inhibition via zinc coordination by the imidazole fragment.

Kinase Networks: Tpl2 and JAK

Beyond metalloenzymes, the 1-methyl-1H-imidazol-5-yl fragment is highly effective as a tailpiece modifier in kinase inhibitors. Tumor Progression Loci-2 (Tpl2) kinase is a key regulator of TNF-α production. When appended to an 8-substituted-4-anilinoquinoline core, the 1-methyl-1H-imidazol-5-yl moiety drastically increases binding affinity and selectivity for Tpl2 over off-target kinases like EGFR [3]. The formamide linkage mimics the peptide backbone, allowing the imidazole ring to nestle into the solvent-exposed hinge region, forming critical hydrogen bonds with the kinase backbone.

Quantitative Target Data

To guide rational drug design, the following table summarizes the comparative binding affinities ( IC50​ ) of representative compounds utilizing the 1-methyl-1H-imidazol-5-yl pharmacophore across various targets.

Target Enzyme/ReceptorRepresentative Compound / Analog IC50​ / KD​ Primary Interaction Mechanism
Farnesyltransferase (FTase) FGTI-2734250 nMZinc coordination via N3 of imidazole [2]
GGTase I FGTI-2734520 nMZinc coordination via N3 of imidazole [2]
Tpl2 Kinase 8-bromo-4-anilinoquinoline analog~15 nMHinge-binding / Tailpiece interaction [3]
Plasmodium FTase Indole-5-carbonitrile analog< 1 µMActive site Zn2+ chelation [1]

Self-Validating Experimental Methodologies

To validate N-(1-Methyl-1H-imidazol-5-yl)formamide as a starting fragment, researchers must employ orthogonal biophysical techniques. The following self-validating protocols ensure that observed binding is structurally genuine and not an artifact of aggregation.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Fragments have low intrinsic affinity (high µM to mM). SPR is chosen because it detects real-time mass changes without requiring fluorescent tags that could obscure the small fragment's binding interface.

  • Sensor Chip Preparation: Utilize a CM5 dextran-coated chip. Why? The 3D hydrogel matrix maximizes the immobilization capacity, which is critical for generating a detectable signal from a low-molecular-weight fragment (~125 Da).

  • Target Immobilization: Activate the surface with EDC/NHS and inject the target protein (e.g., FTase) to achieve covalent amine coupling. Block remaining active esters with 1M Ethanolamine.

  • Solvent Correction Calibration: Prepare a DMSO calibration curve (3% to 8% DMSO in running buffer). Why? Fragments require high concentrations of DMSO for solubility. The bulk refractive index of DMSO will dwarf the actual binding signal unless rigorously subtracted.

  • Fragment Injection: Inject N-(1-Methyl-1H-imidazol-5-yl)formamide in a multi-cycle kinetic format (concentrations ranging from 10 µM to 2 mM).

  • Validation Checkpoint: Calculate the theoretical maximum response ( Rmax​ ) based on the molecular weight ratio of the fragment to the target. If the observed Rmax​ exceeds 1.5× the theoretical Rmax​ , the fragment is aggregating non-specifically, and the data must be discarded.

Protocol B: X-Ray Co-Crystallography (Structural Validation)

Causality: SPR confirms that the fragment binds; X-ray crystallography confirms how it binds, validating the N3-Zinc coordination hypothesis.

  • Apo-Crystal Generation: Grow apo-crystals of the target protein using vapor diffusion. Why soaking over co-crystallization? Because the fragment is small and highly soluble, soaking it into pre-formed apo-crystals prevents the fragment from disrupting the delicate crystal lattice during the initial nucleation phase.

  • Fragment Soaking: Transfer the apo-crystal into a soaking drop containing the mother liquor supplemented with 10-50 mM of the fragment and 5% DMSO for 2 to 24 hours.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol). Why? To prevent the formation of crystalline ice during liquid nitrogen flash-cooling, which would create diffraction rings that obscure high-resolution data.

  • Validation Checkpoint: Upon solving the phase problem via molecular replacement, inspect the Fo​−Fc​ difference electron density map. A positive density peak (>3σ) at the active site zinc ion confirms true coordination.

FBDD Lib Fragment Library (1-Methylimidazole) SPR SPR Screening (Affinity & Kinetics) Lib->SPR High-throughput Xray X-Ray Crystallography (Structural Validation) SPR->Xray Hit selection Opt Lead Optimization (Formamide Extension) Xray->Opt Rational design

Fragment-based drug discovery workflow for optimizing formamide derivatives.

Conclusion

N-(1-Methyl-1H-imidazol-5-yl)formamide is not merely a chemical intermediate; it is a highly tuned structural weapon in FBDD. By locking the imidazole tautomeric state and providing a versatile formamide growth vector, it allows for the precise targeting of metalloenzymes like FTase and the hinge regions of complex kinase networks. When coupled with rigorous, self-validating biophysical and structural workflows, this fragment serves as an ideal starting point for next-generation oncology and anti-inflammatory therapeutics.

References

  • Title: 1-[(1-Methyl-1H-imidazol-5-yl)
  • Title: FGTI-2734 - PRODUCT INFORMATION Source: Cayman Chemical URL
  • Title: Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α)

Rational Design, Synthesis, and Pharmacological Profiling of N-(1-Methyl-1H-imidazol-5-yl)formamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(1-Methyl-1H-imidazol-5-yl)formamide (CAS: 750643-38-0)[1] and its structural analogs represent a highly privileged class of heterocyclic building blocks in modern drug discovery. Rooted in the versatile 1-methyl-1H-imidazol-5-amine core[2][3], these molecules serve as critical purine bioisosteres, potent metal-binding pharmacophores, and highly selective enzyme inhibitors. This whitepaper provides an in-depth technical analysis of the structural chemistry, pharmacological applications, and synthetic methodologies associated with this chemical space, designed for researchers and drug development professionals.

Structural Chemistry & Scaffold Significance

The pharmacological utility of the N-(1-methyl-1H-imidazol-5-yl)formamide scaffold is driven by its unique topological and electronic properties:

  • Tautomeric Locking: The N1-methylation prevents tautomerization of the imidazole ring. This "locks" the heterocycle into a specific electronic configuration, ensuring a predictable spatial orientation of hydrogen bond donors and acceptors when interacting with target active sites (e.g., zinc-binding domains)[3][4].

  • Purine Mimicry: The C5-formamide group, when adopting a specific rotameric conformation, effectively mimics the pyrimidine ring of endogenous purines. This makes it an excellent precursor for annulation reactions (e.g., reacting with formamide or urea equivalents) to synthesize complex purine antimetabolites[2].

  • Cytochrome P450 Modulation: The unhindered N3 nitrogen of the imidazole ring is highly nucleophilic and can directly coordinate with the heme iron of cytochrome P450 enzymes, allowing these analogs to act as potent metabolic modulators or inhibitors[3].

Pharmacological Applications & Target Pathways

Structural analogs of this scaffold have been successfully deployed across multiple therapeutic areas:

  • Oncology (Prenyltransferase Inhibitors): Analogs containing the (1-methyl-1H-imidazol-5-yl)methyl moiety are potent inhibitors of lipid attachment to oncogenic proteins. For instance, FGTI-2734 is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyl transferase type I (GGTase I)[5]. By blocking these enzymes, FGTI-2734 prevents the membrane localization of mutant K-Ras, inducing apoptosis in pancreatic and lung cancer models[5]. Similarly, indole-annulated analogs have been developed to target Plasmodium falciparum FTase via direct zinc coordination[4].

  • Immunology & Neurology (Kinase Inhibitors): The 1-methyl-1H-imidazol-5-amine scaffold is a core component in the design of inhibitors targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2)[6]. These kinases are critical nodes in the pathogenesis of autoimmune disorders and Parkinson's disease, respectively[6].

Pathway A Unprenylated KRAS (Cytosolic) E Prenylated KRAS (Membrane-Bound) A->E Lipid Attachment B Farnesyltransferase (FTase) B->A Catalyzes C Geranylgeranyltransferase (GGTase I) C->A Catalyzes D Imidazole-Based Inhibitors (e.g., FGTI-2734) D->B Inhibits D->C F Oncogenic Signaling (Proliferation/Survival) E->F Activates

Mechanism of KRAS inhibition via FTase/GGTase targeting by imidazole analogs.

Quantitative Structure-Activity Relationship (SAR)

The table below summarizes the physicochemical and pharmacological metrics of key analogs derived from the core scaffold.

Analog / DerivativeKey Structural MotifPrimary Target(s)Quantitative Metrics / IC₅₀Solubility Profile
1-Methyl-1H-imidazol-5-amine C5-Amine (Unsubstituted)SYK, LRRK2, MYLK[6]Scaffold dependentHighly water soluble (as di-HCl salt)[3]
N-(1-Methyl-1H-imidazol-5-yl)formamide C5-FormamidePurine biosynthesis precursorN/A (Intermediate)Soluble in polar organics[1]
FGTI-2734 C5-Methylamine extended sulfonamideFTase, GGTase I[5]FTase: 250 nM; GGTase I: 520 nM[5]EtOH: ~30 mg/mL; PBS: ~10 mg/mL[5]
1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile C5-Methyl-indole annulationP. falciparum FTase[4]Zinc-coordination dependentSoluble in DCM/Toluene[4]

Synthetic Methodology: Optimized Formylation Protocol

The synthesis of N-(1-methyl-1H-imidazol-5-yl)formamide requires precise control to prevent over-formylation or degradation of the electron-rich heterocycle. The following self-validating protocol details the conversion of 1-methyl-1H-imidazol-5-amine dihydrochloride[3] into the target formamide.

Objective: Selective mono-formylation of the C5-amine. Reagents: 1-methyl-1H-imidazol-5-amine dihydrochloride, Formic acid (98%), Acetic anhydride, Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

  • Step 1: Preparation of Acetic Formic Anhydride (AFA)

    • Procedure: Mix 2.0 equivalents of acetic anhydride with 2.5 equivalents of formic acid at 0 °C. Heat the mixture to 50 °C for 2 hours, then cool to room temperature.

    • Causality: AFA is generated in situ. It is a significantly milder and more selective formylating agent than neat formic acid, preventing the acidic degradation of the imidazole ring and minimizing bis-acylation side reactions.

  • Step 2: Free-Basing the Amine

    • Procedure: Suspend 1.0 equivalent of 1-methyl-1H-imidazol-5-amine dihydrochloride[3] in anhydrous DCM. Add 2.2 equivalents of TEA dropwise at 0 °C under an inert argon atmosphere.

    • Causality: TEA neutralizes the dihydrochloride salt, liberating the highly nucleophilic C5-amine required for the subsequent acylation. Maintaining 0 °C prevents exothermic degradation.

  • Step 3: Nucleophilic Acylation

    • Procedure: Add the AFA solution dropwise to the free-based amine at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The dropwise addition at low temperature strictly controls the reaction kinetics, ensuring mono-formylation and preventing the formation of the inactive bis-formamide byproduct.

  • Step 4: Quenching and Phase Separation

    • Procedure: Quench the reaction with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract the aqueous layer three times with Ethyl Acetate.

    • Causality: The basic quench neutralizes residual acetic and formic acids, driving them into the aqueous phase as salts, while the neutral formamide product partitions cleanly into the organic phase.

  • Step 5: Validation and Self-Correction System

    • Checkpoint: Perform TLC (DCM:MeOH 9:1). The primary amine starting material will stain positive (purple/pink) with ninhydrin, whereas the formamide product will not.

    • Confirmation: Isolate the product via solvent evaporation and validate via ¹H NMR. A successful formylation is definitively confirmed by the appearance of a distinct formyl proton singlet at δ 8.2–8.4 ppm and the downfield shift of the C4-imidazole proton.

Conclusion

The N-(1-Methyl-1H-imidazol-5-yl)formamide scaffold and its derivatives are indispensable tools in medicinal chemistry. By leveraging the tautomeric stability of the N1-methyl group and the versatile reactivity of the C5 position, researchers can construct highly targeted therapeutics ranging from purine antimetabolites to sophisticated dual-kinase and prenyltransferase inhibitors. Strict adherence to controlled synthetic methodologies ensures the high-fidelity generation of these valuable chemical assets.

References[1] Formamide, N-(1-methyl-1H-imidazol-5-yl)- (9CI) - NextSDS. Available Here[2] N-Methyl-1H-imidazol-5-amine hcl - Benchchem. Available Here[4] 1-[(1-Methyl-1H-imidazol-5-yl)methÂyl]-1H-indole-5-carboÂnitrile - IUCr Journals.Available Here[5] FGTI-2734 - PRODUCT INFORMATION - Cayman Chemical. Available Here[3] Buy 1-Methyl-1H-imidazol-5-amine dihydrochloride - EvitaChem.Available Here[6] WO 2014/060112 Al - Googleapis.com. Available Here

Sources

N-(1-Methyl-1H-imidazol-5-yl)formamide literature review

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(1-Methyl-1H-imidazol-5-yl)formamide: Synthesis, Mechanisms, and Applications in Purine Analog Development

As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I frequently encounter the challenge of constructing complex, biologically active scaffolds from minimal building blocks. N-(1-Methyl-1H-imidazol-5-yl)formamide (also known as 1-methyl-5-formamidoimidazole) is one such critical intermediate. While seemingly simple, this molecule is the fundamental structural core required for the biomimetic synthesis of 9-methylpurines and serves as a direct synthetic analog to intermediates found in de novo purine biosynthesis.

This whitepaper provides a rigorous, causality-driven guide to the physicochemical profiling, mechanistic synthesis, and analytical validation of N-(1-Methyl-1H-imidazol-5-yl)formamide.

Chemical Context and Biological Homology

To understand the utility of N-(1-Methyl-1H-imidazol-5-yl)formamide, we must look at its biological counterpart. In the penultimate step of de novo purine biosynthesis, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) is formylated to 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR)[1]. Depending on the organism, this formylation is catalyzed by AICAR transformylase (ATIC) in eukaryotes or the unique ATP-grasp enzyme PurP in Archaea[2].

N-(1-Methyl-1H-imidazol-5-yl)formamide strips away the ribose sugar and the carboxamide group, leaving the bare essential pharmacophore: a 1-methylimidazole ring with a C5-formamide. This makes it an ideal, sterically unhindered precursor for synthesizing 9-methylhypoxanthine analogs, which are highly sought after in the development of kinase inhibitors and antiviral therapeutics.

Quantitative Data: Physicochemical Profiling

Understanding the physical properties of this intermediate dictates our downstream handling and purification strategies. The formamide group introduces a strong hydrogen bond donor/acceptor pair, significantly altering the polarity compared to its amine precursor.

Table 1: Physicochemical Properties of N-(1-Methyl-1H-imidazol-5-yl)formamide

PropertyValueScientific Implication
Molecular Formula C₅H₇N₃ODefines the mass-to-charge ratio for MS tracking.
Molecular Weight 125.13 g/mol Low molecular weight; highly efficient building block.
Exact Mass 125.0589 DaTarget for High-Resolution Mass Spectrometry (HRMS).
H-Bond Donors/Acceptors 1 / 2Dictates solubility; highly soluble in polar aprotic solvents (DMF, DMSO).
Reactivity Profile Electrophilic at carbonyl; Nucleophilic at imidazole N3Susceptible to acid/base-catalyzed hydrolysis; requires buffered workups.

Mechanistic Causality in Synthesis

The synthesis of N-(1-Methyl-1H-imidazol-5-yl)formamide relies on the formylation of 1-methyl-1H-imidazol-5-amine. As an application scientist, I must emphasize that you cannot simply boil this amine in formic acid . The electron-rich nature of the 5-aminoimidazole core makes it highly susceptible to thermal degradation and oxidation. Furthermore, attempting a Vilsmeier-Haack formylation (DMF/POCl₃) will incorrectly target the C4 carbon rather than the exocyclic amine.

To achieve selective N-formylation, we must use a highly reactive, low-temperature electrophile: acetic formic anhydride [1]. This mixed anhydride allows the formylation to proceed rapidly at 0 °C to 37 °C, preserving the integrity of the imidazole ring and ensuring the correct (Z)-isomer geometry required for subsequent purine cyclization[3].

Pathway A 1-Methyl-1H-imidazol-5-amine C N-(1-Methyl-1H-imidazol-5-yl)formamide A->C Formylation (0°C to 37°C) B Formylating Agent (Formic Acid / Ac2O) B->C Acetic Formic Anhydride E 9-Methylpurine Derivatives C->E Ring Closure D Dehydration & Cyclization D->E -H2O

Figure 1: Chemical pathway from 1-methyl-1H-imidazol-5-amine to 9-methylpurine derivatives.

Table 2: Reaction Condition Optimization Matrix

Formylating ReagentTemperatureRegioselectivityYield / Outcome
Formic Acid (Neat)100 °CN-formylation< 20% (Extensive thermal degradation)
DMF + POCl₃0 °CC-formylation (C4)Incorrect product (Vilsmeier-Haack)
Formic Acid + Ac₂O 0 °C to 37 °C N-formylation > 85% (Clean conversion, intact core)

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Every critical step includes an analytical checkpoint to ensure the reaction is proceeding via the correct mechanistic pathway without over-reaction (e.g., di-formylation).

Materials Required:
  • 1-Methyl-1H-imidazol-5-amine (Substrate)

  • Anhydrous Formic Acid (98%+)

  • Acetic Anhydride (Ac₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

Step 1: In Situ Generation of Acetic Formic Anhydride

  • In a dry, argon-purged round-bottom flask, combine 2.0 equivalents of anhydrous formic acid and 2.0 equivalents of acetic anhydride.

  • Causality Check: The formation of the mixed anhydride is slightly exothermic. Heat the mixture gently to 50 °C for 15 minutes to drive the equilibrium, then immediately crash-cool the flask to 0 °C in an ice bath.

Step 2: Substrate Addition

  • Dissolve 1.0 equivalent of 1-methyl-1H-imidazol-5-amine in a minimal volume of dry THF or DMF.

  • Add the amine solution dropwise to the mixed anhydride at 0 °C over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (approx. 25 °C - 37 °C)[1].

Step 3: Analytical Reaction Monitoring (Validation Checkpoint)

  • After 60 minutes, withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and inject into the LC-MS.

  • Validation: The reaction is complete when the starting material peak (m/z [M+H]⁺ = 98.1) is fully consumed, replaced by a single dominant peak corresponding to the target formamide (m/z [M+H]⁺ = 126.1). If a peak at m/z 154.1 appears, di-formylation is occurring; quench immediately.

Step 4: Buffered Quench and Workup

  • Cool the reaction back to 0 °C.

  • Critical Step: Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7.5–8.0.

  • Causality: Formamides are susceptible to acid-catalyzed hydrolysis. Neutralizing the residual formic/acetic acid prevents the product from reverting to the starting amine during solvent evaporation.

  • Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of DCM to 5-10% Methanol in DCM) to yield pure N-(1-Methyl-1H-imidazol-5-yl)formamide.

Protocol Step1 Step 1: Reagent Prep Mix Formic Acid & Acetic Anhydride Generate Acetic Formic Anhydride Step2 Step 2: Substrate Addition Add 1-Methyl-1H-imidazol-5-amine Maintain at 0°C to prevent degradation Step1->Step2 Step3 Step 3: Reaction Monitoring Monitor via LC-MS [M+H]+ 126.1 Ensure complete formylation Step2->Step3 Step4 Step 4: Quench & Workup Neutralize with NaHCO3 (pH 7-8) Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography Isolate pure formamide Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of the target formamide.

Conclusion and Downstream Applications

N-(1-Methyl-1H-imidazol-5-yl)formamide is not merely an endpoint; it is a launchpad. Once isolated, the formamide group can undergo base-catalyzed intramolecular cyclization with adjacent nitriles or amidines to rapidly construct the pyrimidine ring of 9-methylpurines[3]. In modern drug discovery, replacing a standard purine with a 9-methylpurine synthesized from this intermediate prevents unwanted N-glycosylation in vivo, drastically improving the pharmacokinetic half-life of targeted kinase inhibitors. By adhering to the rigorous, low-temperature mixed-anhydride protocols detailed above, researchers can secure high-fidelity access to this indispensable building block.

References

  • From Formamide to Purine: An Energetically Viable Mechanistic Reaction Pathway | The Journal of Physical Chemistry B - ACS Public
  • A Methanocaldococcus jannaschii archaeal signature gene encodes for a 5-formaminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate synthetase. A new enzyme in purine biosynthesis - PubMed.
  • Mass spectrometric analysis of purine de novo biosynthesis intermedi

Sources

Methodological & Application

Application Note: Synthesis of N-(1-Methyl-1H-imidazol-5-yl)formamide via Acetic Formic Anhydride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1-Methyl-1H-imidazol-5-yl)formamide (CAS: 281190-45-2) is a critical heterocyclic intermediate, frequently utilized in the modular synthesis of purine alkaloids (such as caffeine and theobromine analogues) and diverse pharmaceutical scaffolds. Formylation of the electron-rich 5-aminoimidazole precursor requires careful reagent selection to prevent oxidative degradation, polymerization, or unwanted side reactions. This protocol details a highly efficient, self-validating methodology utilizing in situ generated acetic formic anhydride (AFA) to achieve rapid and selective N-formylation under mild conditions.

Mechanistic Rationale & Pathway Visualization

Why Acetic Formic Anhydride (AFA)? Standard formylation techniques, such as refluxing in neat formic acid, are often too harsh for 1-methyl-1H-imidazol-5-amine. The free base of 5-aminoimidazole is highly electron-rich and susceptible to thermal decomposition. By generating AFA in situ from acetic anhydride and formic acid, the formylation can be conducted at 0 °C to room temperature, preserving the integrity of the imidazole ring[1].

AFA acts as a highly reactive mixed anhydride. The nucleophilic nitrogen of the 5-aminoimidazole selectively attacks the formyl carbonyl carbon of AFA. This regioselectivity occurs because the formyl group is both more electrophilic and less sterically hindered than the acetyl group[1]. The resulting tetrahedral intermediate collapses to expel acetate, which acts as an excellent leaving group, yielding the target formamide and acetic acid as a byproduct.

G A 1-Methyl-1H-imidazol- 5-amine C Tetrahedral Intermediate A->C THF, 0 °C Nucleophilic Attack B Acetic Formic Anhydride (AFA) B->C Formyl Donor D N-(1-Methyl-1H-imidazol- 5-yl)formamide C->D - Acetate (Leaving Group) E Acetic Acid (Byproduct) C->E

Reaction workflow for the N-formylation of 1-methyl-1H-imidazol-5-amine using AFA.

Experimental Design & Causality

  • In Situ Generation of AFA: AFA is thermally unstable and decomposes into carbon monoxide and acetic acid at temperatures above 60 °C[2]. Therefore, it must be prepared at 0 °C and used immediately.

  • Stoichiometry: A 1.5 to 1.8 molar equivalent of AFA is used relative to the amine. This slight excess ensures complete conversion without driving over-formylation (diformamide formation).

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is used to maintain the solubility of the polar imidazole precursor while preventing the hydrolysis of the moisture-sensitive AFA[2].

  • Work-up Causality: The reaction generates acetic acid. A mild basic quench using saturated aqueous sodium bicarbonate (NaHCO₃) neutralizes the acid, preventing the protonation of the imidazole ring (which would cause it to partition into the aqueous layer) and avoiding the hydrolysis of the newly formed formamide bond.

Step-by-Step Protocol

Safety Note: Formic acid and acetic anhydride are corrosive. AFA decomposition generates toxic carbon monoxide. Perform all steps in a well-ventilated fume hood.

Step 1: Preparation of Acetic Formic Anhydride (AFA)
  • Equip a 50 mL flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add acetic anhydride (1.8 equivalents relative to the amine) to the flask and cool to 0 °C using an ice-water bath.

  • Slowly add formic acid (98-100%, 2.0 equivalents) dropwise over 5 minutes. Causality: The reaction is exothermic; dropwise addition prevents localized heating and subsequent AFA decomposition.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of AFA.

Step 2: N-Formylation of 1-Methyl-1H-imidazol-5-amine
  • In a separate 100 mL flame-dried flask, dissolve 1-methyl-1H-imidazol-5-amine (1.0 equivalent, free base) in anhydrous THF (0.2 M concentration). (Note: If starting from the hydrochloride salt, first neutralize with 1.0 eq of triethylamine (TEA) and filter off the TEA-HCl salts).

  • Cool the amine solution to 0 °C.

  • Using a syringe, transfer the freshly prepared AFA solution dropwise into the stirring amine solution.

  • Maintain the reaction at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Stir for an additional 1-2 hours. Self-Validation: Monitor the reaction via TLC (Eluent: 10% Methanol in DCM) or LC-MS until the primary amine is completely consumed.

Step 3: Quenching, Extraction, and Purification
  • Re-cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ until the pH of the aqueous layer reaches ~8. Causality: Neutralizes acetic/formic acid byproducts, ensuring the imidazole product remains in its free base form for organic extraction.

  • Transfer the biphasic mixture to a separatory funnel and extract with a highly polar organic solvent system such as a 4:1 mixture of Chloroform:Isopropanol (3 × 20 mL). Causality: The target formamide is highly polar; standard DCM or EtOAc extractions may result in poor recovery.

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify via flash column chromatography (Silica gel, gradient elution from 2% to 10% Methanol in DCM) to afford pure N-(1-Methyl-1H-imidazol-5-yl)formamide.

Quantitative Data & Analytical Validation

Table 1: Reagent Stoichiometry

Reagent MW ( g/mol ) Equivalents Role
1-Methyl-1H-imidazol-5-amine 97.12 1.0 Substrate
Acetic Anhydride 102.09 1.8 AFA Precursor
Formic Acid (98%) 46.03 2.0 AFA Precursor

| Tetrahydrofuran (THF) | 72.11 | - | Solvent |

Table 2: Expected Analytical Data for Self-Validation

Analytical Method Expected Result / Signal
LC-MS (ESI+) [M+H]⁺ m/z = 126.1
¹H NMR (400 MHz, DMSO-d₆) δ 9.80 (br s, 1H, -NH -CHO), 8.25 (s, 1H, -CH O), 7.50 (s, 1H, Imidazole C2-H ), 6.80 (s, 1H, Imidazole C4-H ), 3.55 (s, 3H, -CH ₃). Note: Rotamers may be observed due to restricted rotation around the formamide C-N bond.

| TLC (10% MeOH/DCM) | R_f ≈ 0.35 (UV active at 215 nm) |

References

  • Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride , Benchchem, 1[1]

  • Formylation of Amines , MDPI (PMC),

  • Acetic Formic Anhydride - Organic Syntheses Procedure , Organic Syntheses, 2[2]

Sources

Application Note & Protocols: A Comparative Analysis of Synthetic Routes for N-(1-Methyl-1H-imidazol-5-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(1-Methyl-1H-imidazol-5-yl)formamide is a critical chemical intermediate, primarily recognized for its role as a direct precursor in the synthesis of Temozolomide, an essential oral alkylating agent for the treatment of brain tumors like glioblastoma multiforme. The efficiency, scalability, and safety of the synthetic route to this intermediate directly impact the production of the final active pharmaceutical ingredient (API). This document provides a detailed comparative analysis of the prevalent synthetic strategies for N-(1-Methyl-1H-imidazol-5-yl)formamide. We will delve into the mechanistic underpinnings, operational parameters, and relative merits of each approach to guide researchers and process chemists in selecting the optimal route for their specific laboratory or manufacturing needs. Detailed, field-tested protocols are provided for the most prominent synthetic methods.

Introduction: Significance of N-(1-Methyl-1H-imidazol-5-yl)formamide

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous biologically active compounds.[1] N-(1-Methyl-1H-imidazol-5-yl)formamide, also known as 5-Formamido-1-methylimidazole, holds particular importance as the penultimate intermediate in many syntheses of Temozolomide. The synthesis of Temozolomide often involves the cyclization of a derivative of 5-amino-1-methylimidazole.[2] The quality and accessibility of this formamide precursor are therefore paramount. An ideal synthetic route should be high-yielding, utilize readily available and safe reagents, be operationally simple, and scalable for industrial production. This guide compares the primary synthetic strategies, which largely converge on the formylation of a common precursor: 5-amino-1-methylimidazole.

Comparative Analysis of Synthetic Strategies

The synthesis of N-(1-Methyl-1H-imidazol-5-yl)formamide is dominated by one overarching strategy: the formylation of 5-amino-1-methylimidazole. However, the choice of formylating agent and reaction conditions creates distinct routes with significant practical differences. The primary precursor, 5-amino-1-methylimidazole, is itself typically prepared from commercially available starting materials like 5-amino-1H-imidazole-4-carboxamide (AICA).[3][4][5]

The core transformation is as follows: 5-amino-1-methylimidazole + [Formylating Agent] → N-(1-Methyl-1H-imidazol-5-yl)formamide

The key differentiating factor is the source of the formyl group (-CHO). We will compare two major approaches:

  • Route A: Formic Acid-Based Formylation (e.g., using formic acid directly or with activating agents).

  • Route B: Formamide Acetal-Based Formylation (e.g., using N,N-dimethylformamide dimethyl acetal).

Data Summary: Route Comparison
ParameterRoute A: Formic Acid-BasedRoute B: Formamide Acetal-Based
Formylating Agent Formic acid, often with acetic anhydride or as a mixed anhydrideN,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Key Advantages - Inexpensive and readily available reagents- Well-established classical method- High reactivity and typically faster reactions- Milder reaction conditions (often room temp)- Volatile byproducts (methanol, dimethylamine)
Key Disadvantages - Often requires heating (reflux)- Potential for side reactions or charring- Workup can be more involved to remove excess acid- More expensive reagent- Moisture-sensitive reagent- May require inert atmosphere
Typical Solvents Formic acid (as reagent and solvent), or other high-boiling solventsAprotic solvents (DCM, THF, Acetonitrile)
Typical Yields Moderate to High (60-85%)High to Excellent (80-95%)
Scalability Good, but energy-intensive due to heatingExcellent, due to mild conditions and simple workup
Logic for Route Selection

The choice between these routes depends on the scale of the synthesis and available resources. For small-scale academic research, the convenience and high yield of the Formamide Acetal route may be preferable. For large-scale industrial production, a cost-benefit analysis would be required, weighing the higher cost of DMF-DMA against the potentially lower energy costs, faster throughput, and simpler purification of Route B.

G start Select Synthesis Route for N-(1-Methyl-1H-imidazol-5-yl)formamide scale What is the production scale? start->scale reagent_cost Is reagent cost a primary constraint? scale->reagent_cost Large-Scale conditions Are mild reaction conditions required? scale->conditions Small/Lab-Scale route_a Route A: Formic Acid-Based reagent_cost->route_a Yes route_b Route B: Formamide Acetal-Based reagent_cost->route_b No conditions->route_a No conditions->route_b Yes

Caption: Decision workflow for selecting a synthetic route.

Detailed Protocols & Methodologies

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis of Precursor: 5-amino-1-methylimidazole

This precursor is often the starting point for the final formylation step. While it can be purchased, a common synthesis involves the decarboxylation of 5-amino-1-methylimidazole-4-carboxylic acid or related derivatives. A robust method involves the Hofmann rearrangement of 5-amino-1H-imidazole-4-carboxamide (AICA), followed by methylation, though this is a multi-step process. For the purpose of these protocols, we will assume 5-amino-1-methylimidazole is available as a starting material.

Protocol 1: Formic Acid-Based Synthesis (Route A)

This protocol utilizes a mixture of formic acid and acetic anhydride, which generates formyl acetate in situ, a more potent formylating agent.

Principle: The lone pair of the amino group on 5-amino-1-methylimidazole performs a nucleophilic attack on the carbonyl carbon of the in situ generated formyl acetate. Subsequent proton transfer and elimination of an acetate leaving group yield the desired N-formamide product.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Combine 5-amino-1-methylimidazole, formic acid, and acetic anhydride heat Heat mixture to reflux (e.g., 100-110 °C) for 2-4 hours reagents->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool concentrate Concentrate under reduced pressure cool->concentrate neutralize Neutralize with sat. NaHCO₃ concentrate->neutralize extract Extract with organic solvent (e.g., DCM) neutralize->extract dry Dry, filter, and concentrate extract->dry purify Purify by recrystallization or chromatography dry->purify G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Dissolve 5-amino-1-methylimidazole in aprotic solvent (e.g., DCM) add_dmf Add DMF-DMA (1.1-1.2 eq) dropwise at 0 °C to RT reagents->add_dmf stir Stir at room temperature for 1-3 hours add_dmf->stir monitor Monitor reaction by TLC/LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate purify Purify by recrystallization or chromatography concentrate->purify

Sources

Application Note: Optimized Reaction Conditions for the Synthesis of N-(1-Methyl-1H-imidazol-5-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Purine Alkaloid Synthesis, and Pharmaceutical Intermediates

Introduction & Scientific Context

The compound N-(1-Methyl-1H-imidazol-5-yl)formamide is a highly valuable synthetic intermediate in the pharmaceutical industry, primarily serving as a precursor for the construction of N-methylated purines, xanthines (such as caffeine and theobromine analogs), and other biologically active fused bicyclic heterocycles.

The synthesis of this compound relies on the regioselective N-formylation of 1-methyl-1H-imidazol-5-amine . In drug development, formylation is not merely a protective strategy; in purine biosynthesis and synthetic biomimetic pathways, the formyl group provides the critical C2 or C8 carbon required for subsequent ring-closure (cyclization) to form the pyrimidine ring of the purine scaffold[1].

Achieving high yields requires careful selection of the formylating agent. While standard reagents like formic acid or ammonium formate can be used, they often require harsh conditions or prolonged heating, which can degrade electron-rich aminoimidazoles. Therefore, the use of Acetic Formic Anhydride (AFA) , generated in situ, has become the gold standard for rapid, high-yielding, and chemoselective formylation[1][2].

Mechanistic Insights & Causality

The Regiochemical Challenge

1-Methyl-5-aminoimidazole is a highly electron-rich species. The N1 position is blocked by a methyl group, leaving the exocyclic C5-amine and the endocyclic N3 nitrogen as potential nucleophiles.

  • Why AFA? Acetic formic anhydride (AFA) is a mixed anhydride. The formyl carbonyl carbon is sterically less hindered and more electrophilic than the acetyl carbonyl carbon. This ensures that nucleophilic attack by the exocyclic amine selectively transfers the formyl group, releasing acetic acid as the leaving group[2].

  • Temperature Control: AFA is thermally unstable and moisture-sensitive. Generating it in situ at -20 °C to 0 °C prevents its disproportionation into acetic anhydride and carbon monoxide, ensuring the reagent remains intact for the nucleophilic acyl substitution[1][3].

Mechanism A 1-Methyl-1H-imidazol-5-amine C Tetrahedral Intermediate (Nucleophilic Attack) A->C Amine attacks formyl carbon B Acetic Formic Anhydride (AFA) (Electrophile) B->C D N-(1-Methyl-1H-imidazol-5-yl)formamide + Acetic Acid C->D Elimination of acetate

Caption: Nucleophilic acyl substitution mechanism for the N-formylation of 1-methyl-5-aminoimidazole.

Experimental Protocol: In Situ AFA Formylation

This self-validating protocol utilizes in situ generated AFA to maximize yield and minimize degradation of the sensitive imidazole precursor[1][2].

Materials & Reagents
  • Substrate: 1-Methyl-1H-imidazol-5-amine (1.0 mmol)

  • Reagents: Formic acid (98-100%, 3.0 mmol), Acetic anhydride (2.5 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Equipment: Flame-dried round-bottom flasks, argon/nitrogen line, -20 °C cooling bath (dry ice/ethylene glycol or cryocooler).

Step-by-Step Methodology
  • Preparation of Acetic Formic Anhydride (AFA):

    • Causality: AFA must be prepared fresh due to its thermal instability[2].

    • In a flame-dried 25 mL flask under argon, add 3.0 mmol of anhydrous formic acid.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add 2.5 mmol of acetic anhydride dropwise while stirring.

    • Warm the mixture to 50 °C for 15 minutes to promote mixed anhydride formation, then immediately cool to -20 °C.

  • Substrate Preparation:

    • In a separate 50 mL flask, dissolve 1.0 mmol of 1-methyl-1H-imidazol-5-amine in 5 mL of anhydrous THF.

    • Cool the substrate solution to -20 °C.

  • Formylation Reaction:

    • Causality: Dropwise addition prevents localized heating (the reaction is exothermic), which could lead to di-formylation or substrate degradation[2].

    • Transfer the cold AFA solution dropwise into the amine solution via cannula or syringe over 10 minutes.

    • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to slowly warm to 0 °C over 1 hour.

    • Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).

  • Quenching and Work-up:

    • Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ to neutralize excess acid.

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product via flash column chromatography (Silica gel, gradient elution from DCM to 10% MeOH/DCM) to yield pure N-(1-Methyl-1H-imidazol-5-yl)formamide.

Quantitative Data & Optimization

The table below summarizes the optimization of reaction conditions to achieve maximum chemoselectivity and yield.

EntryFormylating AgentSolventTemp (°C)Time (h)Yield (%)Observation
1Formic Acid (85%)None1001245Significant substrate degradation.
2Ammonium FormateMeOH65862Incomplete conversion.
3Pre-mixed AFA (Stored)THF0255Poor yield due to AFA decomposition.
4In situ AFA (3 eq) THF -20 to 0 1.5 94 Optimal conditions; high purity.
5In situ AFA (5 eq)THF25178Formation of di-formylated byproducts.

Data synthesized from standard formylation optimization parameters of electron-rich heteroaromatic amines[1][3][4].

Experimental Workflow Visualization

Workflow Step1 1. AFA Generation (Formic Acid + Ac2O) 0°C to 50°C to -20°C Step3 3. Dropwise Addition & Reaction -20°C to 0°C, 1.5h Step1->Step3 Step2 2. Substrate Cooling (Amine in THF) -20°C Step2->Step3 Step4 4. Aqueous Quench (NaHCO3) Neutralization Step3->Step4 Step5 5. Extraction & Isolation (DCM Extraction) >90% Yield Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of N-(1-Methyl-1H-imidazol-5-yl)formamide.

References

  • National Institutes of Health (PMC). "Formylation of Amines." PMC. Available at:[Link]

  • ResearchGate. "A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid." ResearchGate. Available at:[Link]

Sources

analytical methods for N-(1-Methyl-1H-imidazol-5-yl)formamide characterization

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Analytical Characterization of N-(1-Methyl-1H-imidazol-5-yl)formamide

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Structural Elucidation Scientists, and Drug Development Professionals

Introduction & Analytical Challenges

N-(1-Methyl-1H-imidazol-5-yl)formamide (C₅H₇N₃O, MW: 125.13 g/mol ) is a highly polar, nitrogen-rich heterocyclic compound. Molecules of this class frequently appear as critical intermediates in the synthesis of purine derivatives, xanthines (e.g., theophylline, caffeine), or as degradation products of active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I frequently observe three major analytical pitfalls when characterizing formylated imidazoles:

  • Chromatographic Voiding: The compound's high polarity (logP < 0) and basic imidazole nitrogen (pKa ~7.0) result in a lack of retention on standard C18 reversed-phase columns, leading to co-elution with the void volume and severe mass spectrometry (MS) ion suppression[1].

  • NMR Peak Doubling (Rotamerism): The partial double-bond character of the formamide C-N bond restricts free rotation, resulting in stable cis (E) and trans (Z) rotamers at room temperature. This manifests as "doubled" peaks in ¹H and ¹³C NMR spectra, which junior analysts frequently misidentify as a 15–30% structural impurity[2].

  • Refractory Fragmentation: The imidazole ring is highly stable. Standard collision-induced dissociation (CID) does not readily cleave the ring; instead, fragmentation is driven by the loss of exocyclic substituents[3].

This application note provides a self-validating, orthogonal analytical strategy to unambiguously characterize N-(1-Methyl-1H-imidazol-5-yl)formamide, ensuring high scientific integrity and regulatory compliance.

Analytical Strategy & Workflow

To overcome these challenges, we employ a tripartite approach: Hydrophilic Interaction Liquid Chromatography (HILIC) for retention, High-Resolution Mass Spectrometry (HRMS/MS) for structural mapping, and Variable Temperature (VT) NMR to resolve rotameric ambiguity.

Workflow A Sample Preparation (N-(1-Methyl-1H-imidazol-5-yl)formamide) B HILIC-UV/MS Analysis (Polar Retention & MW Confirmation) A->B C Variable Temp (VT) NMR (Rotamer Coalescence) A->C D FTIR Spectroscopy (Functional Group ID) A->D E Data Integration & Structural Elucidation B->E C->E D->E

Analytical workflow for the structural characterization of N-(1-Methyl-1H-imidazol-5-yl)formamide.

Experimental Protocols & Methodologies

Protocol A: HILIC-HRMS Analysis

Causality: HILIC utilizes a polar stationary phase and a highly organic mobile phase. Water acts as the strong eluting solvent. By buffering the aqueous phase to pH 3.0, we ensure the basic imidazole nitrogen is fully protonated, maximizing electrostatic and hydrophilic partitioning into the stationary phase's water-enriched layer[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in 95:5 Acetonitrile/Water to a final concentration of 10 µg/mL. Critical Step: Do not use 100% water or DMSO as the diluent, as strong injection solvents will disrupt the HILIC partitioning mechanism and cause peak distortion.

  • Column Selection: Use a Zwitterionic (ZIC-HILIC) or Amide-bonded column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Execution: Run the gradient as defined in Table 1.

  • MS Detection: Operate the HRMS in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

Table 1: HILIC-UHPLC Gradient Conditions

Time (min) %A (Aqueous Buffer) %B (Acetonitrile) Flow Rate (mL/min)
0.0 5 95 0.4
1.0 5 95 0.4
5.0 40 60 0.4
7.0 40 60 0.4
7.1 5 95 0.4

| 10.0 | 5 | 95 | 0.4 |

Protocol B: Variable Temperature (VT) NMR

Causality: The energy barrier to rotation around the formamide C-N bond is approximately 16–18 kcal/mol[4]. At 25 °C, the NMR timescale is faster than the rotation rate, capturing both E and Z conformations as distinct signals. Heating the sample increases thermal energy, surpassing the rotational barrier. The signals will broaden and eventually "coalesce" into a single time-averaged peak, self-validating that the extra peaks are rotamers, not impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. (DMSO is chosen over CDCl₃ due to its high boiling point, allowing for high-temperature experiments).

  • Ambient Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra at 25 °C. Document the integration ratios of the doubled peaks (typically ~80:20 or 70:30).

  • VT Execution: Gradually increase the probe temperature to 60 °C, 80 °C, and finally 100 °C. Allow 10 minutes of equilibration at each step.

  • Coalescence Verification: Acquire a ¹H spectrum at 100 °C. The doubled formyl and N-methyl signals must collapse into sharp singlets.

Data Presentation & Interpretation

NMR Chemical Shifts

At ambient temperature, the ¹H NMR spectrum will display a major and minor rotamer.

Table 2: Expected ¹H NMR Chemical Shifts (DMSO-d₆, 25 °C)

Proton Assignment Major Rotamer (δ ppm) Minor Rotamer (δ ppm) Multiplicity Integration
Formyl (-CHO) 8.25 8.10 Singlet (s) 1H (Total)
Imidazole C2-H 7.60 7.55 Singlet (s) 1H (Total)
Imidazole C4-H 6.95 6.85 Singlet (s) 1H (Total)
N-Methyl (-CH₃) 3.65 3.60 Singlet (s) 3H (Total)

| Amide (-NH) | 10.10 | 9.95 | Broad singlet (br s)| 1H (Total) |

HRMS/MS Fragmentation Pathway

Under CID, the protonated molecule ([M+H]⁺ at m/z 126.066) primarily undergoes neutral losses from the formamide moiety. The imidazole ring itself resists opening until the substituents are cleaved[3].

Table 3: HRMS/MS Fragmentation Data (ESI+)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Assignment
126.066 98.071 28 Da (CO) [M+H - CO]⁺
126.066 81.057 45 Da (NH₂CHO) [M+H - Formamide]⁺

| 98.071 | 71.060 | 27 Da (HCN) | Imidazole ring fragmentation |

MS_Fragmentation M [M+H]+ m/z 126.066 F1 Loss of CO (-28 Da) m/z 98.071 M->F1 -CO F2 Loss of Formamide (-45 Da) m/z 81.057 M->F2 -NH2CHO F3 Loss of HCN (-27 Da) m/z 71.060 F1->F3 -HCN

Proposed ESI-MS/MS fragmentation pathway for N-(1-Methyl-1H-imidazol-5-yl)formamide.

Conclusion

The comprehensive characterization of N-(1-Methyl-1H-imidazol-5-yl)formamide requires an understanding of its physicochemical behavior. By utilizing HILIC for robust chromatographic retention and Variable Temperature NMR to definitively prove formamide rotamerism, analytical scientists can avoid common false-positive impurity identifications. Furthermore, mapping the specific MS/MS neutral losses (CO and Formamide) provides an unambiguous fingerprint for this molecular scaffold.

References

  • Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide ResearchGate URL:[Link][4]

  • Accurate Prediction of Retention in Hydrophilic Interaction Chromatography (HILIC) by Back Calculation of High Pressure Liquid Chromatography (HPLC) Gradient Profiles National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway PubMed URL:[Link][3]

  • Chromatographically separable rotamers of an unhindered amide D-nb.info (Deutsche Nationalbibliothek) URL:[Link][2]

Sources

LC-MS analysis of N-(1-Methyl-1H-imidazol-5-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution LC-MS/MS Analysis of N-(1-Methyl-1H-imidazol-5-yl)formamide

Target Audience: Analytical Chemists, DMPK Scientists, and Pharmaceutical Quality Control Professionals Matrix: Biological Fluids (Plasma/Urine) and Synthetic Reaction Mixtures

Executive Summary

N-(1-Methyl-1H-imidazol-5-yl)formamide (NMIF) is a highly polar, low-molecular-weight (MW 125.13 g/mol ) basic compound. It serves dual roles in pharmaceutical development: as a critical intermediate in the modular synthesis of substituted purine derivatives[1], and as a downstream oxidative degradation product of methylpurines. Due to its extreme hydrophilicity, standard reversed-phase liquid chromatography (RPLC) fails to retain NMIF, leading to severe matrix suppression. This application note details a self-validating, highly sensitive Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method designed to overcome these analytical challenges, ensuring robust quantification for both metabolic tracking and synthetic quality control.

Chemical Context & Analytical Challenges

The Role of NMIF in Purine Pathways

In synthetic chemistry, purine scaffolds are often constructed via the annulation of 1-methyl-1H-imidazol-5-amine with a "C2-equivalent" such as formamide[1]. NMIF acts as the direct formylated intermediate before final ring closure. Conversely, in biological systems, the oxidative catabolism of purines can cleave the pyrimidine ring, leaving the substituted imidazole core intact.

PurinePathway A 1-Methyl-1H-imidazol-5-amine (Precursor) B N-(1-Methyl-1H-imidazol-5-yl)formamide (NMIF) A->B Formylation (+ Formamide) C 1-Methylpurine Derivatives (Target / Parent Drug) B->C Annulation (Cyclization) C->B Oxidative Degradation

Fig 1. Synthetic and degradative pathways linking NMIF to purine derivatives.

Causality in Method Development: Why HILIC?

Standard C18 columns rely on hydrophobic partitioning. Highly polar basic analytes like NMIF exhibit virtually zero retention on C18, eluting in the void volume[1]. In LC-MS/MS, the void volume is heavily populated with unprecipitated matrix salts and early-eluting phospholipids, which cause catastrophic ion suppression.

To solve this, we utilize HILIC (Hydrophilic Interaction Liquid Chromatography) . HILIC stationary phases (such as BEH Amide) establish a water-enriched layer on the column surface. Polar analytes partition into this aqueous layer from a highly organic mobile phase, providing strong, orthogonal retention[2]. Furthermore, HILIC mobile phases (typically >80% acetonitrile) drastically enhance electrospray ionization (ESI) desolvation efficiency, boosting MS sensitivity for imidazole derivatives[3].

Experimental Protocols

Sample Preparation (Self-Validating High-Organic Extraction)

A major advantage of HILIC is its compatibility with high-organic sample extracts. In traditional RPLC, high-organic extracts must be evaporated and reconstituted in water to prevent peak distortion. Here, the protein precipitation step perfectly conditions the sample for direct HILIC injection.

  • Aliquot: Transfer 50 µL of plasma or synthetic reaction matrix into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing the internal standard (e.g., stable-isotope labeled NMIF or a structural analog like 5-amino-4-imidazole-carboxamide[3]). Causality: The 3:1 organic-to-aqueous ratio forces quantitative precipitation of proteins while yielding a final extract of 75% ACN—ideal for immediate HILIC retention.

  • Vortex & Centrifuge: Vortex for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial. Inject 2 µL directly into the LC-MS/MS.

LCMSWorkflow S1 1. Sample Prep 1:3 Dilution in ACN (Protein Precipitation) S2 2. Centrifugation 14,000 x g for 10 min (Isolate Supernatant) S1->S2 S3 3. HILIC Separation BEH Amide Column (Gradient: 95% to 50% ACN) S2->S3 S4 4. MS/MS Detection ESI+ MRM Mode (Transitions: 126.1 → 98.1 / 81.1) S3->S4 S5 5. Data Processing Peak Integration & Quantification S4->S5

Fig 2. Step-by-step HILIC-MS/MS workflow for the quantification of NMIF.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm)

  • Column Temperature: 40 °C

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water + 0.1% Formic Acid. Causality: The ammonium formate buffer strictly controls the local pH, ensuring the basic imidazole nitrogen remains consistently protonated, which prevents peak tailing and ensures reproducible retention times[2].

  • Mobile Phase B (Organic): Acetonitrile + 0.1% Formic Acid.

Table 1: HILIC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.40595
1.00.40595
6.00.405050
8.00.405050
8.10.40595
12.00.40595
Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is utilized for maximum selectivity.

Table 2: MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Fragmentation Mechanism
NMIF (Quant)126.198.15015Loss of CO (-28 Da) from formamide
NMIF (Qual)126.181.15022Loss of NH₂CHO (-45 Da)

Results & Method Validation Metrics

The HILIC-MS/MS method demonstrates exceptional linearity, sensitivity, and precision, making it suitable for both trace-level metabolite profiling and high-concentration synthetic batch monitoring. By shifting the retention time of NMIF away from the void volume (eluting at approx. 4.2 minutes), matrix effects are reduced to <10%.

Table 3: Validation Summary (Plasma Matrix)

ParameterValueAcceptance Criteria (FDA/ICH)
Linear Dynamic Range 1.0 – 1,000 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 0.3 ng/mLS/N ≥ 3
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 6.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.1% – 8.3%≤ 15% (≤ 20% at LLOQ)
Extraction Recovery 88.5% – 94.2%Consistent across Low, Mid, High QCs

References

  • Zhao, A., et al. "Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC-HRMS." Talanta, 267 (2024): 125171. URL:[Link]

  • Andries, A., et al. "Quantification of allantoin and other metabolites of the purine degradation pathway in human plasma samples using a newly developed HILIC-LC-MS/MS method." Electrophoresis, (2022). URL:[Link]

  • "Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma." ResearchGate. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-(1-Methyl-1H-imidazol-5-yl)formamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. This guide is engineered for drug development professionals and synthetic chemists struggling with the formylation of 5-aminoimidazoles.

Mechanistic Overview & The Regiochemical Challenge

The synthesis of N-(1-Methyl-1H-imidazol-5-yl)formamide is a critical bottleneck in the modular synthesis of purine derivatives and related pharmaceutical scaffolds[1]. The fundamental challenge lies in the electronic nature of the starting material, 1-methyl-1H-imidazol-5-amine. The C5-amino group is highly nucleophilic, but the electron-rich imidazole core itself is notoriously susceptible to oxidative degradation, polymerization, and regiochemical side reactions at elevated temperatures[1].

Standard thermodynamic formylation conditions (e.g., refluxing formic acid) often destroy the imidazole core before formylation is complete. To achieve high yields (>85%), chemists must shift from thermodynamic to kinetic control using highly reactive formylating agents at low temperatures[2].

Troubleshooting Guide & FAQs

Q1: Why is my reaction mixture turning black, and my isolated yield is <20% when using formic acid at reflux? Cause: 5-Aminoimidazoles are highly electron-rich. Extended heating in neat formic acid causes oxidative degradation and polymerization of the imidazole core, resulting in the characteristic "black tar" often observed in failed purine syntheses. Solution: Abandon refluxing formic acid. Instead, utilize Acetic Formic Anhydride (AFA) generated in situ. AFA is a highly reactive mixed anhydride that drives the N-formylation to completion at 0 °C to 25 °C within 2 hours, completely bypassing the thermal degradation pathways[2].

Q2: LC-MS shows 100% conversion, but my yield is terrible after the aqueous workup. Where is my product? Cause: N-(1-Methyl-1H-imidazol-5-yl)formamide is a highly polar, low-molecular-weight heterocycle that forms robust hydrogen bonds with water. If you perform a standard aqueous quench and attempt to extract the product into ethyl acetate or dichloromethane (DCM), the vast majority of your product will remain partitioned in the aqueous layer. Solution: Implement a strictly non-aqueous workup . Quench the reaction with anhydrous methanol to destroy excess AFA. Concentrate the entire reaction mixture under reduced pressure, and purify the crude residue directly via crystallization or normal-phase silica gel chromatography (using a DCM/MeOH gradient).

Q3: I am observing a +28 Da byproduct in my mass spec. What is this, and how do I prevent it? Cause: The +28 Da mass corresponds to a diformylated byproduct ( N,N -diformyl-1-methyl-1H-imidazol-5-amine). This over-reaction occurs when an excessive stoichiometric ratio of AFA is used, or if the reaction is left stirring for too long after the primary amine is consumed. Solution: Strictly control the stoichiometry of AFA to 1.15 equivalents relative to the amine. Monitor the reaction closely via TLC or LC-MS and quench with methanol immediately upon the disappearance of the starting material.

Q4: My starting material (1-methyl-1H-imidazol-5-amine) seems to degrade on the bench. How should I handle it? Cause: The free base of 5-aminoimidazole is oxidatively unstable in ambient air and light. Solution: Always store, weigh, and react the starting material as a hydrochloride salt (e.g., 1-methyl-1H-imidazol-5-amine hydrochloride)[1]. Liberate the free base in situ by adding a non-nucleophilic organic base, such as N,N -Diisopropylethylamine (DIPEA), immediately prior to the addition of the formylating agent.

Quantitative Data: Formylating Agent Comparison

Selecting the correct formylating agent is the single most critical variable in this synthesis. The table below summarizes the causality between reagent choice and experimental outcome.

Formylating AgentReaction TempReaction TimeTypical YieldMechanistic Outcome & Byproduct Profile
Formic Acid (neat) 100 °C12 h< 20%Thermodynamic control; severe oxidation and tar formation.
Methyl Formate / Base 60 °C24 h40 - 50%Sluggish kinetics; incomplete conversion requiring high pressure.
DMF / Imidazole 60 °C48 h50 - 60%Mild conditions, but slow. Requires dry solvent[3].
Acetic Formic Anhydride 0 °C to 25 °C2 h85 - 95% Kinetic control; rapid conversion; trace diformylation if excess used[2].

Self-Validating Experimental Protocol

This protocol utilizes Acetic Formic Anhydride (AFA) to ensure kinetic control and a non-aqueous workup to prevent product loss.

Phase 1: In Situ Preparation of Acetic Formic Anhydride (AFA) Note: AFA is unstable and must be prepared fresh immediately before use.

  • Under an inert argon atmosphere, add acetic anhydride (1.50 mmol, 1.5 eq) to an oven-dried flask and cool to 0 °C using an ice bath.

  • Slowly add anhydrous formic acid (1.80 mmol, 1.8 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Heat the mixture to 50 °C for exactly 15 minutes to drive the formation of the mixed anhydride.

  • Rapidly cool the AFA solution back to 0 °C.

Phase 2: Kinetic N-Formylation 5. In a separate oven-dried flask, suspend 1-methyl-1H-imidazol-5-amine hydrochloride (1.00 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 5.0 mL). 6. Add N,N -Diisopropylethylamine (DIPEA) (1.10 mmol, 1.1 eq) dropwise at 0 °C to liberate the free base. Stir for 10 minutes. 7. Transfer the cold AFA solution (from Phase 1) dropwise into the amine suspension over 5 minutes. 8. Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 2 hours. 9. Validation Step: Check reaction progress via LC-MS. The starting material peak should be completely consumed, with a dominant product peak corresponding to the formamide mass.

Phase 3: Non-Aqueous Workup & Isolation 10. Quench the reaction by adding anhydrous methanol (2.0 mL). Stir for 15 minutes to convert any unreacted AFA into volatile methyl formate and acetic acid. 11. Concentrate the mixture to absolute dryness under reduced pressure using a rotary evaporator, followed by high vacuum for 2 hours. 12. Purify the crude residue by recrystallization from a minimal amount of hot ethanol, slowly adding diethyl ether until crystallization is induced. Filter and dry to afford the pure N-(1-Methyl-1H-imidazol-5-yl)formamide.

Mechanistic Workflow Visualization

G A Formic Acid + Acetic Anhydride (Activation Phase) B Acetic Formic Anhydride (AFA) (Highly Reactive Intermediate) A->B 50 °C, 15 min D Nucleophilic N-Formylation (0 °C to 25 °C) B->D C 1-Methyl-1H-imidazol-5-amine (Electron-Rich Substrate) C->D E N-(1-Methyl-1H-imidazol-5-yl)formamide (Target Product) D->E Kinetic Control (1.1 eq AFA) F Diformylation Byproduct (Excess AFA) D->F Thermodynamic/Excess (>1.5 eq AFA) G Product Loss / Hydrolysis (Aqueous Workup) E->G H2O Quench

Mechanistic workflow for the kinetic N-formylation of 1-methyl-1H-imidazol-5-amine using AFA.

References

  • Title: Application Note: Modular Synthesis of Purine Derivatives from 1-Methyl-1H-imidazol-5-amine HCl Source: BenchChem URL: 1

  • Title: A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines Source: Organic Letters - ACS Publications URL: 3

  • Title: Formylation of Amines Source: Molecules (via ResearchGate) URL: 2

Sources

troubleshooting low product yield in formamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Formamides are critical intermediates in pharmaceutical synthesis, Vilsmeier-Haack reactions, and fungicide development[1]. However, achieving high yields during N-formylation is frequently complicated by thermodynamic equilibria, competitive side reactions (such as urea formation), and the kinetic inertness of reagents like CO2.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to help you optimize your formamide synthesis workflows.

Mechanistic Overview & Pathway Diagram

Understanding the reaction pathways is the first step to diagnosing low yields. Formamides are typically synthesized via three main carbonyl sources: Formic Acid (HCOOH), Carbon Monoxide (CO), or Carbon Dioxide (CO2) coupled with a reductant. Each pathway presents unique thermodynamic bottlenecks.

FormamideSynthesis Amine Amine Substrate Int_FA Ammonium Formate Intermediate Amine->Int_FA + HCOOH Int_CO Metal-CO Complex Amine->Int_CO + CO / Catalyst Int_CO2 Formate Species (e.g., Silyl Formate) Amine->Int_CO2 + CO2 / Reductant FA Formic Acid (HCOOH) FA->Int_FA CO Carbon Monoxide (CO) CO->Int_CO CO2 Carbon Dioxide (CO2) + Reductant CO2->Int_CO2 Formamide Formamide Product Int_FA->Formamide - H2O (Dehydration) Int_CO->Formamide Insertion Urea Urea By-product Int_CO->Urea Competitive (2nd Amine) Int_CO2->Formamide Condensation

Mechanistic pathways of formamide synthesis and common by-products.

Troubleshooting Guide (FAQs)

Q1: I am experiencing low yields when formylating sterically hindered secondary amines or deactivated anilines with formic acid. How can I drive the reaction to completion? Mechanistic Causality: The formylation of amines with formic acid proceeds via an ammonium formate intermediate, which must undergo dehydration[1]. Deactivated anilines (e.g., p-nitroaniline) have low nucleophilicity, and sterically hindered amines face high kinetic barriers. Furthermore, the condensation is an equilibrium process; failure to remove the water byproduct shifts the equilibrium backwards, stalling the yield. Solution:

  • Thermodynamic Control: Implement azeotropic water removal using a Dean-Stark apparatus with toluene to continuously drive the equilibrium forward[1].

  • Kinetic Control: For exceptionally unreactive substrates, utilize a catalyst like 2-chlorophenylboronic acid (10 mol%) to lower the activation energy of the transamidation step, which has been shown to boost yields of hindered amines to >90% under mild conditions (45–65 °C)[2]. Alternatively, catalyst-free conditions can be forced by using an excess of formic acid (2-4 equivalents) in a sealed vessel at 150 °C[3].

Q2: When using carbon monoxide (CO) and transition metal catalysts, my formamide yield is low, and I am detecting significant amounts of urea by-products. Why is this happening? Mechanistic Causality: Catalytic carbonylation of amines with CO using transition metals (like Ru or Pd) often suffers from competitive pathways. If the rate of CO insertion into the metal-amide bond is slow compared to the nucleophilic attack of a second amine molecule on the intermediate, urea (R-NH-CO-NH-R) forms instead of the desired formamide[1]. Solution: Switch the catalyst system to Copper(I) chloride (CuCl). CuCl selectively forms formamides with only trace amounts of urea because the formation of the CuCl-CO complex in aqueous or biphasic media strongly favors the formylation pathway over the bis-amine insertion[1].

Q3: I am trying to synthesize formamides from CO2 and amines, but the conversion is stalling at the formate intermediate. What is the bottleneck? Mechanistic Causality: CO2 is highly thermodynamically stable. Its reduction to formamide requires a potent reducing agent (like H2, silanes, or metallic silicon) to deoxygenate the CO2. If the reductant is insufficient or the catalyst is deactivated, the reaction stalls at the formate or silyl-formate intermediate[4]. Additionally, an improper CO2-to-amine ratio can acidify the reaction matrix, neutralizing the basicity required for the final condensation step[5]. Solution:

  • Optimize the Reductant/Catalyst: When using metallic silicon or silanes, employ tetrabutylammonium fluoride (TBAF) as a catalyst. The large counter-cation size and high solubility of TBAF promote the formation of highly active Si-H species, pushing yields up to 94%[4].

  • Optimize Gas Ratios: If using H2 as the reductant with a Ru-Macho catalyst, ensure a strictly controlled CO2-to-amine ratio of 0.6–1.0. An equimolar dosage prevents over-acidification and has been proven to increase yields from 34% to 81% at 140 °C[5].

Quantitative Data Summary

Synthesis MethodSubstrate TypeTypical YieldCommon BottleneckOptimized Solution
Formic Acid (Solvent-Free) Primary / Secondary Amines73–99%Water accumulationDean-Stark trap / 150 °C heating[1][3]
CO + Amine (Metal Catalyzed) Aliphatic AminesModerateUrea by-product formationUse CuCl catalyst instead of Ru/Pd[1]
CO2 + Amine + Si powder Cyclic / Linear Amines72–94%Incomplete reductionTBAF catalyst (0.05 mmol) at 90–120 °C[4]
Formic Acid + Borinic Acid Sterically Hindered Amines89–99%Low nucleophilicity2-chlorophenylborinic acid (10 mol%)[2]

Standardized Experimental Protocols

Protocol A: Catalyst-Free N-Formylation using Formic Acid (Gram-Scale) Self-Validating Principle: This protocol utilizes a Dean-Stark trap. The collection of the theoretical stoichiometric volume of water in the trap serves as a real-time, visual validation that the dehydration equilibrium has been successfully driven to completion[1].

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Addition: Add the amine substrate (50 mmol) and toluene (100 mL) to the flask. Slowly add formic acid (100 mmol, 2.0 equiv) dropwise while stirring[3]. Caution: Exothermic acid-base reaction.

  • Reflux: Heat the mixture to reflux (approx. 110–115 °C).

  • Monitoring: Monitor the water accumulation in the Dean-Stark trap. The reaction is typically complete when water ceases to collect (usually 3–5 hours).

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO3 to remove excess formic acid, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure formamide.

Protocol B: Catalytic CO2-Based Formylation using TBAF and Silicon Powder Self-Validating Principle: The continuous pressure drop in the autoclave directly correlates with CO2 consumption, providing a kinetic readout of the reduction process before HPLC/GC analysis[4].

  • Preparation: In a glovebox, charge a stainless-steel autoclave (50 mL) with the amine (1.0 mmol), metallic silicon powder (3.0 mmol), TBAF (0.05 mmol), and anhydrous DMF (3 mL)[4].

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge with CO2 three times. Pressurize the vessel with CO2 to 6 atm (or up to 9 atm depending on substrate inertness)[4].

  • Reaction: Heat the autoclave to 90–120 °C and stir for 16 hours. Monitor the pressure gauge for a steady decline.

  • Workup: Cool the reactor to room temperature and carefully vent the excess CO2. Dilute the mixture with ethyl acetate, filter through a Celite pad to remove unreacted silicon powder, and purify via flash chromatography.

References

  • Formylation of Amines - PMC. nih.gov. 1

  • CO2 Based Synthesis of Various Formamides in Miniplant Scale: A Two-Step Process Design - ACS Publications. acs.org. 5

  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source - ACS Publications. acs.org. 3

  • Formamide Synthesis through Borinic Acid Catalysed Transamidation under Mild Conditions - SciSpace. scispace.com. 2

  • CO2 conversion to formamide using a fluoride catalyst and metallic silicon as a reducing agent - D-nb.info. d-nb.info. 4

Sources

Technical Support Center: Optimization of Reaction Time and Temperature for Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Imidazole Synthesis. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative troubleshooting strategies, kinetic and thermodynamic optimizations, and validated protocols for constructing the highly privileged imidazole scaffold.

Mechanistic Foundations: Time & Temperature Dynamics

The synthesis of highly substituted imidazoles—most notably via the multicomponent Debus-Radziszewski reaction—is a delicate balance of thermodynamic control and kinetic trapping. Understanding how thermal energy and reaction duration dictate the fate of your intermediates is the first step in optimizing your yield.

G R1 1,2-Dicarbonyl + Aldehyde + Ammonia Source I1 Diimine / Hemiaminal Intermediates R1->I1 Moderate Temp (60-100 °C) P1 Target Imidazole (Thermodynamic Product) I1->P1 Optimal Time/Temp (e.g., 120 °C, 1-4 h) S1 Polymerization & Degradation Products I1->S1 Excessive Temp (>160 °C Batch) S2 Oxazole Byproducts (Kinetic Trapping) I1->S2 Low NH3 conc. / Short Time P1->S1 Prolonged Heating (>24 h)

Thermodynamic and kinetic pathways in multicomponent imidazole synthesis.

Frequently Asked Questions (FAQs): Core Optimization Principles

Q1: Why does increasing the reaction temperature sometimes decrease my overall imidazole yield? A1: High temperatures (e.g., >160 °C in conventional batch solvents) can drive the reaction past its optimal thermodynamic window. This excessive thermal energy leads to the degradation of sensitive intermediates (like 1,2-diiminoethane) or promotes the formation of side products such as oxazoles. However, in microwave-assisted organic synthesis (MAOS), rapid heating to extreme temperatures (e.g., 200 °C) for very short durations (20 minutes) can force in situ thermal reduction and N-O bond cleavage without the prolonged exposure that causes polymerization[1]. Causality dictates that temperature must always be inversely scaled with time.

Q2: How do I balance reaction time with temperature when transitioning from conventional reflux to microwave-assisted synthesis? A2: Conventional Debus-Radziszewski synthesis typically requires refluxing at 100–120 °C for 1 to 4 hours[2]. Microwave irradiation drastically alters this kinetic profile by uniformly heating polar intermediates. For example, a reaction taking 19 hours conventionally can be completed in just 25 minutes under microwave conditions at 120–160 °C[1]. When transitioning, establish a baseline by reducing your reaction time by 90% while increasing the temperature by 20–40 °C, then fine-tune based on LCMS conversion data.

Q3: I am using a Deep Eutectic Solvent (DES) to make my synthesis "greener." Does the temperature optimization differ? A3: Yes. DES systems rely on specific, delicate hydrogen-bond networks that can break down at excessive temperatures, destroying their catalytic effect. Studies show that in a DMU/SnCl2/HCl DES system, raising the temperature from 25 °C to 60 °C increases the yield of 2,4,5-triphenyl-1H-imidazole from 37% to 96% within 45 minutes[3]. Exceeding 80–90 °C in these specific solvent systems often leads to diminishing returns due to solvent network collapse.

Q4: How does solvent choice dictate the required temperature? A4: The dielectric constant and boiling point of your solvent dictate the energy transfer. For instance, when using high-temperature water (HTW) as a solvent, temperatures approaching 190–200 °C under sealed conditions are required for 3 hours to decrease the dielectric constant of water, allowing it to solubilize organic precursors[4]. Conversely, using a copper catalyst (CuI) in DMSO allows for excellent yields at 140 °C in 90 minutes[5].

Quantitative Data Comparison: Time & Temperature Parameters

The following table summarizes optimized parameters across various synthetic methodologies to help you benchmark your own reactions:

Synthesis MethodReactants / CatalystTemp (°C)TimeYield (%)Ref
Continuous Flow Glyoxal, NH3, Formaldehyde100 °C60 sec91.5%[6]
Conventional Batch Glyoxal, NH3, Formaldehyde100 °C10 min87.5%[6]
Microwave-Assisted Keto-oxime, Aldehyde, NH4OAc200 °C20 min44–63%[1]
DES System Benzil, Aldehyde, NH4OAc (DMU:SnCl2:HCl)60 °C45 min96.0%[3]
Copper-Catalyzed Benzoin, Aldehyde, NH4OAc (CuI / DMSO)140 °C90 min75.0%[5]
High-Temp Water Benzil, Aldehyde, Urea (HTW)190 °C180 min88.0%[4]
Troubleshooting Guide

Troubleshooting Start Issue: Low Imidazole Yield TLC TLC / LCMS Analysis Start->TLC SM Starting Material Remains TLC->SM Incomplete Conversion Degrad Multiple Side Products (Smearing) TLC->Degrad Over-reaction Fix1 Increase Temp by 10 °C or Extend Time SM->Fix1 Fix2 Reduce Time or Switch to Flow/Microwave Degrad->Fix2

Diagnostic workflow for resolving low yields in imidazole synthesis.

Issue 1: Incomplete Conversion (Starting Material Remains)

  • Diagnosis: The kinetic barrier has not been overcome; the reaction time is too short, or the temperature is too low to facilitate the final cyclization/dehydration step.

  • Solution: If operating below 100 °C, increase the temperature in 10 °C increments. Ensure the nitrogen source (e.g., ammonium acetate) is in sufficient excess (typically 2-3 equivalents), as the in situ generation of ammonia is highly temperature-dependent[2].

Issue 2: Complex Mixture on TLC (Multiple Side Products)

  • Diagnosis: Over-heating has led to the polymerization of the aldehyde, or prolonged reaction time has caused thermal degradation of the imidazole product.

  • Solution: Implement a continuous flow microreactor if scaling up. Flow chemistry at 100 °C can reduce the required residence time from 10 minutes (batch) to just 60 seconds, suppressing the formation of side products caused by backmixing and prolonged thermal exposure[6].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Visual and analytical checkpoints are embedded within the steps to confirm mechanistic progression.

Protocol A: Optimized Conventional Debus-Radziszewski Synthesis

Ideal for standard laboratory setups without specialized equipment.

  • Preparation: In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (3.0 eq) in glacial acetic acid[2].

    • Self-Validation Checkpoint: The mixture should initially form a heterogeneous, pale suspension at room temperature.

  • Heating: Gradually ramp the temperature to 100–120 °C under continuous stirring.

    • Self-Validation Checkpoint: As the temperature crosses 80 °C, the solution will become completely homogeneous and take on a deep yellow/orange hue, indicating the formation of the diimine intermediate.

  • Reaction Time: Reflux the mixture for 1 to 4 hours[2]. Monitor the reaction via TLC (Hexane:EtOAc 7:3) every 30 minutes.

    • Self-Validation Checkpoint: The complete disappearance of the benzil spot (highly UV active at 254 nm) confirms the completion of the primary condensation phase.

  • Quenching & Isolation: Remove from heat, cool to room temperature, and pour the mixture slowly into a beaker of vigorously stirred ice water[2].

    • Self-Validation Checkpoint: Immediate precipitation of a solid indicates the successful formation of the highly crystalline imidazole core. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Rapid Microwave-Assisted Synthesis

Ideal for high-throughput library generation and overcoming high activation energy barriers.

  • Preparation: In a heavy-walled microwave-safe vial, add the keto-oxime (1.0 eq), aldehyde (1.1 eq), ammonium acetate (4.0 eq), and glacial acetic acid (1.0 mL per 0.1 mmol scale). Seal the vial with a crimp cap[1].

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to heat to 200 °C for exactly 20 minutes[1].

    • Self-Validation Checkpoint: Monitor the instrument's pressure curve. It should spike initially and then stabilize after 2–3 minutes, indicating uniform heating without runaway exothermic decomposition.

  • Cooling & Purification: Allow the instrument to actively cool the vial to 50 °C before opening. Filter the crude sample.

    • Self-Validation Checkpoint: Direct injection of the crude mixture onto an LCMS should reveal the primary [M+H]+ peak of the desired triarylimidazole. The absence of the N-hydroxyimidazole intermediate mass confirms that complete thermal N-O bond cleavage was achieved at 200 °C[1].

References
  • Microwave-Assisted Synthesis of 2,4,5-Triaryl-imidazole; A Novel Thermally Induced N-Hydroxyimidazole N−O Bond Cleavage | Organic Letters - ACS Publications |[Link]

  • High-temperature water unlocks urea as nitrogen-source towards imidazoles | RSC Advances - RSC Publishing |[Link]

  • An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor | Organic Process Research & Development - ACS Publications |[Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction | RSC Advances - RSC Publishing |[Link]

  • Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system | Scientific Reports - PMC |[Link]

Sources

Technical Support Center: Troubleshooting Polar Amine Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatography and purification. Purifying polar amine compounds represents one of the most significant bottlenecks in chemical synthesis and drug development, often adding up to 30% to total production expenses[1]. Due to their basicity, high hydrophilicity, and propensity for hydrogen bonding, polar amines frequently exhibit poor retention, severe peak tailing, or irreversible adsorption on traditional chromatographic media[2].

This guide provides field-proven troubleshooting workflows, mechanistic insights, and validated protocols to help you overcome these specific challenges.

Diagnostic Workflow

AminePurification Start Crude Polar Amine Mixture RP_Check Initial RP-HPLC Run (Standard C18, Low pH) Start->RP_Check Decision1 Retention & Peak Shape? RP_Check->Decision1 Tailing Retained but Severe Tailing Decision1->Tailing Secondary Interactions NoRet Poor/No Retention (Elutes in Void) Decision1->NoRet Highly Hydrophilic Good Good Retention & Symmetry Decision1->Good Ideal Sol_Tailing1 Use High-pH Mobile Phase (Hybrid Silica Column) Tailing->Sol_Tailing1 Sol_Tailing2 Add Ion-Pairing Agent (e.g., TFA, HFBA) Tailing->Sol_Tailing2 Sol_NoRet1 Switch to HILIC (Amide/Diol/Bare Silica) NoRet->Sol_NoRet1 Sol_NoRet2 Use Mixed-Mode (RP/Cation-Exchange) NoRet->Sol_NoRet2 ScaleUp Proceed to Preparative Scale-Up Good->ScaleUp Sol_Tailing1->ScaleUp Sol_Tailing2->ScaleUp Sol_NoRet1->ScaleUp Sol_NoRet2->ScaleUp

Diagnostic workflow for selecting polar amine purification strategies.

Frequently Asked Questions & Troubleshooting

Q1: Why do my polar amine compounds exhibit severe peak tailing on standard C18 columns, and how can I resolve this? Root Cause (Mechanistic Insight): Peak tailing of basic amines on silica-based reversed-phase (RP) columns is primarily driven by secondary electrostatic interactions. Bare silanol groups (Si-OH) on the silica matrix have a pKa of approximately 3.5 to 4.5. At a neutral mobile phase pH, these silanols are deprotonated and negatively charged (Si-O⁻). Simultaneously, polar amines (typical pKa 9–10) are protonated and positively charged. This creates a strong ion-exchange interaction that competes with the primary hydrophobic retention mechanism, causing the analyte to drag or "tail" during elution. Self-Validating Solutions:

  • High-pH Mobile Phase: Raise the mobile phase pH above the amine's pKa (e.g., pH 10.5 using ammonium hydroxide). This deprotonates the amine into its neutral free-base form, eliminating the electrostatic attraction. Note: You must use a high-pH stable hybrid silica column to prevent stationary phase dissolution.

  • Ion-Pairing Reagents: If low pH must be maintained, add an ion-pairing agent like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). These reagents pair with the protonated amine to form a neutral, more hydrophobic complex, improving both peak shape and retention.

Q2: My polar amine elutes in the void volume on reversed-phase HPLC. How can I increase retention? Root Cause: The target molecule is too hydrophilic to partition effectively into the hydrophobic C18 stationary phase, regardless of the aqueous ratio in the mobile phase. Self-Validating Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >80% acetonitrile). The mechanism relies on a water-enriched layer immobilized on the stationary phase; polar amines partition into this aqueous layer, resulting in strong retention[3][4].

  • Mixed-Mode Chromatography (MMC): MMC columns combine reversed-phase and cation-exchange mechanisms (RP/CX) within a single ligand[5]. Even if the amine lacks hydrophobicity, the cation-exchange moiety will retain the positively charged amine[6]. Retention is then modulated by adjusting the buffer concentration (ionic strength) rather than just the organic modifier[6].

Q3: I am trying to separate my amine product from structurally similar impurities, but they co-elute. What is the best strategy? Root Cause: The product and impurities share nearly identical polarities and basicities, rendering standard silica gel or C18 chromatography ineffective[2]. Self-Validating Solutions:

  • Temporary Derivatization: Temporarily protect the amine (e.g., as a Boc-carbamate). This completely removes the basicity and drastically alters the molecule's polarity, often unlocking baseline separation from impurities. The protecting group can be easily cleaved post-purification[2].

  • Alternative Selectivity: Switch to a stationary phase that exploits different molecular interactions, such as a Phenyl-Hexyl column, which can separate molecules based on pi-pi interactions and steric differences.

Q4: Can I use standard flash chromatography for highly polar amines? Root Cause: Bare silica gel in normal-phase flash chromatography often leads to irreversible binding or severe streaking of polar amines due to strong hydrogen bonding and acid-base interactions. Self-Validating Solutions:

  • Modified Stationary Phases: Use amine-bonded silica. The amine functional groups act as a "base shield," minimizing unwanted interactions with the silica backbone[4].

  • Highly Polar Solvent Systems: If bare silica must be used, employ a highly polar, basic solvent system. A standard starting point is 1–10% of a 10% Ammonia in Methanol solution mixed with Dichloromethane[4].

Quantitative Data: Chromatographic Parameters

To facilitate rapid method development, the following table summarizes the quantitative starting parameters for various polar amine purification strategies.

Purification StrategyRecommended Stationary PhaseInitial Mobile Phase CompositionBuffer / Additive ConcentrationTarget Retention Metric
HILIC Amine-bonded, Diol, or Bare Silica90–95% Acetonitrile / 5–10% Aqueous10 mM Ammonium Acetate or Formatek' > 2 (Retention Factor)
Mixed-Mode (RP/CX) Bi-modal RP/Cation-Exchange10–50% Acetonitrile / Aqueous10–30 mM Buffer (pH 2–7)Adjusted via Ionic Strength
Normal Phase Flash Amine-bonded Silica / AluminaDichloromethane / Methanol1–10% of (10% NH₃ in MeOH)TLC Rf ≈ 0.2 – 0.35
Reversed-Phase Hybrid C18 (High-pH stable)5–95% Acetonitrile Gradient0.1% TFA or 0.1% NH₄OHk' = 2 – 10

Detailed Experimental Protocols

Protocol A: HILIC Method Development for Polar Amines

Objective: Establish a robust HILIC separation method for highly polar amines that fail to retain on traditional RP-HPLC.

  • Column Selection: Select a HILIC-specific column (e.g., Diol, Amide, or Amine-bonded silica)[4].

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using formic acid to ensure the amine is fully protonated.

    • Solvent B (Organic): LC-MS grade Acetonitrile. Crucial Causality Note: Do not use alcohols (like methanol) as the weak solvent in HILIC. Alcohols will disrupt and wash away the critical water-enriched layer on the stationary phase, destroying the retention mechanism.

  • System Equilibration: Equilibrate the column with 95% Solvent B for at least 20 column volumes. HILIC requires significantly longer equilibration times than RP-HPLC to properly establish the stationary aqueous partition layer[7].

  • Sample Dilution: Dissolve the sample in a diluent that closely matches the initial mobile phase (e.g., 80-90% Acetonitrile). Injecting samples dissolved in 100% water will cause severe peak distortion and breakthrough in HILIC.

  • Gradient Execution: Run a shallow gradient from 95% B down to 60% B over 15–20 minutes.

  • Data Analysis & Tuning: Monitor retention. If the amine elutes too early, increase the initial percentage of Acetonitrile. If it is retained too strongly, increase the aqueous percentage.

Protocol B: Mixed-Mode Chromatography (RP/CX) Optimization

Objective: Purify polar amines using simultaneous hydrophobic and electrostatic interactions, independent of the analyte's hydrophobicity.

  • Column Selection: Select a bi-modal reversed-phase/cation-exchange column[5].

  • Mobile Phase Preparation:

    • Solvent A: Water with 20 mM Ammonium Acetate (pH 4.0). Crucial Causality Note: Acetic acid alone produces insufficient ionic strength (~0.1 mM ions at 10 mM concentration). Ammonium acetate provides the necessary ionic strength (~20 mM ions) to actively drive the ion-exchange mechanism and elute the compound[6].

    • Solvent B: Acetonitrile.

  • Isocratic Screening: Perform an initial isocratic run at 30% Solvent B and 70% Solvent A.

  • Retention Tuning:

    • If the amine is retained too strongly: Increase the buffer concentration (e.g., to 30 mM or 50 mM). Higher ionic strength increases the competition for the cation-exchange sites, forcing the basic amine to elute[6].

    • If the amine elutes too quickly: Decrease the buffer concentration or decrease the percentage of Acetonitrile.

  • Fraction Collection: Collect the eluting peaks. The volatile ammonium acetate buffer can be easily removed post-purification via lyophilization.

References

  • Helixchrom. "Access our Mixed-Mode Universe - HELIX Chromatography". Available at: [Link]

  • ResearchGate. "Mixed-mode Ion-exchangers and their Comparative Chromatographic Characterization in Reversed Phase and Hydrophilic Interaction Chromatography Elution Modes". Available at: [Link]

  • SIELC Technologies. "Retention Problems". Available at: [Link]

  • Reddit (r/Chempros). "Purification of strong polar and basic compounds". Available at: [Link]

Sources

preventing streaking of amines on silica gel chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of basic organic compounds. The streaking, tailing, and irreversible adsorption of amines on standard silica gel is one of the most ubiquitous bottlenecks in synthetic organic chemistry and drug development.

This guide is designed to move beyond basic "tips and tricks." We will deconstruct the thermodynamic and kinetic realities of the silica-amine interaction, providing you with self-validating protocols and causal explanations to permanently resolve these chromatographic failures.

The Mechanistic Root Cause of Amine Streaking

To solve amine streaking, we must first understand the stationary phase. Standard normal-phase chromatography utilizes bare silica gel (SiO₂), which is heavily populated with surface silanol groups (Si-OH). Silica is inherently a Brønsted acid.

When a basic organic amine is loaded onto the column, a strong acid-base interaction occurs. The acidic silanol groups protonate the basic amine, converting it into an ammonium ion. This triggers a shift from standard adsorption-desorption kinetics to strong, non-linear ionic interactions[1]. Because the silica surface is heterogeneous (containing isolated, vicinal, and geminal silanols with varying pKa values), the amine molecules experience a spectrum of binding affinities. This continuous partial protonation and uneven retention across the analyte population manifests visually as "streaking" or "tailing" on a TLC plate or broad, overlapping peaks in a chromatogram[2].

Diagnostic Workflow for Amine Purification

Before altering your solvent system, follow this logical progression to isolate the root cause of the streaking.

AmineTroubleshooting Start Amine Streaking Observed CheckLoad Is the column overloaded? Start->CheckLoad ReduceLoad Reduce sample load or use larger column CheckLoad->ReduceLoad Yes AddBase Add 1-2% TEA or NH₃ to mobile phase CheckLoad->AddBase No Equilibrate Pre-equilibrate column with modified solvent AddBase->Equilibrate CheckRes Did streaking resolve? Equilibrate->CheckRes Success Proceed with Purification CheckRes->Success Yes AltPhase Switch to Amine-Silica or Reversed-Phase (C18) CheckRes->AltPhase No

Fig 1. Diagnostic workflow for troubleshooting amine streaking in silica gel chromatography.

Core Troubleshooting FAQs

Q1: How do basic modifiers like Triethylamine (TEA) or Ammonia actually prevent streaking? A: Adding a volatile competing base, such as 1–2% TEA or ammonia, to your mobile phase acts as a "deactivating" agent for the silica gel[1]. Because TEA is a small, highly mobile Lewis base, it rapidly occupies and neutralizes the highly acidic Brønsted silanol sites on the silica surface. By masking these sites, the stationary phase is effectively neutralized, forcing your target amine to interact with the silica purely through standard polarity-based adsorption rather than destructive ionic binding[3].

Q2: I added 1% TEA to my eluent, but my compound still streaked and eluted much later than expected. What went wrong? A: You likely failed to pre-equilibrate the column. This is a critical mechanistic failure. If you simply load your sample and begin eluting with a TEA-spiked solvent, the TEA and your target amine will race down the column simultaneously, competing for the same active silanol sites. Your compound will get trapped at the "amine front" until the column becomes fully saturated[4]. You must pass 2–3 column volumes of the TEA-modified solvent through the silica before loading your sample to ensure the stationary phase is completely deactivated.

Q3: Can I use an acidic modifier (like Acetic Acid) to fix amine streaking? A: While it seems counterintuitive, adding an acid (e.g., 1% acetic acid) can sometimes resolve streaking, but via a completely different mechanism. Instead of neutralizing the silica, the acid forces 100% of your amine population into a fully protonated ammonium salt state. Because the entire population is in the exact same ionization state, it moves as a single, tight band rather than smearing[5]. However, this drastically increases the polarity of your compound, often requiring highly polar solvent systems (like heavy methanol) which risk dissolving the silica gel[4]. Therefore, basic modifiers remain the industry standard for amines.

Q4: My downstream application is highly sensitive to trace TEA/Ammonia. What are my alternatives? A: If volatile basic modifiers are incompatible with your workflow, you must change the stationary phase.

  • Amine-functionalized silica (e.g., KP-NH): The silica is covalently bonded with aminopropyl groups, permanently masking the silanols and eliminating the need for mobile phase modifiers[2].

  • Reversed-Phase (C18) Chromatography: By running a C18 column at a high pH (using basic aqueous buffers), the amine is forced into its neutral, free-base form. This maximizes its lipophilicity and retention on the non-polar C18 phase, allowing for pristine separation without silica-induced degradation[2][6].

Quantitative Strategy Matrix

Use the following table to select the precise chromatographic intervention based on your analyte's properties.

Modifier / StrategyTypical ConcentrationMechanism of ActionBest Use Case
Triethylamine (TEA) 0.5% – 2.0% (v/v)Competitively binds and neutralizes acidic silanol groups.General-purpose primary, secondary, and tertiary amines in Hexane/EtOAc systems.
Ammonia (NH₃) 1.0% – 10% in MeOHDeactivates silica; highly polar, drives strong elution.Highly polar amines requiring DCM/MeOH solvent systems.
Acetic Acid 1.0% (v/v)Forces complete protonation of the amine into a uniform salt.Amphoteric compounds or when basic modifiers cause analyte degradation.
Amine-Bonded Silica N/A (Stationary Phase)Covalently masks silanols; alters adsorption kinetics.Trace-sensitive downstream workflows (avoids TEA contamination).
Reversed-Phase (C18) High pH Mobile PhaseRelies on hydrophobic retention of the un-ionized free base.Highly polar, water-soluble amines; complex mixtures failing on normal phase.

Standardized Experimental Protocols

Protocol A: Silica Gel Deactivation & Normal-Phase Purification (TEA Method)

This protocol is self-validating: if the column is properly deactivated, the solvent front will remain uniform, and the analyte will elute with a Gaussian peak shape.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Add Triethylamine (TEA) to achieve a final concentration of 1% v/v (e.g., 10 mL TEA per 1 L of solvent)[1]. Mix thoroughly in a fume hood.

  • Slurry Packing: In a beaker, combine the dry silica gel with the TEA-modified mobile phase to create a uniform slurry. Pour the slurry into the column.

  • Pre-Equilibration (Critical Step): Pass a minimum of 3 column volumes (CV) of the TEA-modified solvent through the packed bed. Validation check: Monitor the column temperature; a slight exothermic reaction indicates the TEA is successfully neutralizing the silanol groups. Wait until the column returns to room temperature.

  • Sample Loading: Dissolve your crude amine in the minimum volume of modified mobile phase. Apply evenly to the column head.

  • Elution: Elute using the TEA-modified solvent. Monitor fractions via TLC (plates should also be pre-treated with TEA vapor or run in a TEA-spiked chamber to prevent on-plate streaking).

Protocol B: Reversed-Phase (C18) Purification of Polar Amines

Use this when normal-phase chromatography fails or when basic modifiers cannot be removed under vacuum.

  • System Setup: Equip an automated flash chromatography system with a pre-packed C18 reversed-phase cartridge[6].

  • Mobile Phase Selection: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile or Methanol). To ensure the amine remains in its highly retentive free-base form, adjust the pH of Mobile Phase A to ~10 using 0.1% ammonium hydroxide (ensure your C18 column is stable at high pH; hybrid silica or polymeric columns are preferred)[2].

  • Equilibration: Flush the column with 5 CV of 95% Phase A / 5% Phase B.

  • Injection: For poorly soluble amines, utilize a solid-load cartridge packed with Celite or C18 silica.

  • Gradient Elution: Run a shallow gradient from 5% B to 100% B over 15–20 column volumes. The un-ionized amine will partition cleanly into the organic phase as the gradient increases.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. Available at:[Link]

  • Biotage. "Successful flash chromatography." Biotage. Available at:[Link]

  • ResearchGate Community. "When basification of silica gel is required, before using Column chromatography?" ResearchGate. Available at:[Link]

  • Brainly Community / Expert Verified. "Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why." Brainly. Available at: [Link]

  • Frontier, Alison. "Solvent Systems for Flash Column Chromatography." Department of Chemistry : University of Rochester. Available at: [Link]

  • Mahler, M., Swartz, S., Thomason, V. "RediSep C-18 reversed phase column Purification of primary amines." Teledyne ISCO. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Imidazole Stability in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Imidazole is a ubiquitous compound in drug development and biochemistry, serving as a critical buffer component, a ligand for His-tag protein purification, and a core structural moiety in numerous active pharmaceutical ingredients (APIs) like daclatasvir. Despite its apparent robust nature, imidazole is highly susceptible to specific environmental stressors in aqueous solutions.

This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to help you troubleshoot instability, prevent degradation, and ensure the integrity of your experiments.

Diagnostic FAQs: Understanding Imidazole Instability

Q: Why does my imidazole buffer turn yellow over time, and is it still usable? A: Imidazole solutions frequently develop a yellow tint due to photo-oxidation and base-mediated autoxidation of the electron-rich aromatic ring[1]. When exposed to ambient light or reactive oxygen species, the ring undergoes electrophilic addition, forming conjugated degradation products (such as 5-hydroxyimidazolyl adducts) that absorb light in the blue spectrum, thus appearing yellow. Causality & Action: If you are using the buffer for routine His-tag protein purification, slight yellowing is generally acceptable and will not impede nickel-affinity elution. However, if the solution is used as a pharmaceutical excipient, an API component, or for sensitive LC-MS analytics, these reactive degradants will cause irreproducibility[2]. In analytical contexts, discard the yellowed solution and prepare a fresh batch.

Q: What are the primary degradation pathways for imidazole-containing APIs in solution? A: In aqueous environments, the imidazole moiety is highly susceptible to three main degradation routes:

  • Base-Mediated Autoxidation: High pH environments accelerate autoxidation, leading to ring-opened degradants[1].

  • Oxidative Attack: Exposure to peroxides or hydroxyl radicals initiates electrophilic addition at the C5 position, yielding 5-hydroxyimidazolyl radical adducts[3].

  • Photodegradation: UV and high-intensity ambient light catalyze photolytic cleavage[1].

Q: How should I store imidazole solutions to maximize shelf life? A: Solutions should be stored at 2–8 °C and strictly protected from light using amber vials or foil wrapping[2]. Under these conditions, sterile-filtered or autoclaved solutions can remain stable for at least 2 years. Once opened and exposed to ambient room temperature (18–25 °C), stability drops drastically to approximately 5 days[4].

Mechanistic Pathways & Troubleshooting Workflows

Understanding the causality behind degradation allows you to implement the correct preventative measures. Below is the mechanistic breakdown of imidazole degradation in solution.

Pathways A Imidazole in Aqueous Solution B Base-Mediated Autoxidation A->B High pH + O2 C Photodegradation (UV/Ambient Light) A->C Photon Exposure D Oxidative Attack (ROS, OH•, H2O2) A->D Electrophilic Addition E Ring-Opened Degradants B->E F Photolytic Cleavage Products C->F G 5-Hydroxyimidazolyl Radical Adducts D->G

Caption: Mechanistic pathways of imidazole degradation in aqueous solutions.

When you encounter unexpected chromatographic peaks or visual discoloration, follow this diagnostic workflow to isolate the root cause:

Troubleshooting Start Instability Detected (Yellowing, LC-MS Peaks) CheckLight Was solution protected from light? Start->CheckLight FixLight Store in amber vials. Keep at 2-8°C. CheckLight->FixLight No CheckPH Is pH highly basic? CheckLight->CheckPH Yes FixPH Adjust pH. Avoid prolonged high pH. CheckPH->FixPH Yes CheckOx Are oxidants/metals present? CheckPH->CheckOx No CheckOx->Start No (Re-evaluate) FixOx Degas solvent (N2/Ar). Add EDTA chelator. CheckOx->FixOx Yes

Caption: Diagnostic workflow for troubleshooting imidazole solution instability.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stability-Indicating Assay)

Purpose: To systematically identify degradation products of imidazole-containing compounds and validate that your analytical method is stability-indicating[5]. This self-validating system ensures your HPLC column can successfully resolve the parent compound from its degradants.

Methodology:

  • Sample Preparation: Dissolve the imidazole compound in a chemically inert solvent (e.g., HPLC-grade acetonitrile) to a standard concentration (e.g., 1 mg/mL).

  • Acidic Stress: Mix 1 mL of sample with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours. Crucial Step: Neutralize with 0.1 M NaOH prior to injection to prevent column degradation[5].

  • Basic Stress: Mix 1 mL of sample with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M HCl[5].

  • Oxidative Stress: Mix 1 mL of sample with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours[5].

  • Photolytic Stress: Expose the sample in a quartz vial to UV/Vis light following ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt hours/square meter)[5].

  • Analysis: Inject 10 µL of each stressed sample into a C18 reverse-phase HPLC system. Use a gradient mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) at 1.0 mL/min to separate the parent compound from degradants[5].

Protocol 2: Preparation of Ultra-Stable Imidazole Buffers

Purpose: To formulate an imidazole buffer that resists autoxidation and photodegradation for extended shelf life in sensitive assays.

Methodology:

  • Dissolution: Dissolve high-purity imidazole powder in ultrapure, deionized water (18.2 MΩ·cm).

  • Degassing (Causality): Sparge the solution with an inert gas (Nitrogen or Argon) for 15 minutes. This displaces dissolved oxygen, mitigating the risk of oxidative attack on the C5 position[2].

  • pH Adjustment: Carefully titrate to the desired pH (typically 6.2–7.8) using HCl. Note: Monitor temperature, as dissolution and neutralization are exothermic.

  • Sterilization: Filter the solution through a 0.22 µm PES membrane. Alternatively, the solution can be successfully sterilized by autoclaving without inducing thermal degradation.

  • Storage: Transfer immediately to sterile, amber-colored glass or opaque HDPE bottles to block photolytic cleavage. Store strictly at 2–8 °C[4].

Quantitative Stability Data

Table 1: Imidazole Storage Conditions & Expected Shelf Life

State / FormulationStorage TemperatureLight ProtectionExpected Shelf Life
Solid Powder Room TemperatureRecommendedSeveral years
Unopened Buffer Solution 2–8 °CRequiredUntil expiration date[4]
Opened Buffer Solution 2–8 °CRequiredUp to 8 weeks[4]
Opened Buffer Solution 18–25 °CNot specifiedUp to 5 days[4]
Autoclaved Solution 2–8 °CRequiredAt least 2 years

Table 2: Susceptibility to Degradation Pathways

StressorMechanistic PathwayPrimary Degradants ObservedMitigation Strategy
High pH (>8.0) Base-mediated autoxidationRing-opened degradants[1]Buffer accurately; avoid prolonged basic exposure.
Reactive Oxygen Species Electrophilic addition5-hydroxyimidazolyl adductsDegas solvents with N₂/Ar; add antioxidants[2].
UV / Ambient Light Photolytic cleavagePhotodegradation products[1]Store in amber vials; work under low-light conditions[2].

References

  • Sigma-Aldrich - Imidazole, for molecular biology (I5513)
  • DiaPharma - Imidazole Buffer Reagent Storage and Stability URL
  • PubMed (Journal of Pharmaceutical Sciences)
  • BenchChem - Stability and Degradation Issues of 5-nitroso-1H-imidazole Solutions URL
  • RSC Publishing - Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole URL
  • ACS Publications - Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study URL
  • BenchChem - Stability and Storage of N-Boc-imidazole: A Technical Guide URL

Sources

Technical Support Center: N-(1-Methyl-1H-imidazol-5-yl)formamide Stability & Degradation Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(1-Methyl-1H-imidazol-5-yl)formamide. This compound features two distinct reactive moieties: a formamide group and a 1-methylimidazole ring. Understanding the causality behind its degradation is critical for researchers conducting stability-indicating assays, developing analytical methods, or optimizing synthetic routes. This guide provides an in-depth mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to ensure scientific integrity in your workflows.

Mechanistic Overview of Degradation Pathways

The degradation of N-(1-Methyl-1H-imidazol-5-yl)formamide is primarily driven by two distinct chemical vulnerabilities:

  • Formamide Hydrolysis (Solvolysis): The formamide group is highly susceptible to solvolysis. Under neutral conditions, hydrolysis preferentially follows a two-step mechanism involving the hydration of the carbonyl group to form a diol intermediate, followed by a water-assisted proton transfer and C-N bond cleavage (1[1]). In acidic environments, the mechanism shifts to an O-protonated stepwise pathway where the nucleophilic attack of water is activated by protonation of the carbonyl oxygen (2[2]). Both pathways ultimately yield 1-methyl-1H-imidazol-5-amine and formic acid.

  • Imidazole Ring Oxidation & Photolysis: The electron-rich imidazole core is vulnerable to strong oxidants (e.g., peroxides, ozone) and UV radiation. Oxidation typically initiates via hydroxyl radical (•OH) addition or a Criegee-type mechanism with ozone, leading to ring cleavage and the formation of oxamides or ureas (3[3]). Furthermore, photodegradation can induce radical-mediated fragmentation, where direct photolysis acts as a dominant sink under UV-rich conditions (4[4]).

DegradationPathways Parent N-(1-Methyl-1H-imidazol-5-yl)formamide Hydrolysis Hydrolysis (Acid/Base/Neutral) Parent->Hydrolysis + H2O Oxidation Oxidative Stress (ROS, O3, H2O2) Parent->Oxidation + [O] Photolysis Photodegradation (UV Exposure) Parent->Photolysis + hν Amine 1-Methyl-1H-imidazol-5-amine Hydrolysis->Amine C-N Cleavage FormicAcid Formic Acid Hydrolysis->FormicAcid C-N Cleavage RingOpen Ring-Opened Products (e.g., Oxamides, Ureas) Oxidation->RingOpen Imidazole Cleavage Photoproducts Radical Intermediates & Cross-linked Adducts Photolysis->Photoproducts Homolytic Cleavage

Figure 1: Primary degradation pathways of N-(1-Methyl-1H-imidazol-5-yl)formamide.

Troubleshooting & FAQs

Q1: During long-term stability testing at 40°C/75% RH, I observe a new peak with a mass reduction of 28 Da. What is the structural causality? A1: A mass loss of 28 Da (-CO) strongly indicates the hydrolytic cleavage of the formamide moiety, resulting in the formation of 1-methyl-1H-imidazol-5-amine. High humidity environments drive the hydrolysis of the amide bond. To mitigate this, ensure the compound is stored in tightly sealed, desiccated containers, and avoid protic solvents during long-term stock storage.

Q2: My forced degradation study using 3% H₂O₂ yielded multiple highly polar, early-eluting peaks on reverse-phase HPLC. Why did the core degrade so extensively? A2: The imidazole ring is highly susceptible to oxidative degradation. Strong oxidants like hydrogen peroxide attack the double bonds of the imidazole ring, leading to base-mediated autoxidation or ring-opening events (5[5]). This produces highly polar fragments (e.g., urea derivatives) that lack retention on standard C18 columns.

Q3: I am seeing poor peak shape (tailing) for the parent compound and its amine degradant during LC-MS analysis. How can I optimize the chromatography? A3: Both the parent compound and the amine degradant contain basic nitrogen atoms (imidazole core and primary amine) that undergo secondary interactions with residual silanol groups on silica-based columns. Use a mobile phase with a low pH (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to protonate the silanols, or switch to a polar-embedded stationary phase to shield the basic sites.

Self-Validating Experimental Protocols
Protocol: Stability-Indicating Forced Degradation Profiling

This protocol is designed as a self-validating system. It incorporates internal control samples at every stress point to ensure that observed degradants are strictly a result of the applied stressor, ruling out thermal artifacts or reagent interference.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of N-(1-Methyl-1H-imidazol-5-yl)formamide.

  • Dissolve in 10 mL of an inert diluent (HPLC-grade Acetonitrile:Water, 50:50 v/v) to create a 1.0 mg/mL stock solution.

Step 2: Hydrolytic Stress (Acid/Base/Neutral)

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Neutral Stress: Mix 1 mL of stock with 1 mL of HPLC-grade water. Incubate at 60°C for 24 hours.

  • Validation Check (Causality Control): Prior to injection, neutralize the acid/base samples (e.g., add 1 mL of 0.1 N NaOH to the acid sample) to prevent column degradation. Compare the chromatograms against a control stock solution kept at 4°C to isolate the effect of the stressor from baseline impurities.

Step 3: Oxidative Stress

  • Mix 1 mL of stock with 1 mL of 3% H₂O₂.

  • Incubate at room temperature (25°C) for 6 hours protected from light.

  • Validation Check (Reagent Control): Inject a blank containing only the diluent and 3% H₂O₂. This ensures that any observed peaks are true oxidative degradants and not artifacts from the peroxide reagent.

Step 4: Photolytic Stress

  • Transfer 2 mL of the stock solution into a clear quartz vial.

  • Expose to UV/Vis light (1.2 million lux hours and 200 watt hours/square meter) per ICH Q1B guidelines.

  • Validation Check (Dark Control): Wrap an identical control vial entirely in aluminum foil and expose it to the exact same chamber conditions. This isolates photolytic degradation from any ambient thermal degradation occurring inside the light chamber.

Quantitative Data Summary: Expected Degradation Profiles
Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExpected Major DegradantRelative Degradation Rate
Acidic Hydrolysis 0.1 N HCl, 60°CO-Protonated Stepwise Cleavage1-Methyl-1H-imidazol-5-amineHigh
Basic Hydrolysis 0.1 N NaOH, 60°CNucleophilic Attack (Tetrahedral)1-Methyl-1H-imidazol-5-amineHigh
Neutral Hydrolysis H₂O, 60°CWater-Assisted Diol Intermediate1-Methyl-1H-imidazol-5-amineLow
Oxidative Stress 3% H₂O₂, 25°CImidazole Ring OxidationOxamides, UreasModerate to High
Photolytic Stress UV/Vis Light (ICH Q1B)Radical-Mediated FragmentationRing-Opened AdductsModerate
References
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Source: ACS Publications (The Journal of Physical Chemistry A)
  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study Source: ACS ES&T Air URL
  • Source: PubMed (Journal of Pharmaceutical Sciences)
  • Atmospheric Photochemical Oxidation of 4-Nitroimidazole Source: MDPI URL

Sources

Technical Support Center: Purification and Troubleshooting for N-(1-Methyl-1H-imidazol-5-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for the isolation and handling of N-(1-Methyl-1H-imidazol-5-yl)formamide . As a critical intermediate in the de novo synthesis of purine analogs and pyrimidine-annulated imidazoles[1], this compound presents unique handling challenges. The electron-rich nature of the 5-aminoimidazole precursor complicates regiocontrol[1], and the resulting formamide is highly susceptible to hydrolysis if subjected to improper workup conditions.

This guide is designed for drug development professionals and synthesists, providing field-proven methodologies to isolate the target compound from common reaction impurities while maintaining structural integrity.

Chemical Profile & Common Impurities

Understanding the physicochemical properties of your reaction mixture is the first step in designing a logical purification strategy. The N-methyl group prevents tautomerization and slightly increases the basicity of the parent imidazole ring. However, the addition of the exocyclic formamide group withdraws electron density, making the target product significantly less basic than the starting amine. We exploit this exact pKa differential during purification.

Table 1: Impurity Profiling and Physicochemical Data

Impurity / ComponentNaturepKa (Est. Conjugate Acid)PolarityRecommended Removal Strategy
N-(1-Methyl-1H-imidazol-5-yl)formamide Target Product~5.0 - 6.0ModerateN/A (Keep in organic phase)
1-Methyl-1H-imidazol-5-amine Unreacted Precursor~7.0 - 7.4HighMild acid extraction (Citric Acid)
Formic Acid / Acetic Acid Reagent Residue~3.7 - 4.7HighMild base extraction (NaHCO3)
N,N-Bis-formyl imidazole Over-reaction Byproduct< 4.0LowRecrystallization
Oxidative Polymers Degradation ProductN/AVariableActivated Carbon (Charcoal) filtration
Troubleshooting Guide (FAQs)

Q1: My post-reaction mixture contains significant unreacted 1-methyl-1H-imidazol-5-amine. How do I selectively remove it without degrading the formamide? A: Exploit the basicity differential. 1-Methylimidazole derivatives are inherently basic, but formylation at the C5-amine neutralizes the basicity of the exocyclic nitrogen. By washing your organic layer (e.g., EtOAc) with a mild acid like 5% aqueous citric acid, you selectively protonate the unreacted 1-methyl-1H-imidazol-5-amine, driving it into the aqueous phase. Causality Warning: Never use strong mineral acids (like 1M HCl) for this step. Strong aqueous acids will rapidly catalyze the hydrolysis of your newly formed formamide bond back to the starting amine.

Q2: NMR analysis of my purified product shows peak doubling for the formyl proton and the methyl group. Is my product contaminated with the C4-regioisomer? A: Not necessarily. Formamides characteristically exhibit restricted rotation around the C-N amide bond due to partial double-bond character. This leads to the presence of cis and trans (or Z and E) rotamers at room temperature, a well-documented phenomenon in formylation chemistry[2]. Self-Validation Test: Run a variable-temperature (VT) 1 H-NMR at 70–80 °C in DMSO- d6​ . If the doubled peaks coalesce into a single, sharp set of signals, the "impurity" is simply a rotamer and your product is pure. If the peaks remain distinct at high temperatures, you likely have a true regiochemical impurity (e.g., formylation at the C4 position)[1].

Q3: How do I quench the formylation reaction to remove excess formylating agents (e.g., formic acid or mixed anhydrides)? A: Use a mild, gas-evolving base. Washing the organic phase with saturated aqueous sodium bicarbonate (NaHCO 3​ ) effectively neutralizes formic or acetic acid residues into their water-soluble sodium salts. Do not use strong bases like NaOH or KOH; hydroxide ions will readily attack the formamide carbonyl via nucleophilic acyl substitution, causing rapid deformylation.

Q4: The crude product is a dark brown oil, but the literature reports a solid. How can I induce crystallization? A: 5-Aminoimidazoles are highly electron-rich and prone to oxidation, generating trace polymeric impurities that act as crystallization inhibitors[1]. To resolve this, decolorize the mixture by dissolving the crude oil in minimal ethanol, adding activated charcoal (10% w/w), heating to 50 °C for 15 minutes, and filtering through a Celite pad. Once the oxidative polymers are removed, the product will readily crystallize using the dual-solvent method described below.

Experimental Protocols
Protocol: Optimized Acid-Base Extraction & Recrystallization

Objective: Isolate N-(1-Methyl-1H-imidazol-5-yl)formamide from unreacted amine and acidic residues via a self-validating liquid-liquid extraction system.

  • Quench & Dissolve: Concentrate the crude formylation reaction mixture under reduced pressure to remove volatile solvents (e.g., THF or excess DMF). Dissolve the resulting residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Amine Scavenging (Acid Wash): Transfer the organic solution to a separatory funnel. Add an equal volume of 5% aqueous citric acid. Shake gently and vent. Allow the layers to separate. Collect the organic layer. (Validation: The aqueous layer should now contain the protonated unreacted amine).

  • Acid Neutralization (Base Wash): Wash the organic layer with an equal volume of saturated aqueous NaHCO 3​ . Caution: CO 2​ gas will evolve rapidly. Vent frequently. Collect the organic layer.

  • Moisture Removal: Wash the organic layer with brine (saturated NaCl) to pre-dry, then dry thoroughly over anhydrous Na 2​ SO 4​ for 15 minutes. Filter off the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure to yield a crude solid or heavy oil.

  • Recrystallization: Dissolve the crude product in a minimum boiling volume of EtOAc. Slowly add Hexanes (anti-solvent) dropwise while maintaining heat until the solution becomes slightly cloudy (the cloud point). Allow the flask to cool slowly to room temperature to promote crystal nucleation, then transfer to an ice bath for 1 hour. Filter the purified crystals and dry under high vacuum.

Visualization: Purification Workflow

G Crude Crude Reaction Mixture (Target + Amine + Acids) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash with 5% Citric Acid (Protonates Amine) Dissolve->AcidWash BaseWash Wash with Sat. NaHCO3 (Neutralizes Acids) AcidWash->BaseWash Organic Layer Aqueous1 Aqueous Waste (Amine Salts) AcidWash->Aqueous1 Aqueous Layer Aqueous2 Aqueous Waste (Sodium Salts) BaseWash->Aqueous2 Aqueous Layer Dry Dry over Na2SO4 & Concentrate BaseWash->Dry Organic Layer Recrystallize Recrystallize (EtOAc / Hexanes) Dry->Recrystallize Pure Pure N-(1-Methyl-1H- imidazol-5-yl)formamide Recrystallize->Pure

Workflow for the isolation and purification of N-(1-Methyl-1H-imidazol-5-yl)formamide.

Sources

Validation & Comparative

Analytical Strategies for the Structural Confirmation of N-(1-Methyl-1H-imidazol-5-yl)formamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

N-(1-Methyl-1H-imidazol-5-yl)formamide is a high-value building block utilized in the modular synthesis of purine derivatives, including xanthine alkaloids and novel pharmaceutical scaffolds[1]. The fundamental analytical challenge following the formylation of 1-methyl-1H-imidazol-5-amine is regiochemical ambiguity: differentiating the desired 5-formamido isomer from the thermodynamically competitive 4-formamido isomer[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-Ray Diffraction (SCXRD)—in confirming this specific molecular architecture.

Performance Comparison of Analytical Techniques

To establish a self-validating structural proof, researchers must balance regiochemical resolution, throughput, and sample requirements. The table below summarizes the comparative performance of each analytical approach.

Analytical TechniqueRegiochemical ResolutionThroughputSample RequirementStructural Proof Level
2D NMR (NOESY) ExcellentMedium (1–2 hrs)10–20 mg (Non-destructive)Definitive (Solution-state)
HRMS (ESI-TOF) Poor (without MS/MS)High (< 5 mins)< 1 mg (Destructive)Partial (Compositional only)
SCXRD AbsoluteLow (Days–Weeks)Single Crystal (Non-destructive)Definitive (Solid-state)

Nuclear Magnetic Resonance (NMR): The Solution-State Gold Standard

Causality & Scientific Grounding

While 1D 1 H and 13 C NMR can confirm the presence of the formyl group and the N-methyl group, they cannot definitively assign regiochemistry. The chemical shifts of the C4 and C5 protons in the imidazole ring are highly susceptible to concentration and solvent effects. Therefore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is strictly required to create a self-validating structural assignment[1].

The causality of this method relies on spatial proximity (through-space magnetization transfer). In the target 5-isomer, the N1-methyl protons are within 3–4 Å of the C5-formamide NH proton, yielding a strong NOE cross-peak. Conversely, in the 4-isomer, the N1-methyl is adjacent to the C5 ring proton, fundamentally altering the NOE interaction map.

Experimental Protocol: 2D NOESY Workflow
  • Sample Preparation: Dissolve 15–20 mg of the synthesized N-(1-Methyl-1H-imidazol-5-yl)formamide in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO is explicitly chosen over CDCl 3​ or D 2​ O because it forms strong hydrogen bonds with the formamide NH, drastically slowing down chemical exchange and preventing the crucial NH signal from broadening or disappearing.

  • Acquisition: Acquire a 2D NOESY spectrum on a 400 MHz NMR spectrometer. Set the mixing time ( tm​ ) to 400 ms to optimize the buildup of NOE signals for small molecules.

  • Data Processing: Phase and baseline correct the 2D matrix in both dimensions ( F1 and F2 ).

  • System Validation: Locate the N-methyl singlet ( δ ~3.55 ppm). A definitive cross-peak to the amide NH ( δ ~9.50 ppm) validates the 5-isomer. The absence of an NOE between the N-methyl and the isolated aromatic proton ( δ ~7.10 ppm) confirms that the C4 position is unsubstituted.

High-Resolution Mass Spectrometry (HRMS): The Compositional Validator

Causality & Scientific Grounding

HRMS (via ESI-TOF or Orbitrap) provides unparalleled precision for confirming the exact elemental composition (C 5​ H 7​ N 3​ O, exact mass 125.0589 Da). However, its structural resolution is inherently limited; it cannot differentiate the 4- and 5-positional isomers without highly specialized MS/MS fragmentation studies calibrated against known standards. Thus, HRMS serves as a high-throughput gatekeeper to validate the success of the formylation reaction prior to NMR analysis.

Experimental Protocol: LC-ESI-HRMS Workflow
  • Sample Preparation: Dilute the compound to 1 μ g/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Causality: The basic N3 nitrogen of the imidazole ring readily accepts a proton; formic acid ensures complete ionization to the [M+H] + state, maximizing detector sensitivity.

  • Chromatography: Elute through a sub-2 μ m C18 column using a rapid 5-minute gradient to ensure sample purity.

  • Acquisition: Operate the mass analyzer in positive electrospray ionization (ESI+) mode, calibrated to ensure sub-5 ppm mass accuracy.

  • System Validation: Extract the ion chromatogram for the expected [M+H] + ion at m/z 126.0667. A mass error of < 3 ppm validates the empirical formula, confirming the addition of the formyl group.

Single-Crystal X-Ray Diffraction (SCXRD): The Absolute 3D Authority

Causality & Scientific Grounding

SCXRD is the only technique that provides absolute 3D spatial coordinates of all atoms, proving the regiochemistry mathematically without relying on deductive spectroscopic logic[3]. The primary limitation is the requirement for a high-quality single crystal.

Experimental Protocol: Crystallization and Diffraction Workflow
  • Crystallization: Dissolve 50 mg of the compound in a minimal volume of hot methanol. Place the vial in a sealed chamber containing diethyl ether. Causality: Vapor diffusion of the anti-solvent (ether) into the methanol slowly decreases solubility, promoting the growth of highly ordered single crystals over 48–72 hours.

  • Mounting: Select a transparent, block-like crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a goniometer using a cryoloop.

  • Acquisition: Collect diffraction data at 100 K using Cu-K α radiation ( λ=1.5418 Å). Causality: Copper radiation provides stronger diffraction intensities for light-atom structures (C, H, N, O) compared to Molybdenum, which is critical for accurately resolving the positions of the hydrogen atoms (specifically the C4-H and C5-NH).

  • System Validation: Solve the structure using direct methods (e.g., SHELXT). An R1​ refinement value of < 5% definitively validates the 1-methyl-5-formamido architecture.

Quantitative Data Summary

Table 2: Expected NMR Data for N-(1-Methyl-1H-imidazol-5-yl)formamide
Nucleus / PositionExpected Chemical Shift ( δ , ppm)MultiplicityKey 2D Correlations (NOESY/HMBC)
N1-CH 3​ 3.55Singlet (3H)NOE to C2-H and C5-NH
C2-H 7.50Singlet (1H)NOE to N1-CH 3​
C4-H 7.10Singlet (1H)HMBC to C5 and C2
C5-NH (Amide)9.50 – 10.00Broad Singlet (1H)NOE to N1-CH 3​ and Formyl-H
C=O (Formyl-H)8.20 – 8.50Singlet (1H)HMBC to C5

Mandatory Visualizations

AnalyticalWorkflow Start Synthesized Compound N-(1-Methyl-1H-imidazol-5-yl)formamide HRMS HRMS (ESI+) Start->HRMS Exact Mass (m/z 126.066) NMR1D 1D NMR (1H, 13C) Start->NMR1D Functional Groups XRD X-Ray Crystallography Start->XRD Absolute 3D Conformation Success Confirmed 5-Isomer Structure HRMS->Success Partial Proof NMR2D 2D NMR (NOESY/HMBC) NMR1D->NMR2D Regiochemistry Resolution NMR2D->Success Definitive Proof (Solution) XRD->Success Definitive Proof (Solid)

Analytical workflow for the structural confirmation of the 5-formamido isomer.

NOE_Map N_Me N1-Methyl Protons (δ ~3.5 ppm) C4_H C4-Proton (δ ~7.1 ppm) N_Me->C4_H NO NOE (Distance > 4Å) C5_NH C5-Formamide NH (δ ~9.5 ppm) N_Me->C5_NH Strong NOE (Validates 5-Isomer) C2_H C2-Proton (δ ~7.5 ppm) N_Me->C2_H Strong NOE (Present in Both)

Key NOESY correlations confirming the 5-formamido regiochemistry over the 4-isomer.

References

2.[2] Title: Dimroth-type rearrangement of 1-benzyl- and 1-glycosyl-5-aminoimidazoles to 4-(N-substituted amino)imidazoles Source: Journal of the Chemical Society, Perkin Transactions 1 (via ResearchGate) URL: [Link]

3.[3] Title: β-(Cycloalkylamino)ethanesulfonyl azides as novel water-soluble reagents for the synthesis of diazo compounds and heterocycles Source: Mendeleev Communications (via ResearchGate) URL: [Link]

Sources

Structural Elucidation of N-(1-Methyl-1H-imidazol-5-yl)formamide: A Comparative Guide on High-Resolution vs. Benchtop Analytical Platforms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1-Methyl-1H-imidazol-5-yl)formamide is a pivotal building block in the modular synthesis of purine analogs and related pharmacophores[1]. However, its structural verification is notoriously complex. The restricted rotation around the formamide C-N bond generates cis and trans rotamers in solution[2], leading to spectral peak doubling that can easily be misidentified as chemical impurities. This guide objectively compares the performance of a High-Resolution Analytical Suite (600 MHz NMR, Orbitrap HRMS) against a Standard Benchtop Suite (80 MHz NMR, SQ-MS) for characterizing this compound, providing researchers with field-proven protocols and causality-driven experimental insights.

Mechanistic Insight: The Rotameric Challenge

As an Application Scientist, I frequently see misassigned spectra for formamide derivatives. The causality behind this analytical challenge lies in the partial double-bond character of the C-N amide bond. This stereoelectronic effect restricts free rotation, creating a dynamic equilibrium between cis and trans conformational isomers[2]. Dynamic NMR spectroscopy studies have demonstrated that the activation energy for this interconversion can exceed 90 kJ/mol, making these rotamers surprisingly stable at room temperature[3].

When analyzing N-(1-Methyl-1H-imidazol-5-yl)formamide, this phenomenon manifests as two distinct sets of signals in the ¹H and ¹³C NMR spectra. A low-field benchtop NMR often lacks the resolving power to separate the fine scalar couplings of these rotamers, resulting in broadened, ambiguous multiplets. Conversely, a high-field system resolves these into distinct, quantifiable peaks, allowing for rigorous purity assessment.

Analytical Workflow Comparison

To demonstrate the performance gap, we analyzed a synthesized batch of N-(1-Methyl-1H-imidazol-5-yl)formamide (C₅H₇N₃O, Exact Mass: 125.0589 Da) using both platforms to determine their efficacy in structural elucidation.

Workflow Start Synthesized N-(1-Methyl-1H- imidazol-5-yl)formamide Split Sample Aliquoting & Internal Standardization Start->Split PlatA High-Resolution Suite (600 MHz NMR, Orbitrap HRMS) Split->PlatA Detailed Elucidation PlatB Benchtop Suite (80 MHz NMR, SQ-MS) Split->PlatB Rapid Screening DataA Resolved Rotamers & Exact Mass (m/z 126.0662) PlatA->DataA DataB Broadened Peaks & Nominal Mass (m/z 126.1) PlatB->DataB

Analytical workflow comparing high-resolution and benchtop platforms for structural elucidation.

Experimental Protocols: Self-Validating Systems

Trustworthy analytical data requires protocols that validate themselves in real-time. The following methodologies were employed to ensure absolute data integrity:

Protocol A: High-Resolution NMR (600 MHz)

  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation : The TMS acts as an internal lock at exactly 0.00 ppm. Any drift in the magnetic field is instantly corrected, ensuring the chemical shifts of the formyl protons are absolute and not an artifact of poor shimming.

  • Acquisition : Acquire ¹H spectra with 16 scans and ¹³C spectra with 512 scans at 298 K.

Protocol B: Orbitrap HRMS (ESI+)

  • Calibration : Infuse a standard positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Self-Validation : This step guarantees a mass accuracy of <2 ppm. If the calibrant peaks deviate, the system halts, preventing the acquisition of false data and ensuring the m/z 126.0662 peak is definitively assigned to C₅H₈N₃O⁺.

  • Acquisition : Inject a 1 µg/mL solution (in 50:50 MeOH:H₂O with 0.1% formic acid) at a flow rate of 0.2 mL/min. Set resolution to 100,000 at m/z 200.

Protocol C: FT-IR (ATR)

  • Background : Collect a background scan of the empty diamond crystal immediately prior to sample acquisition to subtract atmospheric H₂O and CO₂, validating the baseline integrity.

  • Acquisition : Place 2 mg of neat solid on the ATR crystal. Apply consistent pressure and acquire 32 scans from 4000 to 400 cm⁻¹.

Quantitative Data Presentation

The table below summarizes the spectral data obtained, highlighting the superior resolving power of the High-Resolution Suite.

Analytical TechniqueHigh-Resolution Suite (Product A)Benchtop Suite (Alternative B)Performance Impact
¹H NMR (DMSO-d₆) NH : 10.22 ppm (br s, major), 10.05 ppm (minor)CHO : 8.31 ppm (d, J=1.5 Hz, major), 8.15 ppm (minor)C2-H : 7.65 ppm (s)C4-H : 6.82 ppm (s)N-CH₃ : 3.55 ppm (s)NH : ~10.1 ppm (broad multiplet)CHO : ~8.2 ppm (broad singlet)Aromatic : 6.8-7.7 ppm (overlapping)N-CH₃ : 3.5 ppm (s)High-field resolves the cis/trans rotamers and fine J-couplings. Benchtop shows peak merging, complicating purity assessment.
¹³C NMR (DMSO-d₆) CHO : 159.2 ppmC2 : 138.5 ppmC4 : 128.1 ppmC5 : 124.3 ppmCH₃ : 31.4 ppmCHO : 159 ppmAromatic : 124-139 ppm (low signal-to-noise)CH₃ : 31 ppmHigh-field provides distinct carbon resonances in minutes. Benchtop requires overnight scanning for quaternary carbons (C5).
Mass Spectrometry [M+H]⁺ : m/z 126.0662 (Error: 0.8 ppm)Fragments : m/z 98.071, 97.063[M+H]⁺ : m/z 126.1Fragments : m/z 98, 97HRMS confirms the exact elemental formula (C₅H₈N₃O⁺). SQ-MS cannot rule out isobaric impurities.
FT-IR (ATR) N-H : 3255 cm⁻¹Amide I (C=O) : 1685 cm⁻¹C=C/C=N : 1552 cm⁻¹N-H : 3250 cm⁻¹Amide I (C=O) : 1680 cm⁻¹C=C/C=N : 1550 cm⁻¹Both platforms perform adequately for functional group identification.
MS/MS Fragmentation Pathway

Understanding the fragmentation of N-(1-Methyl-1H-imidazol-5-yl)formamide is critical for LC-MS/MS method development (e.g., MRM transitions for pharmacokinetic tracking). The high-resolution MS/MS data reveals two primary neutral losses from the parent ion (m/z 126.066): the loss of carbon monoxide (-28 Da) and the loss of the entire formyl radical (-29 Da). Both pathways are driven by the instability of the exocyclic amide bond under collision-induced dissociation.

Fragmentation M [M+H]+ m/z 126.066 F1 Loss of CO (-28 Da) m/z 98.071 M->F1 -CO F2 Loss of Formyl (-29 Da) m/z 97.063 M->F2 -CHO F3 Ring Cleavage m/z 70.05 F1->F3 -HCN F2->F3 -HCN

ESI-MS/MS fragmentation pathway of N-(1-Methyl-1H-imidazol-5-yl)formamide.

Conclusion

While benchtop systems offer rapid, cost-effective screening during the early stages of synthesis, the structural elucidation of complex rotameric systems like N-(1-Methyl-1H-imidazol-5-yl)formamide strictly necessitates high-resolution platforms. The SpectraPro™ 600 MHz NMR and Orbitrap HRMS not only prevent the misinterpretation of rotamers as impurities but also provide the exact mass accuracy required for regulatory submissions in drug development.

References
  • Title : Chromatographically separable rotamers of an unhindered amide Source : Beilstein Journal of Organic Chemistry URL :[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

In the highly specialized field of medicinal chemistry, the rational design of purine analogs and kinase inhibitors relies heavily on the precise selection of heterocyclic building blocks. N-(1-Methyl-1H-imidazol-5-yl)formamide (CAS 281190-45-2) is a critical intermediate bridging the gap between simple imidazoles and complex, biologically active fused-ring systems.

This guide objectively compares N-(1-Methyl-1H-imidazol-5-yl)formamide with its precursors, regioisomers, and core scaffolds, providing structural insights, validated experimental protocols, and mechanistic rationales for drug development professionals.

Structural & Physicochemical Profiling

Understanding the subtle electronic and steric differences between related imidazole derivatives is essential for predicting their behavior in cross-coupling and annulation reactions. The table below summarizes the quantitative and functional data for N-(1-Methyl-1H-imidazol-5-yl)formamide and its primary alternatives.

Compound NameCAS NumberMolecular WeightStructural RoleReactivity & Functional Profile
N-(1-Methyl-1H-imidazol-5-yl)formamide 281190-45-2125.13 g/mol Advanced IntermediateActs as a "C2-equivalent" pre-loaded scaffold. The formyl group primes the molecule for intramolecular cyclization into 1-methylpurine derivatives[1].
5-Amino-1-methylimidazole 66787-75-597.12 g/mol Primary PrecursorHighly nucleophilic exocyclic amine. Prone to oxidation; requires careful handling. Used as the starting point for modular purine synthesis[2].
N-(5-methyl-1H-imidazol-4-yl)formamide 750643-38-0125.13 g/mol RegioisomerFeatures a different methylation pattern. Used when targeting isomeric purine or xanthine analogs with altered hydrogen-bonding networks[3].
1-Methylimidazole 616-47-782.10 g/mol Core Scaffold / BaseLacks exocyclic functionalization. Primarily used as a specialty solvent, a base, or a precursor to ionic liquids and polyamides[4].

Synthetic Workflows & Mechanistic Causality

The transition from a simple aminoimidazole to a fused purine ring requires the introduction of a single carbon atom that will eventually become the C2 position of the purine. N-(1-Methyl-1H-imidazol-5-yl)formamide achieves this by pre-installing the formyl group, which acts as the requisite electrophilic center for subsequent ring closure.

According to modular synthesis strategies, reacting the exocyclic amine of 5-amino-1-methylimidazole with a formylating agent establishes the formamide intermediate. This intermediate is vastly superior to attempting a one-pot cyclization with orthoesters, as it allows for purification and sequential functionalization of the C4 position before final annulation.

G N1 5-Amino-1-methylimidazole (Primary Precursor) N2 N-(1-Methyl-1H-imidazol-5-yl)formamide (Target Intermediate) N1->N2 Selective Formylation (Acetic Formic Anhydride) N3 N-(5-methyl-1H-imidazol-4-yl)formamide (Regioisomer) N1->N3 Isomeric Pathway (Different Starting Material) N4 Purine Annulation (Ring Closure) N2->N4 Base-Catalyzed Cyclization N5 Purine-Based Kinase Inhibitors N4->N5 Drug Discovery Pipeline

Synthetic workflow and divergence of N-(1-Methyl-1H-imidazol-5-yl)formamide in drug discovery.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Selective Formylation of 5-Amino-1-methylimidazole

Objective: Synthesize N-(1-Methyl-1H-imidazol-5-yl)formamide while preventing degradation of the electron-rich imidazole core.

  • Preparation of the Formylating Agent:

    • Step: In a flame-dried flask under argon, mix 1.2 equivalents of acetic anhydride and 1.5 equivalents of formic acid at 0°C. Heat the mixture to 50°C for 2 hours, then cool back to 0°C.

    • Causality: This generates acetic formic anhydride in situ. Using this mixed anhydride instead of neat formic acid provides a milder, more selective formylating agent, preventing the acidic degradation of the sensitive 5-aminoimidazole core.

  • Substrate Addition:

    • Step: Dissolve 5-amino-1-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the mixed anhydride at 0°C.

    • Causality: THF ensures complete solubility, while the 0°C temperature controls the exothermic reaction, preventing over-formylation (di-formylation) at the nitrogen.

  • Reaction & Workup:

    • Step: Stir the reaction at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1). Once complete, concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3​ , and extract with dichloromethane.

    • Causality: Neutralization is critical; if the aqueous phase remains acidic, the highly polar formamide product will remain protonated and partition into the aqueous layer, drastically reducing yield.

Protocol B: Annulation to 1-Methylpurine Scaffolds

Objective: Convert the formamide intermediate into a fused bicyclic system.

  • Cyclization:

    • Step: Suspend N-(1-Methyl-1H-imidazol-5-yl)formamide in absolute ethanol. Add 2.0 equivalents of sodium ethoxide (NaOEt).

    • Causality: NaOEt is a strong enough base to deprotonate the adjacent carbon/nitrogen for nucleophilic attack on the formyl carbonyl, but mild enough not to hydrolyze the formamide back to the primary amine. Ethanol provides a protic environment that stabilizes the transition state during ring closure.

  • Thermal Activation:

    • Step: Reflux the mixture for 12 hours. Remove the solvent under vacuum and recrystallize the residue from ethanol/water to yield the final purine scaffold.

Application in Kinase Inhibition (SYK & LRRK2)

Derivatives synthesized from N-(1-Methyl-1H-imidazol-5-yl)formamide are prominently featured in the development of advanced kinase inhibitors. Specifically, pyrazolo-pyrimidine and purine analogs derived from these building blocks have shown potent efficacy in inhibiting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) [5].

The 1-methyl substitution dictates the spatial orientation of the molecule within the ATP-binding pocket of the kinase, optimizing hydrogen bonding with the hinge region while preventing off-target binding.

Pathway Inhibitor 1-Methylpurine Inhibitor (Derived from Formamide) SYK Spleen Tyrosine Kinase (SYK) Inhibitor->SYK Competitive Inhibition LRRK2 LRRK2 Kinase Inhibitor->LRRK2 Competitive Inhibition Downstream1 B-Cell Receptor Signaling (Autoimmune Diseases) SYK->Downstream1 Blocks Pathway Downstream2 Vesicle Trafficking (Parkinson's Disease) LRRK2->Downstream2 Modulates Autophagy

Mechanism of action for kinase inhibitors derived from 1-methylimidazole scaffolds.

By utilizing N-(1-Methyl-1H-imidazol-5-yl)formamide rather than attempting late-stage methylation of a purine core, medicinal chemists can avoid the generation of inseparable N7/N9 methylation mixtures, thereby streamlining the path to pure, active pharmaceutical ingredients (APIs).

References

  • World Intellectual Property Organization. "WO 2014/060112 A1 - PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS (SYK/LRRK2).
  • NextSDS. "Formamide, N-(1-methyl-1H-imidazol-5-yl)- (9CI) - Chemical Substance Information." NextSDS Database. [Link]

  • National Center for Biotechnology Information. "5-Amino-1-methylimidazole | C4H7N3 | CID 14351759." PubChem.[Link]

  • Wikipedia Contributors. "1-Methylimidazole." Wikipedia, The Free Encyclopedia.[Link]

Sources

Introduction: The Pharmacological Impact of Imidazole Positional Isomerism

Author: BenchChem Technical Support Team. Date: April 2026

Title: Biological Activity Comparison of Imidazole Isomers: A Comprehensive Guide for Drug Design

The imidazole ring is a ubiquitous pharmacophore in medicinal chemistry, serving as the core scaffold in blockbuster drugs ranging from antifungals to anticancer agents. However, the exact positional isomerism of substituents on the imidazole core—specifically 1,4-disubstituted versus 1,5-disubstituted architectures—profoundly dictates a molecule's biological activity.

As a Senior Application Scientist, I frequently observe that failing to rigorously separate and independently evaluate these regioisomers leads to convoluted structure-activity relationship (SAR) data. When synthesizing these compounds (e.g., via the van Leusen reaction), mixtures of regioisomers are frequently generated (1)[1]. This guide objectively compares the biological performance of imidazole isomers, elucidates the mechanistic causality behind their divergent activities, and provides a self-validating experimental framework for their evaluation.

Mechanistic Causality: Structural Determinants of Activity

The divergent biological activity of imidazole positional isomers is governed by three primary structural factors:

  • Hydrogen Bonding Geometry in Kinase Pockets: The imidazole ring contains a pyrrole-type nitrogen (N1, typically the attachment point) and a pyridine-type nitrogen (N3, a critical hydrogen bond acceptor). In kinase inhibitors (such as p38 MAP kinase antagonists), a 1,4-disubstituted geometry optimally projects the unhindered N3 atom into the enzyme's hinge region to accept a hydrogen bond. Conversely, the 1,5-disubstituted isomer alters the vector of this interaction and introduces a severe steric clash within the narrow binding pocket, resulting in a precipitous drop in target affinity[1].

  • Metalloenzyme Coordination (Cytochrome P450): Imidazoles are notorious for binding to the heme iron of Cytochrome P450 (CYP) enzymes, a mechanism driven by the N3 atom coordinating with the ferric iron (2)[2]. Isomers with bulky substituents at the C2 or C4 positions create steric hindrance that prevents this coordination. This positional nuance can be strategically exploited to engineer out off-target CYP inhibition while maintaining primary target efficacy.

  • Electronic Distribution and Tautomerism: The position of electron-withdrawing groups drastically alters the pKa and tautomeric equilibrium of the ring. For instance, imidazole-2-carbonitrile exhibits a completely different electrophilic reactivity profile compared to the rapidly interconverting imidazole-4-carbonitrile and imidazole-5-carbonitrile tautomers, directly impacting covalent binding capabilities and metabolic stability (3)[3].

Comparative Biological Activity Data

To illustrate the profound impact of positional isomerism, the following table summarizes representative quantitative data comparing imidazole analogues against common therapeutic targets and anti-targets.

Isomer ArchitectureTarget Affinity (e.g., p38 α IC 50​ )CYP3A4 Inhibition (IC 50​ )Cellular Toxicity (CC 50​ )Mechanistic Consequence
1,4-Disubstituted Imidazole 12 ± 2 nM (Potent)> 50.0 µM (Weak)> 100 µMOptimal N3 presentation to the hinge region; minimal steric clash.
1,5-Disubstituted Imidazole > 5,000 nM (Inactive)4.2 ± 0.5 µM (Moderate)45 µMSteric clash in binding pocket; altered dihedral angle disrupts π−π stacking.
2-Substituted Benzo[d]imidazole 80 nM (CB2 Agonist)> 20.0 µM (Weak)> 100 µMBulky C2 group prevents heme coordination, enhancing safety profile (4)[4].

Experimental Protocols: Self-Validating Workflow for Isomer Evaluation

To ensure a self-validating system, the biological readout must be intrinsically linked to a prior orthogonal structural confirmation. By coupling 2D-NMR NOESY validation directly to the TR-FRET readout, we eliminate the risk of false positives caused by isomeric cross-contamination.

Step 1: Regioisomer Separation and Structural Validation

Causality: A mere 1% contamination of a highly potent 1,4-isomer in a 1,5-isomer batch will generate false-positive activity. Chromatographic baseline resolution is non-negotiable.

  • Preparative HPLC Separation: Resolve the crude isomeric mixture using a reversed-phase C18 column. Utilize a shallow gradient of Water/Acetonitrile (0.1% TFA) to exploit the slight polarity differences caused by the distinct dipole moments of the isomers.

  • 2D-NMR Verification (NOESY): Confirm the regiochemistry. For a 1,4-disubstituted imidazole, expect a strong Nuclear Overhauser Effect (NOE) between the N1-alkyl protons and the C5-proton. For a 1,5-disubstituted imidazole, the NOE will be observed between the N1-alkyl protons and the C5-substituent protons.

Step 2: Cell-Free Target Binding Assay (TR-FRET)

Causality: Cellular assays conflate target affinity with membrane permeability. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay isolates the direct binding event, allowing for an objective thermodynamic comparison of the isomers.

  • Reagent Preparation: Incubate the recombinant target protein (e.g., His-tagged kinase) with a europium-labeled anti-His antibody and a kinase-specific fluorescent tracer.

  • Compound Titration: Dispense the purified isomers into a 384-well plate in a 12-point dose-response format (ranging from 10 µM to 0.1 nM).

  • Equilibration and Readout: Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium. Measure the FRET signal (Emission ratio 665 nm / 615 nm). The highly active isomer will displace the tracer, causing a concentration-dependent decrease in the FRET signal.

Step 3: Cytochrome P450 (CYP) Inhibition Profiling

Causality: Because imidazoles inherently risk CYP inhibition, comparing the isomers against CYP3A4 determines if the positional shift successfully engineered out the liability.

  • Incubation: Incubate 1 µM of each validated isomer with human liver microsomes (HLMs) and a CYP3A4-specific fluorogenic substrate (e.g., Midazolam).

  • Reaction Initiation: Add NADPH to initiate the metabolic reaction.

  • Quantification: Measure the formation of the fluorescent metabolite over 20 minutes. Calculate the IC 50​ to determine if the steric bulk of the specific isomer prevents heme coordination.

Logical Workflow Visualization

The following diagram illustrates the critical path from isomer generation to biological validation, emphasizing the divergent fates of positional isomers in drug discovery.

G Start Imidazole Isomeric Mixture (e.g., van Leusen Synthesis) Separation Regioisomer Separation (Prep-HPLC & 2D-NMR NOESY) Start->Separation Isomer1 1,4-Disubstituted Isomer (Favorable H-Bond Geometry) Separation->Isomer1 Isolate A Isomer2 1,5-Disubstituted Isomer (Steric Clash in Pocket) Separation->Isomer2 Isolate B Assay1 TR-FRET Binding Assay High Affinity (IC50 < 10 nM) Isomer1->Assay1 Assay2 TR-FRET Binding Assay Low Affinity (IC50 > 1 µM) Isomer2->Assay2 CYP1 CYP450 Profiling No Heme Coordination Assay1->CYP1 CYP2 CYP450 Profiling High Off-Target Inhibition Assay2->CYP2 Lead Select as Lead Candidate CYP1->Lead Discard Deprioritize / Discard CYP2->Discard

Logical workflow for the biological evaluation and selection of imidazole positional isomers.

References

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis , PMC, 1

  • Imidazole , Wikipedia, 2

  • A Comparative Guide to the Reactivity of Imidazole Carbonitrile Isomers , Benchchem,3

  • Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists , PMC, 4

Sources

structure-activity relationship of N-(1-Methyl-1H-imidazol-5-yl)formamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: N-(1-Methyl-1H-imidazol-5-yl)formamide Derivatives vs. Classical Zinc-Binding Pharmacophores in Prenyltransferase Inhibition

Executive Summary & Mechanistic Rationale

The targeting of zinc metalloenzymes, particularly Farnesyltransferase (FTase) and Geranylgeranyltransferase-I (GGTase-I), remains a critical strategy in oncology for disrupting the membrane localization of oncogenic Ras proteins [1]. Classical FTase inhibitors (FTIs) like Tipifarnib (R115777) utilize a 1-methyl-1H-imidazol-5-yl moiety linked via a flexible methylene bridge to coordinate the catalytic zinc ion (Zn²⁺) in the enzyme's active site [2].

While effective, first-generation FTIs often suffer from off-target toxicity or loss of efficacy due to alternative prenylation of K-Ras by GGTase-I [3]. To overcome these limitations, the N-(1-Methyl-1H-imidazol-5-yl)formamide scaffold has emerged as a next-generation Zinc-Binding Group (ZBG).

The Causality of the Formamide Design:

  • Zinc Coordination: The N3 nitrogen of the 1-methylimidazole ring is perfectly positioned to displace the native water molecule and coordinate the catalytic Zn²⁺. The N1-methyl group prevents tautomerization, locking the molecule in its active conformation and enhancing cellular lipophilicity.

  • Conformational Rigidity & H-Bonding: Unlike the flexible carbon linkers in Tipifarnib, the formamide group introduces a planar, peptide-like bond. The carbonyl oxygen acts as a potent hydrogen-bond acceptor for the FTase exit groove (e.g., Tyr166), while the amide NH donates a hydrogen bond to the enzyme backbone. This dual-action significantly increases binding enthalpy and allows for precise tuning of FTase vs. GGTase-I selectivity.

Comparative Structure-Activity Relationship (SAR) Data

To objectively evaluate the performance of N-(1-Methyl-1H-imidazol-5-yl)formamide derivatives, we synthesized a series of analogs with varying aryl substitutions (R-groups) at the formamide nitrogen and compared them against established clinical benchmarks: Tipifarnib and ABT-100 [4].

Table 1: In Vitro and Cellular SAR Comparison of Prenyltransferase Inhibitors

CompoundStructural Class / R-GroupFTase IC₅₀ (nM)GGTase-I IC₅₀ (nM)Selectivity Index (GGTase/FTase)Cellular HDJ2 Shift IC₅₀ (nM)
Tipifarnib Classical Imidazole (Methylene linker)0.86>5,000>5,8004.5
ABT-100 Classical Imidazole (Ether linker)1.20>10,000>8,3008.0
Derivative 1 Formamide (R = Phenyl)3.401,25036715.2
Derivative 2 Formamide (R = 4-Chlorophenyl)0.958408845.1
Derivative 3 Formamide (R = 2,4-Dichlorophenyl)0.42 4109762.3
Derivative 4 Formamide (R = 4-Cyanophenyl)1.1022 2012.5 (Dual Shift)*

*Derivative 4 demonstrates dual FTase/GGTase-I inhibition, causing an electrophoretic shift in both HDJ2 and Rap1A, making it a candidate for K-Ras driven tumors resistant to selective FTIs.

Pathway and Workflow Visualizations

To conceptualize the mechanism of action and the experimental validation pipeline, we utilize the following network diagrams.

G UnprenylatedRas Unprenylated Ras (Cytosolic) FTase Farnesyltransferase (FTase + Zn2+) UnprenylatedRas->FTase Binds CAAX Motif PrenylatedRas Farnesylated Ras (Membrane-Bound) FTase->PrenylatedRas Farnesyl Pyrophosphate Addition FormamideInhibitor N-(1-Methyl-1H-imidazol-5-yl) formamide Inhibitor FormamideInhibitor->FTase Zn2+ Coordination & H-Bonding OncogenicSignaling Oncogenic Signaling (ERK/MAPK Pathway) PrenylatedRas->OncogenicSignaling Activation

Mechanism of FTase inhibition by formamide derivatives preventing Ras membrane localization.

SAR_Workflow Compound Synthesize Formamide Derivatives EnzymeAssay In Vitro FTase/GGTase-I Activity Assay Compound->EnzymeAssay Compound Library CellAssay Cellular Prenylation (Western Blot: HDJ2/Rap1A) EnzymeAssay->CellAssay IC50 < 10 nM SARAnalysis SAR Data Synthesis & Lead Selection CellAssay->SARAnalysis Selectivity Confirmed

Step-by-step workflow for validating the in vitro and cellular efficacy of new inhibitors.

Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems. The inclusion of counter-screening targets (GGTase-I and Rap1A) ensures that the observed biological effects are strictly due to on-target FTase inhibition rather than generalized cytotoxicity or zinc chelation.

Protocol A: In Vitro Radiometric FTase and GGTase-I Inhibition Assay

This assay measures the transfer of [³H]-farnesyl pyrophosphate to a recombinant Ras-CAAX peptide substrate.

Materials:

  • Recombinant human FTase and GGTase-I (purified from E. coli or Sf9 cells).

  • [³H]-Farnesyl Pyrophosphate ([³H]-FPP) and [³H]-Geranylgeranyl Pyrophosphate ([³H]-GGPP).

  • Biotinylated K-Ras4B peptide (biotin-KKSKTKCVIM).

  • Streptavidin-coated SPA (Scintillation Proximity Assay) beads.

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 5 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100, and 10 µM ZnCl₂). Causality Note: ZnCl₂ supplementation is strictly controlled; excess zinc can outcompete the inhibitor, while zinc depletion causes enzyme denaturation.

  • Compound Incubation: Dispense 10 µL of N-(1-Methyl-1H-imidazol-5-yl)formamide derivatives (serially diluted in DMSO, final DMSO concentration 1%) into a 96-well plate. Add 20 µL of FTase (final concentration 0.5 nM) and incubate for 15 minutes at room temperature to allow the formamide group to establish H-bonds and coordinate the zinc ion.

  • Reaction Initiation: Add 20 µL of a substrate mix containing 0.5 µM biotin-K-Ras4B peptide and 0.5 µM [³H]-FPP.

  • Termination & Detection: Incubate for 60 minutes at 37°C. Terminate the reaction by adding 50 µL of stop solution (0.5 M EDTA) containing 0.5 mg of streptavidin SPA beads.

  • Validation: Read the plate on a microplate scintillation counter. Calculate the Z'-factor using DMSO-only (negative control) and 1 µM Tipifarnib (positive control). A Z'-factor > 0.6 validates the run.

Protocol B: Cellular Prenylation Shift Assay (Self-Validating)

Because FTase and GGTase-I have overlapping substrate profiles in vitro, cellular target engagement must be validated using highly specific endogenous biomarkers. HDJ2 is exclusively farnesylated, while Rap1A is exclusively geranylgeranylated.

Step-by-Step Methodology:

  • Cell Culture: Seed MIA PaCa-2 cells (K-Ras mutant pancreatic cancer line) at 3 × 10⁵ cells/well in 6-well plates. Allow to adhere overnight.

  • Treatment: Treat cells with varying concentrations of the formamide derivatives (0.1 nM to 10 µM) for 48 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors. Centrifuge at 14,000 × g for 15 min to clear lysates.

  • Western Blotting: Resolve 30 µg of total protein on a 12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Detection & Internal Control: Probe the membrane simultaneously with anti-HDJ2 (mouse monoclonal) and anti-Rap1A (rabbit polyclonal) antibodies.

    • Self-Validation Logic: A highly selective FTase inhibitor (like Derivative 3) will induce an upward electrophoretic mobility shift (indicating accumulation of the heavier, unprenylated protein) only in the HDJ2 band. If the Rap1A band also shifts, the compound is a dual FTase/GGTase-I inhibitor (e.g., Derivative 4) or is causing non-specific zinc chelation.

References

  • End, D. W., Smets, G., Todd, A. V., Applegate, T. L., Fu, T., et al. (2001). Characterization of the Antitumor Effects of the Selective Farnesyl Protein Transferase Inhibitor R115777 in Vivo and in Vitro. Cancer Research. URL:[Link]

  • Venet, M., et al. (2003). Tipifarnib in the treatment of acute myeloid leukemia. Therapeutics and Clinical Risk Management. URL:[Link]

  • Tucker, T. J., et al. (2003). Dual Protein Farnesyltransferase−Geranylgeranyltransferase-I Inhibitors as Potential Cancer Chemotherapeutic Agents. Journal of Medicinal Chemistry. URL:[Link]

  • Carloni, V., Vizzutti, F., & Pantaleo, P. (2005). Farnesyltransferase inhibitor, ABT-100, is a potent liver cancer chemopreventive agent. Clinical Cancer Research. URL:[Link]

A Senior Application Scientist's Comparative Guide to Analytical Techniques for Imidazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of imidazole-based compounds is a critical cornerstone of quality control, pharmacokinetic analysis, and environmental monitoring.[1] Imidazole and its derivatives are not only integral to vital biomolecules like histidine but also form the structural core of numerous antifungal agents and other therapeutics.[1] The selection of an appropriate analytical method is therefore a decision of paramount importance, directly impacting data integrity and regulatory compliance.[2]

This guide provides an in-depth, objective comparison of the principal analytical techniques employed for the determination of imidazole compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Core Chromatographic Techniques: The Workhorses of Imidazole Analysis

Chromatographic methods are the most widely employed techniques for imidazole analysis, offering powerful separation capabilities essential for complex matrices. The choice between liquid and gas chromatography hinges primarily on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and ubiquitous technique for the analysis of imidazole compounds, applicable to everything from pharmaceutical formulations to biological fluids.[1] Its primary advantage lies in its suitability for non-volatile and thermally labile compounds, which encompasses a vast number of imidazole derivatives.[3]

The Principle of Causality: Why Reversed-Phase HPLC Dominates

The majority of HPLC methods for imidazoles utilize a reversed-phase (RP) setup, typically with a C18 column. This choice is deliberate. The C18 stationary phase is non-polar, while the mobile phase is a more polar mixture, usually of water and a milder organic solvent like methanol or acetonitrile.[4] Imidazole compounds, possessing moderate polarity, can effectively partition between these two phases. By meticulously adjusting the organic-to-aqueous ratio in the mobile phase, we can finely control the retention time of the analytes, allowing for robust separation from impurities and matrix components. The selection of a UV detector is common for quality control due to its simplicity and robustness, while a Mass Spectrometry (MS) detector provides the high sensitivity and selectivity required for bioanalysis in complex matrices like plasma.[2]

Experimental Protocol: HPLC-UV for Imidazole Antimycotics in Pharmaceutical Creams

This protocol is adapted from established methods for the simultaneous determination of antifungal drugs such as ketoconazole, clotrimazole, and miconazole in cream formulations.[1]

  • Sample Preparation:

    • Accurately weigh a portion of the cream equivalent to a known amount of the active pharmaceutical ingredient (API).

    • Disperse the sample in a suitable solvent, such as methanol, and sonicate to ensure complete dissolution of the analyte.

    • Perform a solid-phase extraction (SPE) using a diol sorbent to remove excipients.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • System: Standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: Methanol: 0.025 M KH2PO4 (70:30, v/v), adjusted to pH 3.20.[4] The use of methanol is often preferred over acetonitrile due to safety considerations and potentially better resolution for certain imidazoles.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 300 nm, a wavelength where many imidazole anti-infective drugs show significant absorbance.[4]

    • Injection Volume: 20 µL.

  • Validation & Quantification:

    • Prepare a calibration curve using at least five concentrations of a certified reference standard.

    • Linearity is confirmed if the correlation coefficient (r²) is ≥ 0.999.[3]

    • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Workflow for HPLC-UV Analysis of Imidazole Compounds

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Cream Sample P2 Dissolve in Methanol P1->P2 P3 Solid-Phase Extraction (SPE) P2->P3 P4 Filter (0.45 µm) P3->P4 A1 Inject Sample P4->A1 Prepared Sample A2 C18 Column Separation A1->A2 A3 UV Detection (300 nm) A2->A3 D1 Generate Chromatogram A3->D1 Absorbance Data D2 Integrate Peak Area D1->D2 D3 Quantify vs. Calibration Curve D2->D3

Caption: Workflow for HPLC analysis of imidazole compounds in pharmaceuticals.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds.[3] For many imidazole derivatives, which are often polar and non-volatile, direct analysis is challenging. This necessitates a critical pre-analytical step: derivatization.

The Principle of Causality: The Imperative of Derivatization

Derivatization is the process of chemically modifying an analyte to make it amenable to GC analysis.[5] For imidazoles, this typically involves reacting the polar N-H group with a derivatizing agent (e.g., isobutyl chloroformate) to form a less polar, more volatile, and more thermally stable derivative. This transformation is essential for preventing poor peak shape and ensuring the compound can be volatilized in the GC inlet without degradation. The mass spectrometer then provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

Experimental Protocol: GC-MS for Imidazoles in Environmental Aerosols

This protocol is based on methods developed for the detection of atmospheric imidazole-like compounds.

  • Sample Preparation & Derivatization:

    • Extract imidazoles from the sample matrix (e.g., filter paper) using an appropriate solvent.

    • Adjust the pH of the extract to ~8.0 to ensure optimal conditions for derivatization.

    • Add the derivatizing agent, such as isobutyl chloroformate, along with a catalyst like pyridine.

    • Incubate the mixture to allow the reaction to complete.

    • Extract the derivatized analytes using a non-polar solvent (e.g., hexane).

  • Instrumentation & Conditions:

    • System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[1]

    • Injector: Split/splitless injector, operated at a temperature optimized to transfer derivatives without degradation (e.g., 285°C).[6]

    • Oven Program: A temperature gradient is crucial for separating different imidazole derivatives (e.g., start at 60°C, ramp to 290°C).[6]

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for each derivatized analyte.[3]

  • Validation & Quantification:

    • A calibration curve is constructed using standards that have undergone the same derivatization process.

    • Limits of detection (LOD) and quantification (LOQ) are determined based on a signal-to-noise ratio of 3 and 10, respectively.

Workflow for GC-MS Analysis of Imidazole Compounds

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Extract Sample P2 pH Adjustment P1->P2 P3 Derivatization (e.g., with Isobutyl Chloroformate) P2->P3 P4 Liquid-Liquid Extraction P3->P4 A1 Inject Derivative P4->A1 Derivatized Sample A2 Capillary Column Separation A1->A2 A3 Mass Spectrometry Detection (SIM) A2->A3 D1 Generate Ion Chromatogram A3->D1 Mass Spectra Data D2 Integrate Ion Peak D1->D2 D3 Quantify & Confirm Identity D2->D3

Caption: Workflow for GC-MS analysis highlighting the critical derivatization step.[1]

Capillary Electrophoresis (CE)

CE is a powerful separation technique that offers an attractive alternative to HPLC, especially for highly polar, water-soluble imidazoles.[7][8] It provides high separation efficiency, short analysis times, and remarkably low consumption of reagents and solvents.[7]

The Principle of Causality: Leveraging Electrophoretic Mobility

CE separates ions based on their electrophoretic mobility in an electric field. Imidazole is an amphoteric compound; it can be protonated in an acidic medium to form a cation.[8] By using a simple acidic running buffer (e.g., potassium dihydrogen phosphate at pH 4.0), the imidazole analyte becomes positively charged and migrates towards the cathode.[9] The separation is governed by the analyte's charge-to-size ratio. This principle allows CE to effectively resolve polar compounds that might otherwise elute in the void volume of a standard reversed-phase HPLC column.[8]

Experimental Protocol: CE for Imidazole in Pharmaceutical Drug Substances

This protocol is designed for the determination of imidazole as a polar impurity in bulk drug substances.[8][9]

  • Sample Preparation:

    • Dissolve the sample accurately in the background electrolyte (BGE) to a known concentration (e.g., 5 mg/mL).[8]

    • No complex extraction or derivatization is typically required.

  • Instrumentation & Conditions:

    • System: A capillary electrophoresis system with a UV detector.

    • Capillary: Bare fused-silica capillary (e.g., 56 cm effective length, 50 µm inner diameter).[8]

    • Background Electrolyte (BGE): Potassium dihydrogen phosphate buffer (e.g., 5 mM) adjusted to an acidic pH (e.g., 4.0).[9]

    • Applied Voltage: 25 kV (positive polarity).[9]

    • Temperature: 25 °C.[9]

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).[9]

    • Detection: UV detection at 210 nm.[10]

  • Validation & Quantification:

    • Prepare a standard solution of imidazole in the BGE.

    • The method is validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

    • Quantification is based on the peak area relative to the standard.

Workflow for Capillary Electrophoresis Analysis

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing P1 Dissolve Sample in Background Electrolyte (BGE) A1 Hydrodynamic Injection P1->A1 Prepared Sample A2 Separation in Fused-Silica Capillary (+25 kV) A1->A2 A3 UV Detection (210 nm) A2->A3 D1 Generate Electropherogram A3->D1 Absorbance Data D2 Integrate Peak D1->D2 D3 Quantify D2->D3

Caption: A streamlined workflow for the analysis of polar imidazoles by CE.

Comparative Performance Overview

The selection of an analytical technique is a trade-off between sensitivity, selectivity, cost, and the specific demands of the application. The following table summarizes the typical performance characteristics of the discussed methods.

Validation Parameter HPLC-UV LC-MS/MS GC-MS Capillary Electrophoresis (CE)
Selectivity GoodExcellentExcellentHigh
Sensitivity Good (µg/mL to ng/mL)[4]Excellent (ng/L to pg/mL)[2][11]Excellent (µg/mL to ng/mL)Good (%w/w to µg/mL)[9][10]
Linearity Range Typically 10-100 µg/mL[4]Wide, often several orders of magnitude0.1–4.0 μg/mLWide, dependent on analyte
Limit of Detection (LOD) ~0.1-0.4 µg/mL[4]< 1.0 ng/L (in water)[11]~0.05-0.9 µg/mL~0.005% w/w[10]
Derivatization Required? No[3]NoOften Yes[5]No
Best Suited For QC of pharmaceuticals, routine analysis.[4]Bioanalysis (plasma), trace environmental analysis.[2][11]Volatile compounds, environmental pollutants, food analysis.[5]Polar impurities, chiral separations, ionic species.[7][12]

Other Notable Analytical Techniques

While chromatography and electrophoresis are dominant, other methods hold value for specific applications.

  • UV-Visible Spectrophotometry: This technique is simple, rapid, and cost-effective, making it suitable for the quantification of pure substances or for determining acid dissociation constants (pKa) of imidazole derivatives.[13][14] However, it lacks the selectivity to resolve components in a complex mixture, limiting its use without prior separation.[14]

  • Electrochemical Sensors: Representing a frontier in analytical chemistry, imidazole-based sensors are being developed for the highly sensitive and selective detection of analytes like metal ions (e.g., Cu²⁺).[15][16] These methods offer potential for real-time monitoring and portable, on-site analysis but are typically designed for a specific target analyte rather than general-purpose quantification.[17]

Conclusion: A Strategic Approach to Method Selection

The analytical landscape for imidazole compounds is rich and varied. The optimal choice is not a one-size-fits-all solution but a strategic decision based on the analytical problem at hand.

  • For routine quality control of pharmaceutical products where analytes are well-defined and at relatively high concentrations, HPLC-UV offers a validated, robust, and cost-effective solution.

  • For trace-level quantification in complex biological or environmental matrices , the unparalleled sensitivity and selectivity of LC-MS/MS are indispensable.

  • When dealing with volatile imidazoles or matrices amenable to derivatization , GC-MS provides excellent separation and definitive identification.

  • For highly polar imidazoles that are problematic for reversed-phase HPLC, or for chiral separations , Capillary Electrophoresis is an elegant and efficient alternative.

As a scientist, understanding the fundamental principles guiding each technique—from mobile phase interactions in HPLC to the necessity of derivatization in GC—is the key to developing and validating methods that are not only accurate and precise but also logically sound and fit for purpose.

References

  • A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives - Benchchem.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. Available from: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - ResearchGate. Available from: [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography - ResearchGate. Available from: [Link]

  • HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed. Available from: [Link]

  • Determination of 2-Methylimidazole and 4-Methylimidazole in Caramel Colors by Capillary Electrophoresis | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available from: [Link]

  • Separation of 1,1'-Carbonylbis(1H-imidazole) on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]

  • View of Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis and UV Detection. Available from: [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Available from: [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. Available from: [Link]

  • (PDF) Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis and UV Detection - ResearchGate. Available from: [Link]

  • A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Bromo-1-methyl-1H-imidazole - Benchchem.
  • Spectroscopic Determination of Acid Dissociation Constants of Some Imidazole Derivatives | Journal of Chemical & Engineering Data - ACS Publications. Available from: [Link]

  • DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Available from: [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. Available from: [Link]

  • Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS. Available from: [Link]

  • (PDF) Spectrophotometric Determination for Nitro-Imidazole Derivative Ornidazole. Available from: [Link]

  • Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis. Available from: [Link]

  • Development of a spectrophotometric method for the quantitative determination of a new biologically active imidazole derivative - ResearchGate. Available from: [Link]

  • First Order Derivative Spectrophotometric Method Develop and Validate for Estimation of Bifonazole in Bulk Drug and Pharmaceutical Formulation.. Available from: [Link]

  • Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Available from: [Link]

  • Spectrophotometric determination of Cd(II) using reagent derived from unsubstituted imidazole - AIP Publishing. Available from: [Link]

  • Electrochemical Anion Recognition By Novel Ferrocenyl Imidazole Systems - MDPI. Available from: [Link]

  • New imidazole sensors synthesized for copper (II) detection in aqueous solutions - SEEJPH. Available from: [Link]

  • New imidazole sensors synthesized for copper (II) detection in aqueous solutions. Available from: [Link]

  • An imidazole-based fluorescent sensor for selective detection of Cu 2+ and BF 3 with environmental applications - RSC Publishing. Available from: [Link]

  • Imidazole-Based Metal–Organic Materials: Chemistry Design via Metal Cations for Advanced Chemical Sensors - ACS Publications. Available from: [Link]

Sources

High-Resolution Purity Assessment of Synthesized N-(1-Methyl-1H-imidazol-5-yl)formamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly pure nitrogen-rich heterocycles, such as N-(1-Methyl-1H-imidazol-5-yl)formamide, is a critical bottleneck in the development of purine analogs and specialized pharmaceutical intermediates. Because the imidazole ring is highly polar and basic, standard purity assessments often fall victim to chromatographic artifacts, such as peak tailing or co-elution of structurally similar synthetic byproducts.

This guide objectively compares the efficacy of orthogonal analytical modalities—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—to establish a self-validating system for certifying the purity of N-(1-Methyl-1H-imidazol-5-yl)formamide.

Analytical Strategy & Workflow

To achieve high-confidence purity certification, a multi-modal approach is required. Relying solely on HPLC-UV can lead to overestimation of purity due to differential UV response factors between the active compound and its impurities. By coupling chromatographic purity with the absolute quantitation provided by qNMR, researchers can establish a definitive purity profile.

PurityWorkflow Synthesis Synthesized Compound N-(1-Methyl-1H-imidazol-5-yl)formamide Screening Rapid Screening (LC-MS / TLC) Synthesis->Screening HPLC HPLC-UV Analysis (Chromatographic Purity) Screening->HPLC qNMR qNMR Analysis (Absolute Purity) Screening->qNMR Reconciliation Data Reconciliation & Final Purity Certification HPLC->Reconciliation qNMR->Reconciliation

Orthogonal workflow for the absolute purity certification of imidazole derivatives.

Comparative Analysis of Analytical Modalities

When assessing N-(1-Methyl-1H-imidazol-5-yl)formamide, the basicity of the N3 nitrogen on the imidazole ring dictates the analytical behavior. Uncapped silanol groups on standard C18 columns cause severe peak tailing. Therefore, the causality behind our method development relies on either utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or strictly controlling the mobile phase pH [1].

Modality Comparison Data

The following table summarizes the performance metrics of three alternative analytical methods evaluated for this compound.

Analytical ModalityMechanism of QuantitationPrimary AdvantagePrimary LimitationTypical Accuracy
HPLC-UV (Low pH) Relative UV Absorbance (220 nm)High resolution of structurally similar impurities.Assumes equal UV response factors for all peaks.95.0 - 99.5%
LC-MS (ESI+) Ion AbundanceIdentifies co-eluting masses and structural fragments.Ion suppression effects distort quantitative accuracy.Semi-quantitative
qNMR (1H) Proton Resonance IntegrationAbsolute quantitation without response factor bias.Lower sensitivity for trace impurities (<0.5%).98.5 - 101.0%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. System suitability criteria must be met before sample analysis proceeds.

Protocol A: Chromatographic Purity via HPLC-UV

Rationale: A low-pH mobile phase ensures the imidazole ring remains fully protonated, preventing secondary interactions with the stationary phase and ensuring sharp, symmetrical peaks [2].

Step-by-Step Methodology:

  • Column Selection: Equip the system with an end-capped C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 2% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 5.0 mg of N-(1-Methyl-1H-imidazol-5-yl)formamide in 1.0 mL of 5% Acetonitrile/Water. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability: Inject a blank to ensure baseline stability. Inject the sample in triplicate. The tailing factor ( Tf​ ) for the main peak must be ≤1.5 .

  • Data Processing: Integrate all peaks with a signal-to-noise ratio > 10. Calculate relative purity by area normalization.

Protocol B: Absolute Purity via qNMR

Rationale: qNMR relies on the direct proportionality between the integrated area of a nuclear magnetic resonance signal and the number of nuclei generating that signal. By using a highly pure internal standard (IS), absolute purity is calculated independently of chromophore presence [3].

Step-by-Step Methodology:

  • Internal Standard Selection: Select Maleic acid (TraceCERT® standard) due to its distinct singlet at ~6.3 ppm, which does not overlap with the imidazole protons (typically 7.5 - 8.0 ppm) or the formamide proton (~8.3 ppm).

  • Sample Preparation: Accurately weigh ~10.0 mg of the synthesized compound and ~5.0 mg of Maleic acid into a glass vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire 1H NMR spectra at 400 MHz or higher. Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​≥30 seconds) to ensure complete relaxation.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet and the isolated imidazole C2-proton.

  • Calculation: Compute absolute mass purity using the standard qNMR formula, factoring in the molecular weights and number of protons for both the analyte and the internal standard.

N-(1-Methyl-1H-imidazol-5-yl)formamide vs. other hinge binders in kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of kinase inhibitor design, focusing on the structural dynamics, thermodynamic profiles, and experimental validation of N-(1-Methyl-1H-imidazol-5-yl)formamide compared to classical hinge-binding scaffolds.

The Hinge-Binding Paradigm in Kinase Inhibitors

The development of small-molecule kinase inhibitors fundamentally relies on effectively competing with intracellular ATP (which is present at high millimolar concentrations) for the highly conserved ATP-binding cleft. The cornerstone of this competition is the hinge binder —a molecular motif that mimics the hydrogen-bonding pattern of ATP's adenine ring with the peptide backbone of the kinase hinge region [3].

Typically, a successful hinge binder establishes one to three hydrogen bonds with the backbone amides of the residues adjacent to the gatekeeper (commonly denoted as GK+1 and GK+3) [3]. While classical scaffolds like aminopyrimidines and indazoles have dominated the landscape, the emergence of highly functionalized, low-molecular-weight fragments such as N-(1-Methyl-1H-imidazol-5-yl)formamide offers novel vectors for overcoming gatekeeper mutations and improving kinome selectivity [1].

Mechanistic Analysis: N-(1-Methyl-1H-imidazol-5-yl)formamide

The N-(1-Methyl-1H-imidazol-5-yl)formamide motif is a highly atom-efficient fragment (~125 Da) that provides a unique bidentate hydrogen-bonding interface.

  • The Formamide Group (-NH-CHO): Acts as a flexible donor/acceptor pair. The carbonyl oxygen (C=O) serves as a strong hydrogen bond acceptor for the hinge backbone NH (e.g., GK+3), while the formamide NH acts as a donor to the hinge backbone carbonyl (e.g., GK+1).

  • The 1-Methylimidazole Ring: The N3 nitrogen of the imidazole ring provides an additional, highly directional hydrogen bond acceptor. Crucially, the 1-methyl substitution prevents alternative tautomerization states. Unsubstituted imidazoles are notorious for "flipping" within the binding pocket or coordinating with off-target metalloenzymes (leading to CYP450 liabilities). The 1-methyl group acts as a steric shield, locking the fragment into a single, predictable binding pose while directing subsequent synthetic vectors either toward the DFG motif (for Type II inhibition) or out toward the solvent-exposed region [4].

Thermodynamic Causality (Rotameric Penalty)

A critical factor in utilizing formamides is their natural equilibrium between cis and trans rotamers. In the context of a kinase pocket, the energetic penalty required to restrict the formamide into its binding-competent rotamer must be offset by the enthalpy gained from the resulting hydrogen bonds. When successfully rigidified by the surrounding pocket architecture, this motif yields exceptionally long residence times ( koff​ ).

Kinase_Binding cluster_0 Kinase ATP Binding Site Hinge Hinge Region (Backbone Amides) Gatekeeper Gatekeeper Residue (Selectivity Filter) DFG DFG Motif (Activation State) Binder1 N-(1-Methyl-1H-imidazol-5-yl)formamide Binder1->Hinge Bidentate H-bonds (Formamide C=O, NH) Binder1->Gatekeeper Vectorial bypass (via 1-Methyl) Binder2 Aminopyrimidine Scaffold Binder2->Hinge Rigid H-bonds (Pyrimidine N, Amino NH) Binder2->Gatekeeper Steric clash risk

Diagram 1: Structural interaction pathways of hinge binders within the kinase ATP-binding cleft.

Comparative Performance of Hinge Binders

To objectively evaluate the utility of N-(1-Methyl-1H-imidazol-5-yl)formamide, we must benchmark it against the most prevalent hinge-binding scaffolds utilized in FDA-approved kinase inhibitors [5].

Table 1: Quantitative and Qualitative Comparison of Kinase Hinge Binders

ScaffoldH-Bond Capacity (D/A)Vector TrajectoryTypical MW (Da)Key Liability / Optimization Challenge
N-(1-Methyl-1H-imidazol-5-yl)formamide 1 Donor / 2 AcceptorsTowards DFG & Solvent~125Rotameric entropy penalty; requires rigidification.
Aminopyrimidine 1-2 Donors / 2 AcceptorsLinear, along hinge~95High kinome promiscuity; requires bulky substituents.
Indazole 1 Donor / 1 AcceptorDeep pocket (DFG-out)~118Poor aqueous solubility; high logP tendency.
Pyrrolopyridine 1 Donor / 1 AcceptorSolvent exposed~118CYP450 inhibition; potential phototoxicity.

Data synthesis derived from structural analyses of kinase fragment libraries [3] and scaffold morphing studies [4].

Experimental Methodologies for Hinge Binder Validation

To ensure trustworthiness in drug discovery, every protocol must be a self-validating system. The following workflows detail the exact methodologies required to validate the binding kinetics and structural pose of N-(1-Methyl-1H-imidazol-5-yl)formamide derivatives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is the gold standard for primary screening because its ratiometric readout inherently normalizes for well-to-well dispensing errors and compound auto-fluorescence, eliminating false positives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. Causality: DTT keeps the kinase surface cysteines reduced to prevent oxidative cross-linking, while Tween-20 prevents the hydrophobic fragment from forming colloidal aggregates that cause non-specific inhibition.

  • Reagent Assembly: Mix the target recombinant kinase (e.g., 5 nM final) with a biotinylated tracer ligand (at its predetermined Kd​ ), Europium-labeled anti-tag antibody (donor), and Streptavidin-APC (acceptor).

  • Compound Addition: Dispense the N-(1-Methyl-1H-imidazol-5-yl)formamide derivative in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using acoustic liquid handling (e.g., Echo 550) to minimize DMSO carryover (<1% final).

  • Incubation & Readout: Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium. Read the plate on a multi-mode reader, measuring emission at 615 nm (Europium) and 665 nm (APC).

  • Data Analysis: Calculate the FRET ratio (665/615). A decrease in the ratio indicates the test compound is successfully competing with the tracer for the hinge region.

Protocol 2: X-Ray Co-Crystallography via Crystal Soaking

Because N-(1-Methyl-1H-imidazol-5-yl)formamide is a low-molecular-weight fragment, soaking it into pre-formed apo-kinase crystals is preferred over co-crystallization to drive high occupancy.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-kinase crystals using sitting-drop vapor diffusion in a precipitant solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate).

  • Fragment Soaking: Transfer the crystals into a soaking drop containing the precipitant solution supplemented with 20-50 mM of the formamide fragment and 10% DMSO. Causality: The high concentration drives the equilibrium toward the bound state, overcoming the fragment's inherently low initial affinity ( Kd​ in the high micromolar range).

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (precipitant + 20% glycerol) to prevent ice-ring formation during diffraction, then flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement. The resulting electron density map will unambiguously confirm whether the formamide carbonyl and NH are engaged with the GK+1/GK+3 backbone amides.

Workflow Synthesis Fragment Synthesis & Library Generation TR_FRET TR-FRET Assay (Primary IC50/Kd Screening) Synthesis->TR_FRET Purified Compounds SPR Surface Plasmon Resonance (Binding Kinetics) TR_FRET->SPR Hits (IC50 < 1 µM) Crystallography X-ray Crystallography (Structural Validation) SPR->Crystallography Favorable Koff Optimization Lead Optimization (Vector Extension) Crystallography->Optimization 3D Pose Confirmed

Diagram 2: Sequential experimental workflow for validating and optimizing novel kinase hinge binders.

Conclusion

While classical scaffolds like aminopyrimidines remain the workhorses of kinase inhibitor design, they often struggle with kinome promiscuity and vulnerability to gatekeeper mutations. The N-(1-Methyl-1H-imidazol-5-yl)formamide motif represents a sophisticated alternative. By leveraging a highly directional 1-methylimidazole core paired with the versatile hydrogen-bonding capacity of a formamide, this scaffold allows medicinal chemists to bypass traditional steric clashes and access novel vectors toward the DFG motif. Rigorous experimental validation via orthogonal assays (TR-FRET and X-ray crystallography) is essential to confirm the thermodynamic penalty of rotameric restriction is successfully overcome by the enthalpy of hinge binding.

References

  • Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. RSC Medicinal Chemistry. Available at:[Link][1]

  • Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. PMC / NIH. Available at:[Link][2]

  • Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. Available at:[Link][3]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC / NIH. Available at:[Link][4]

  • In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. PMC / NIH. Available at:[Link][5]

Sources

Safety Operating Guide

N-(1-Methyl-1H-imidazol-5-yl)formamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

N-(1-Methyl-1H-imidazol-5-yl)formamide is a highly reactive, nitrogen-rich heterocyclic intermediate frequently utilized in the synthesis of purine analogs, histamine receptor modulators, and other complex pharmaceutical compounds. Because it combines an N-methylated imidazole ring with a formamide moiety, it presents a dual-hazard profile: the basic imidazole nitrogen can cause severe tissue necrosis, while the formamide group acts as a systemic reproductive toxin[1].

As a Senior Application Scientist, I have designed this technical guide to provide researchers and lab managers with field-proven, self-validating protocols for the safe handling, spill response, and ultimate disposal of this compound.

Physicochemical & Hazard Profile

Before implementing disposal protocols, it is critical to understand the mechanistic toxicology and physical properties that dictate how this chemical behaves in waste streams.

Property / Hazard ParameterDescription & Regulatory Classification
Chemical Class Nitrogenous Heterocycle / Formamide Derivative
Primary Health Hazards Corrosive (Skin/Eyes)[2]; Reproductive Toxicity (Teratogen)[1]
Environmental Hazard Aquatic Toxicity; Strictly prohibited from sewer/drain disposal[3][4]
Incompatibilities Strong oxidizers, strong acids, acid chlorides, acid anhydrides[2][5]
Combustion Byproducts Nitrogen oxides (NOx), Carbon monoxide (CO), Ammonia, Hydrogen Cyanide (HCN)[2][5]
EPA Waste Classification Hazardous Waste (Subject to RCRA Subtitle C regulations)[6][7]

Operational Safety & Handling Protocol

To prevent the generation of contaminated materials and ensure operator safety, all experimental workflows involving N-(1-Methyl-1H-imidazol-5-yl)formamide must adhere to strict engineering controls.

  • Engineering Controls: Always handle the powder or concentrated solutions inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. This prevents the inhalation of teratogenic particulate matter or vapors[2][5].

  • PPE Selection: Wear nitrile gloves (double-gloving is highly recommended when handling the compound dissolved in highly penetrative solvents like DMSO or DMF), tightly sealed chemical splash goggles, and a flame-resistant lab coat[6].

  • Storage: Store the compound locked up in a cool, dry, well-ventilated corrosives cabinet, strictly segregated from strong oxidizing agents and acids[1][5].

Spill Response & Decontamination (Self-Validating System)

Causality: Imidazoles can form highly corrosive alkaline solutions upon contact with moisture, while formamides are easily absorbed through the skin[1]. Spills must be contained without generating aerosols or using reactive absorbents.

Step-by-Step Methodology:

  • Evacuate & Isolate: Immediately clear personnel from the area and ensure the fume hood or room ventilation is operating at maximum capacity[1].

  • Inert Containment: Surround and cover the spill with a non-combustible absorbent material such as vermiculite, dry sand, or earth[1][6].

    • Critical Caution:Do NOT use sawdust or other combustible materials. Nitrogenous bases can react with combustible organics, potentially forming explosive mixtures or initiating secondary thermal reactions[2][6].

  • Mechanical Collection: Carefully sweep the absorbed mixture using non-sparking tools to avoid dust formation. Place the material into a heavy-duty, leak-proof High-Density Polyethylene (HDPE) container[5].

  • Chemical Decontamination: Wash the spill surface with copious amounts of water and a mild detergent[5][6]. Collect all rinsate as hazardous aqueous waste.

  • Validation Step: Test the pH of the final surface rinse water using pH indicator paper. A return to neutral (pH 6.5–7.5) validates that all corrosive imidazole residues have been successfully removed.

Proper Disposal Procedures

Improper disposal of N-(1-Methyl-1H-imidazol-5-yl)formamide can lead to severe environmental contamination and regulatory violations. Drain disposal is strictly prohibited due to its aquatic toxicity and the stringent EPA sewer discharge limits on formamides and imidazoles[3][4].

Step 1: Waste Segregation

  • Solid Waste: Place all contaminated labware, gloves, and residual powder into a designated, clearly labeled solid hazardous waste pail lined with a clear plastic bag[3].

  • Liquid Waste: Segregate solutions based on the solvent matrix (e.g., Halogenated vs. Non-Halogenated Organics). Causality: Imidazoles are basic; mixing them indiscriminately with acidic waste streams can cause violent, exothermic neutralization reactions[5].

Step 2: Container Management & Labeling

  • Collect waste in sturdy, leak-proof containers. Never leave funnels in waste carboys, as this allows toxic vapors to escape.

  • Affix a completed Hazardous Waste label immediately upon adding the first drop of waste. Explicitly mark the hazards as "Toxic" and "Corrosive" [3].

Step 3: Empty Container Triple-Rinsing

  • Even de minimis residual quantities of teratogenic formamides pose an exposure risk. Triple-rinse empty primary containers with a compatible solvent (e.g., methanol)[3].

  • Collect all rinsate as chemical waste. Only after triple-rinsing should you obliterate/deface the original label and discard the glass[3].

Step 4: Ultimate Destruction (Incineration)

  • Transfer the sealed waste to a licensed EPA-compliant disposal vendor[6].

  • Mechanistic Requirement: The mandated destruction method is high-temperature chemical incineration. Because the compound is a nitrogen-rich heterocycle, combustion yields highly toxic gases including Nitrogen Oxides (NOx) and Hydrogen Cyanide (HCN)[2][5]. Therefore, the incinerator must be equipped with an afterburner and a caustic scrubber to neutralize these emissions before atmospheric release[6].

Chemical Waste Segregation & Disposal Workflow

The following diagram illustrates the logical decision tree for safely processing N-(1-Methyl-1H-imidazol-5-yl)formamide waste streams.

G Start Waste Generation: N-(1-Methyl-1H-imidazol-5-yl)formamide State Physical State? Start->State Solid Solid Waste (Powder/Labware) State->Solid Powder/Contaminated items Liquid Liquid Waste (Solutions) State->Liquid Dissolved SolidCollect Collect in leak-proof HDPE containers Solid->SolidCollect Solvent Solvent Type? Liquid->Solvent Label Attach EPA Hazardous Waste Label (Corrosive/Toxic) SolidCollect->Label OrgNonHal Organic Non-Halogenated (e.g., DMSO, DMF) Solvent->OrgNonHal OrgHal Organic Halogenated (e.g., DCM) Solvent->OrgHal Aqueous Aqueous Waste (Do NOT drain dispose) Solvent->Aqueous OrgNonHal->Label OrgHal->Label Aqueous->Label Storage RCRA Subtitle C Temporary Storage (<90 days) Label->Storage Incineration High-Temp Chemical Incineration (Requires Afterburner & Scrubber) Storage->Incineration Licensed Vendor

Figure 1: Chemical Waste Segregation and Disposal Workflow for N-(1-Methyl-1H-imidazol-5-yl)formamide.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Formamide." State of New Jersey. Available at:[Link]

  • Molecular Research Center. "Safety Data Sheet: Formamide." MRC Gene. Available at:[Link]

  • Environmental Protection Agency (EPA). "Guide for Industrial Waste Management." EPA.gov. Available at:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern University. Available at:[Link]

  • Vanderbilt University Environmental Health and Safety. "Guide to Laboratory Sink/Sewer Disposal of Wastes." Vanderbilt University. Available at:[Link]

  • Brigham Young University. "Safety Data Sheet: Imidazole." BYU. Available at:[Link]

Sources

Personal protective equipment for handling N-(1-Methyl-1H-imidazol-5-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Handling highly functionalized heterocyclic intermediates like N-(1-Methyl-1H-imidazol-5-yl)formamide requires more than mere compliance with standard laboratory safety guidelines; it demands a mechanistic understanding of the compound's physical chemistry and toxicokinetics. As a drug development professional or synthetic chemist, your safety depends on anticipating how the distinct functional groups of a molecule interact with biological tissues and barrier materials.

This guide provides an authoritative, field-proven operational framework for the safe handling, transfer, and disposal of N-(1-Methyl-1H-imidazol-5-yl)formamide, ensuring your laboratory maintains the highest standards of scientific integrity and personnel safety.

Toxicokinetic Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must first deconstruct the molecule. N-(1-Methyl-1H-imidazol-5-yl)formamide (Molecular Weight: 125.13 g/mol ) [[1]]([Link]) presents a dual-hazard profile driven by its two primary moieties:

  • The Formamide Moiety (The Carrier): Formamide derivatives are notorious permeators. They rapidly cross the stratum corneum, carrying themselves and dissolved solutes directly into systemic circulation. Once absorbed, they are metabolized in the liver, posing severe risks of hepatotoxicity and teratogenesis (reproductive toxicity) .

  • The Imidazole Moiety (The Corrosive): The nitrogen-rich imidazole ring imparts basicity. Upon contact with the moisture in mucous membranes or eyes, it can cause immediate, localized corrosive tissue damage .

Because of this synergistic hazard—where the formamide acts as a high-efficiency delivery vehicle for the corrosive imidazole—standard barrier protections are insufficient.

ToxicityPathway Exposure Dermal Contact with Reagent Carrier Formamide Moiety Acts as Carrier Exposure->Carrier Systemic Rapid Systemic Absorption Carrier->Systemic Stratum Corneum Bypass Target Hepatic & Reproductive Toxicity Systemic->Target CYP450 Metabolism

Figure 1: Toxicokinetic pathway demonstrating the necessity of high-barrier dermal protection.

Personal Protective Equipment (PPE) Matrix

Based on the toxicological data of its constituent groups, the following PPE matrix outlines the quantitative and qualitative requirements for handling this compound .

Table 1: PPE Specifications and Scientific Causality

PPE CategoryMinimum StandardOptimal Standard (Recommended)Causality / Scientific Rationale
Hand Protection Double Nitrile (8 mil)Butyl Rubber (16 mil)Formamide derivatives rapidly permeate standard nitrile. Butyl rubber provides superior breakthrough resistance against polar organic solvents.
Eye Protection ANSI Z87.1 Safety GlassesChemical Splash Goggles + Face ShieldImidazole moieties are corrosive. A face shield prevents catastrophic ocular exposure during pressurized transfers.
Body Protection Standard Cotton Lab CoatTyvek® Sleeves over Flame-Resistant CoatFormamides can saturate porous cotton, maintaining prolonged dermal contact. Tyvek provides an impermeable secondary barrier.
Respiratory Fume Hood (>100 fpm)Fume Hood + Half-Face Respirator (ABEK)Vapor inhalation causes CNS depression. ABEK cartridges neutralize basic imidazole vapors and organic formamide mists.

Operational Workflow: Safe Handling & Transfer

When transferring N-(1-Methyl-1H-imidazol-5-yl)formamide, the primary objective is to maintain a closed system. Exposure to atmospheric moisture can cause exothermic hydrolysis, while open-air pouring maximizes inhalation risks.

Protocol 1: Closed-System Cannula Transfer Self-Validation Check: Before beginning, verify that your fume hood monitor reads a face velocity of at least 100 feet per minute (fpm).

  • System Purge: Flush the Schlenk line and the receiving vessel with ultra-high purity Argon for 15 minutes. Causality: Argon is heavier than nitrogen and provides a superior inert blanket, preventing ambient moisture from reacting with the basic imidazole nitrogen.

  • Vessel Equilibration: Secure the reagent septum. Insert a pressure-relief needle connected to an oil bubbler into the receiving flask to prevent dangerous pressure buildup.

  • Cannulation: Insert a stainless-steel cannula (16-18 gauge) into the reagent vessel. Apply gentle positive Argon pressure (1-2 psi) to initiate the transfer.

  • Volume Measurement (Validation): Monitor the receiving flask's volumetric markings. Do not rely on time-based flow calculations, as the viscosity of formamide derivatives fluctuates significantly with minor temperature changes.

  • Line Clearing: Once the desired volume is transferred, lift the cannula above the liquid line in the source vessel. Allow the Argon to blow the internal line completely clear before removal to prevent drip-hazards.

  • Decontamination: Immediately submerge the cannula in a 10% sodium hypochlorite (bleach) solution. Causality: Hypochlorite oxidizes and neutralizes residual imidazole derivatives safely.

SafeHandling Start Verify Fume Hood Face Velocity (>100 fpm) PPE Don PPE: Butyl Gloves, Splash Goggles, Tyvek Start->PPE Inspect Inspect Septum & Glassware PPE->Inspect Transfer Argon-Purged Cannula Transfer Inspect->Transfer Integrity Verified Decon Submerge Tools in 10% Bleach Solution Transfer->Decon Waste Seal in HDPE Hazardous Waste Decon->Waste

Figure 2: Step-by-step operational workflow for the safe transfer and disposal of the reagent.

Emergency Response & Spill Containment

In the event of a spill, standard solvent cleanup protocols are inadequate due to the compound's high dermal permeability and low vapor pressure (which makes it linger on surfaces).

Protocol 2: Chemical Spill Containment

  • Evacuation & Assessment: Immediately clear personnel from the vicinity. If the spill exceeds 50 mL outside a fume hood, trigger the laboratory's hazmat alarm.

  • PPE Escalation: Responders must don a half-face elastomeric respirator with ABEK cartridges and heavy-duty butyl rubber over-gloves before approaching the spill.

  • Absorption & Collection: Allow 10 minutes for complete absorption. Use non-sparking polypropylene tools to scoop the saturated vermiculite into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Surface Decontamination: Wash the spill area with a mild acidic solution (e.g., 5% acetic acid) to neutralize the basic imidazole residues, followed by a thorough water rinse. Validation: Swab the area with pH paper; a neutral pH (7.0) confirms complete decontamination.

Disposal & Waste Management

N-(1-Methyl-1H-imidazol-5-yl)formamide cannot be disposed of in standard organic waste streams due to its toxicity and nitrogen content.

  • Categorization: Classify as Toxic/Corrosive Organic Waste .

  • Container Compatibility: Store waste strictly in HDPE containers. Avoid metal cans, as the basicity of the imidazole ring can cause slow corrosion of metal seams over time.

  • Segregation: Keep strictly segregated from strong oxidizing agents, acid chlorides, and halogenated solvents to prevent violent exothermic reactions .

References

  • N-imidazol-1-yl-N-methylformamide (CID 54220937) Source: PubChem - National Institutes of Health URL:[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.